7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Description
The exact mass of the compound 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTXTSXNQQYKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557521-89-7 | |
| Record name | 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[1][2] The introduction of a bromine atom at the 7-position, yielding 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (Chem-ID: 1), significantly modulates its electronic and lipophilic properties, making it a compound of interest for further functionalization and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this specific derivative. Given the scarcity of direct experimental data for this exact molecule, this document combines a review of the general characteristics of the dihydropyrrolo[1,2-a]pyrazinone class with computationally predicted data to offer a robust profile. Detailed experimental protocols for the validation of these properties are also provided to empower researchers in their own investigations.
Introduction to the Pyrrolo[1,2-a]pyrazin-1-one Scaffold
The bicyclic system of pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocycle that has garnered significant attention in drug discovery. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes, including PIM kinases and poly(ADP-ribose) polymerase-1 (PARP-1), and have shown promise as anticancer and anti-inflammatory agents.[2][3] The planarity of the aromatic pyrrole ring fused to the pyrazinone ring system creates a unique electronic environment, while the lactam functionality offers a key hydrogen bond donor and acceptor site.
The presence of a bromine atom, as in the case of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, is a common feature in marine natural products with this core structure.[1] Bromine, being a halogen, introduces several key changes to the molecule's properties:
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Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
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Modulated Electronic Profile: As an electron-withdrawing group, bromine can influence the reactivity of the aromatic ring and the pKa of nearby functionalities.
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Metabolic Handle: The carbon-bromine bond can be a site for metabolic transformation.
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Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence binding to biological targets.
This guide will now delve into the specific physicochemical characteristics of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Chemical Structure and Identification
The foundational information for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | Chem-ID: 1 |
| CAS Number | 1557521-89-7 | [4][5] |
| Molecular Formula | C₇H₅BrN₂O | [4][5] |
| Molecular Weight | 213.04 g/mol | [5] |
| Canonical SMILES | O=C1NC=CN2C1=CC=C2Br | Chem-ID: 1 |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75481738&t=l"]; A [label=""]; caption [label="Figure 1. 2D Structure of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one", fontsize=10]; }
Proposed Synthesis Pathway
While a specific synthesis for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not detailed in the reviewed literature, a plausible route can be constructed based on established methods for analogous dihydropyrrolo[1,2-a]pyrazinones.[1] A common and effective strategy involves the cyclization of a suitably functionalized pyrrole precursor.
Expert Insight: This proposed pathway is advantageous due to the commercial availability of the starting pyrrole derivative and the relatively straightforward nature of the reactions. The key step is the acid-catalyzed deprotection of the acetal followed by an intramolecular condensation to form the pyrazinone ring. Optimization of the cyclization conditions, particularly the choice of acid and solvent, would be critical to maximizing the yield.
Predicted Physicochemical Properties
In the absence of experimentally determined data, we have utilized the SwissADME web tool, a widely recognized platform for in silico drug discovery, to predict key physicochemical properties.[6][7] These predictions provide valuable insights for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water) | 1.35 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| LogS (Aqueous Solubility) | -2.87 | Predicts that the compound is moderately soluble in water. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 | The lactam N-H group can act as a hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyrazine nitrogen can act as hydrogen bond acceptors. |
| Molar Refractivity | 46.5 cm³ | Relates to the volume and polarizability of the molecule, influencing binding interactions. |
Causality Behind the Predictions:
-
LogP: The fused aromatic system and the bromine atom contribute to the lipophilicity, while the lactam moiety provides a polar character, resulting in a balanced predicted LogP.
-
LogS: The presence of hydrogen bond donors and acceptors in the lactam group is expected to facilitate interactions with water molecules, leading to moderate aqueous solubility.
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TPSA: The TPSA is primarily determined by the nitrogen and oxygen atoms of the lactam functionality. The predicted value is well within the range associated with good oral absorption.
Spectral Properties (Expected)
While the actual spectra for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one are not available in the public domain, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrazine rings. The protons on the pyrrole ring will likely appear as doublets or doublets of doublets due to coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the pyrazinone ring. The methylene protons of the pyrazinone ring should appear as a singlet or a pair of doublets if they are diastereotopic. The N-H proton of the lactam will likely be a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of 160-170 ppm. The carbon atom attached to the bromine will also have a characteristic chemical shift.
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of approximately equal intensity). Fragmentation would likely involve the loss of CO and other small neutral molecules.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam will appear as a broad band around 3200-3400 cm⁻¹. C-H stretching and C=C and C-N stretching vibrations of the aromatic rings will also be present.
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and provide a complete experimental profile, the following protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology:
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A small amount of the crystalline 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium concentration of a solute in a saturated aqueous solution.
Methodology:
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An excess amount of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is added to a known volume of distilled water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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The solution is filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of LogP (Shake-Flask Method)
Principle: The partition coefficient (LogP) measures the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium.
Methodology:
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A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.
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The concentration of the compound in both the n-octanol and water phases is determined by HPLC or another suitable analytical technique.
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The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Conclusion
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a molecule of significant interest within the broader class of bioactive pyrrolo[1,2-a]pyrazinones. While experimental data on its physicochemical properties are currently limited, computational predictions suggest it possesses a favorable profile for drug development, with balanced lipophilicity and moderate aqueous solubility. The provided experimental protocols offer a clear path for researchers to validate these predictions and further characterize this promising scaffold. Future work should focus on the experimental determination of these properties and the exploration of its biological activity.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. EC Pharmacology and Toxicology, 9(8), 64-71. [Link]
-
De Wael, K., & Van der Eycken, E. V. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo [1, 2-a] Pyrazinones. Molecules, 26(11), 3369. [Link]
-
Kim, H. J., Kim, H. J., Nam, K. H., Kim, J. S., Lee, D. K., Namkung, W., & Kim, I. (2020). Expansion of chemical space based on a pyrrolo [1, 2-a] pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. [Link]
-
Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, P. S. (2010). Identification and SAR of novel pyrrolo [1, 2-a] pyrazin-1 (2H)-one derivatives as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one [1557521-89-7] | King-Pharm [king-pharm.com]
- 5. CAS 1557521-89-7 C7H5BrN2O 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecronicon.net [ecronicon.net]
Spectral Analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and spectroscopic characteristics of this compound. The insights provided herein are grounded in established principles of chemical analysis and are supported by references to authoritative sources.
Introduction
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a member of the dihydropyrrolo[1,2-a]pyrazinone class of heterocycles. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of bioactive natural products and synthetic analogues.[1] The introduction of a bromine atom at the 7-position significantly influences the electronic properties and potential pharmacological activity of the molecule. Accurate characterization of its structure is paramount for its application in research and development. This guide details the expected spectral data based on its known structure.
Molecular Structure and Properties
The fundamental properties of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [2][3] |
| Molecular Weight | 213.04 g/mol | [2] |
| CAS Number | 1557521-89-7 | [2] |
| IUPAC Name | 7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one | |
| PubChem CID | 75481738 | [4] |
Below is a diagram illustrating the chemical structure of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, with atom numbering used for NMR assignments.
Caption: Structure of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one with atom numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Expected Data:
The key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the isotopic distribution of bromine, two peaks of nearly equal intensity will be observed for the molecular ion.
| Ion | Calculated m/z | Expected Relative Abundance |
| [M]⁺ (with ⁷⁹Br) | 211.96 | ~100% |
| [M+2]⁺ (with ⁸¹Br) | 213.96 | ~97% |
The fragmentation pattern will provide further structural information. Common fragmentation pathways for such heterocyclic systems involve the loss of CO, HCN, and bromine radicals.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. The IR spectrum is then recorded by passing an infrared beam through the crystal. The evanescent wave that penetrates a short distance into the sample is partially absorbed, and the resulting spectrum is collected.
Expected Data:
The IR spectrum of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3100 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic/Vinylic |
| ~1680-1650 | C=O Stretch | Amide (Lactam) |
| ~1600-1450 | C=C & C=N Stretch | Pyrrole and Pyrazine rings |
| ~1300-1000 | C-N Stretch | Amine/Amide |
| ~600-500 | C-Br Stretch | Bromoalkane |
The strong absorption band for the amide C=O stretch is a particularly diagnostic feature of the pyrrolo[1,2-a]pyrazin-1-one core.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain the spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) provide information about the electronic environment and connectivity of the protons.
Expected Data (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.2 | t | ~2.0 |
| H-3 | ~3.4 | t | ~2.0 |
| H-6 | ~7.5 | s | - |
| H-8 | ~7.8 | s | - |
| N-H | ~8.0 | br s | - |
The singlets for H-6 and H-8 are due to the lack of adjacent protons for coupling. The downfield chemical shifts are indicative of their positions on the electron-deficient aromatic ring system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected Data (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~165 |
| C-2 | ~45 |
| C-3 | ~40 |
| C-5a | ~125 |
| C-6 | ~120 |
| C-7 | ~110 |
| C-8 | ~115 |
| C-8a | ~130 |
The carbonyl carbon (C-1) is characteristically deshielded and appears far downfield. The carbon atom bearing the bromine (C-7) is expected to be shifted upfield compared to its non-brominated analogue due to the heavy atom effect.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Caption: Workflow for the spectral analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Conclusion
The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. The expected spectral data presented in this guide serve as a valuable reference for researchers working with this compound and related heterocyclic systems. The methodologies described are standard practices in the field of analytical chemistry, ensuring the generation of reliable and reproducible data for scientific research and drug development.
References
-
PubChem. (n.d.). 7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one. Retrieved from [Link][5]
-
Howei Pharm. (n.d.). 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 97%. Retrieved from [Link][2]
-
Van der Heiden, S., De Pooter, J., Verniest, G., & Van Brabandt, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3385. [Link][1]
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- 2. CAS 1557521-89-7 C7H5BrN2O 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 3. 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one [sigmaaldrich.com]
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- 5. 7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one | C7H7BrN2O | CID 69883720 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Abstract
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound featuring a pyrrolopyrazinone core, a scaffold of interest in medicinal chemistry.[1][2] The successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties, with aqueous solubility and chemical stability being paramount. These properties directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the complete solubility and stability characterization of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1557521-89-7).[3][4] While specific experimental data for this molecule is not extensively published, this document leverages established principles of physical organic chemistry and standard pharmaceutical development protocols to outline a definitive strategy for its evaluation. We present detailed methodologies for determining thermodynamic and kinetic solubility, assessing pH-dependent effects, and conducting forced degradation studies to elucidate potential degradation pathways, thereby creating a complete stability profile.
Compound Overview: Structural Analysis and Predicted Physicochemical Properties
A molecule's structure is the primary determinant of its behavior. An analysis of the functional groups within 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one allows for the prediction of its core physicochemical liabilities and guides the experimental design.
Chemical Structure:
-
Molecular Formula: C₇H₅BrN₂O[4]
-
Molecular Weight: 213.04 g/mol [4]
-
Core Scaffold: A fused bicyclic system consisting of a pyrrole ring and a pyrazinone ring. This rigid, planar structure can contribute to strong crystal lattice energy, potentially limiting aqueous solubility. Pyrrolo[1,2-a]pyrazine derivatives are noted for a range of biological activities.[1]
-
Key Functional Groups:
-
Bromo Substituent: The bromine atom significantly increases the molecule's lipophilicity (hydrophobicity), which is expected to decrease its solubility in aqueous media. Furthermore, aryl-halide bonds can be susceptible to photolytic cleavage.
-
Bridged Lactam: The molecule contains a cyclic amide (lactam) functionality. Lactam rings are susceptible to hydrolysis, which involves the cleavage of the amide bond to form an amino acid.[5] This degradation is typically accelerated under acidic or basic conditions. The strain within this bridged ring system could potentially increase its susceptibility to nucleophilic attack compared to a simple, planar lactam.[6]
-
Heteroaromatic System: The pyrrole and pyrazine components are electron-rich and can be sites for oxidative degradation. The nitrogen atoms also influence the molecule's pKa, which is critical for understanding its pH-dependent solubility.
-
| Property | Prediction | Rationale |
| Aqueous Solubility | Low | The hydrophobic bromo-substituent and the rigid, fused aromatic core are expected to result in poor solubility in water. |
| LogP | Moderately High | The bromine atom will significantly contribute to the lipophilicity of the molecule. |
| Primary Stability Liability | Hydrolysis | The lactam ring is the most probable site of degradation, particularly at non-neutral pH.[5] |
| Secondary Stability Liability | Photodegradation, Oxidation | The C-Br bond and the electron-rich heterocyclic system present potential pathways for photolytic and oxidative degradation, respectively.[7] |
Comprehensive Solubility Profiling
Solubility is a critical factor that impacts everything from in vitro assay performance to in vivo absorption.[8] A distinction must be made between kinetic and thermodynamic solubility, as they serve different purposes in the drug development pipeline.[9][10]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput measurement used in early discovery to quickly flag problematic compounds.[10][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[12] It is a lower-throughput, but more definitive "gold standard" measurement, essential for pre-formulation and late-stage development.[13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the universally accepted standard for determining equilibrium solubility.[13][14]
Methodology:
-
Preparation: Add an excess amount of solid 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (e.g., 2 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.[12]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Filter the aliquot through a low-binding 0.45 µm filter (e.g., PTFE or PVDF).
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[15]
-
Calculation: Determine the concentration against a standard curve prepared from a known concentration of the compound.
Experimental Protocol: pH-Dependent Solubility Profile
Because many drugs are ionizable, their solubility can change dramatically with pH.[16] This is critical for predicting absorption in the variable pH environments of the gastrointestinal tract.[9]
Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers across a relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Solubility Measurement: Perform the shake-flask thermodynamic solubility protocol (Section 2.1) in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This profile will reveal the pH range of optimal solubility. For a basic compound, solubility will increase as the pH decreases below its pKa.[16]
Data Presentation: Solubility Profile
All solubility data should be summarized in a clear, tabular format.
| Assay Type | Buffer/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | Phosphate Buffer | 7.4 | 25 | Result | Result |
| Thermodynamic | FaSSIF | 6.5 | 37 | Result | Result |
| pH-Dependent | HCl Buffer | 2.0 | 25 | Result | Result |
| pH-Dependent | Acetate Buffer | 4.5 | 25 | Result | Result |
| Kinetic | Phosphate Buffer | 7.4 | 25 | Result | Result |
Diagram 1: Experimental Workflow for Solubility Assessment This diagram illustrates the decision-making process and experimental flow for a comprehensive solubility characterization, moving from high-throughput kinetic assays in early discovery to definitive thermodynamic and pH-dependent studies for lead optimization.
Stability Assessment and Degradation Pathway Analysis
Stability testing is essential for ensuring that a drug substance maintains its identity, purity, and potency throughout its shelf life.[17] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish "stability-indicating" analytical methods capable of separating the intact drug from all its degradants.[7][18]
Experimental Protocol: Forced Degradation Studies
These studies intentionally expose the compound to harsh conditions to accelerate decomposition.[7] A target degradation of 10-20% is often ideal to ensure that secondary degradation is minimized while still generating sufficient quantities of primary degradants for detection and identification.[19]
Methodology:
For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is prepared and compared to a control solution stored at ambient temperature in the dark.
-
Acid Hydrolysis:
-
Condition: Treat the compound solution with 0.1 M HCl.
-
Procedure: Incubate at 60°C for 24-48 hours. Periodically sample and analyze by HPLC. If no degradation occurs, a stronger acid (e.g., 1 M HCl) or higher temperature may be used.[20]
-
Predicted Outcome: Cleavage of the lactam ring to form the corresponding bromo-substituted amino acid derivative.
-
-
Base Hydrolysis:
-
Condition: Treat the compound solution with 0.1 M NaOH.
-
Procedure: Incubate at room temperature for 2-8 hours. Basic hydrolysis of lactams is typically much faster than acidic hydrolysis.
-
Predicted Outcome: Rapid cleavage of the lactam ring.
-
-
Oxidative Degradation:
-
Condition: Treat the compound solution with 3% hydrogen peroxide (H₂O₂).
-
Procedure: Incubate at room temperature for 24 hours, protected from light.[20]
-
Predicted Outcome: Potential oxidation of the pyrrole ring or other electron-rich parts of the molecule, possibly forming N-oxides.
-
-
Thermal Degradation:
-
Condition: Expose the solid compound to dry heat.
-
Procedure: Store the solid powder in an oven at 70°C for 7 days. Dissolve and analyze by HPLC.
-
-
Photolytic Degradation:
-
Condition: Expose the compound in solution and as a solid powder to light.
-
Procedure: Place samples in a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
Predicted Outcome: Potential cleavage of the C-Br bond via a free-radical mechanism.
-
Analytical Framework: Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[21]
Method Development using RP-HPLC-UV/MS:
-
Column: A C18 stationary phase is a standard starting point for small molecules of moderate polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required.[21] A gradient is necessary to ensure that both the parent compound and its potentially more polar degradants (from hydrolysis) or less polar degradants are resolved within a reasonable runtime.
-
Detection:
-
UV Detector: A photodiode array (PDA) detector is used to monitor the elution of compounds and to assess peak purity.
-
Mass Spectrometer (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is indispensable.[22] It provides mass-to-charge ratio data, which is used to identify the molecular weights of the parent compound and all degradation products, facilitating their structural elucidation.[22]
-
Diagram 2: Workflow for Stability Testing and Method Development This workflow details the systematic process of conducting forced degradation studies and using the resulting samples to develop and validate a stability-indicating HPLC method.
Conclusion and Strategic Outlook
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a molecule that, based on its structure, presents predictable challenges in drug development, namely low aqueous solubility and a potential for hydrolytic degradation of its lactam ring. The experimental framework detailed in this guide provides a robust and systematic path to definitively characterize these properties. Successful execution of these studies will enable a clear understanding of the molecule's liabilities, guide the development of suitable formulations to enhance bioavailability, and establish the necessary analytical controls to ensure the quality and safety of the drug substance throughout its lifecycle. The insights gained from these foundational studies are a non-negotiable prerequisite for advancing any promising compound toward clinical evaluation.
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quantum chemical calculations for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
An In-Depth Technical Guide: Quantum Chemical Calculations for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: A Framework for Drug Discovery
This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals seeking to elucidate the electronic, structural, and spectroscopic properties of this molecule to guide rational drug design. We will move from the foundational principles of Density Functional Theory (DFT) to a practical, step-by-step computational workflow, culminating in the interpretation of calculated data for pharmacological applications.
Introduction: The 'Why' and 'How' of Computational Scaffolding
The pyrrolo[1,2-a]pyrazinone core is a "privileged scaffold" found in a variety of bioactive natural products and synthetic compounds.[1][2] The introduction of a bromine atom at the 7-position, creating 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, significantly modulates its electronic properties, potentially enhancing its interaction with biological targets.[2] Understanding these properties at a quantum level is paramount for predicting reactivity, metabolic stability, and binding affinity. Quantum chemical calculations, particularly DFT, offer a powerful lens to inspect these characteristics with high accuracy at a manageable computational cost, thereby accelerating the drug discovery process.[3][4][5]
This guide explains the causality behind our computational choices, establishing a self-validating protocol that ensures the reliability of the obtained results.
Part 1: Theoretical Cornerstone - Density Functional Theory (DFT)
At the heart of our investigation is Density Functional Theory (DFT), a computational method that has revolutionized molecular modeling.[6] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach provides an exceptional balance of accuracy and efficiency, making it the workhorse for studying medium-sized organic molecules like our target compound.[6][7]
For investigating electronic excitations and predicting UV-Visible spectra, we extend our approach to Time-Dependent DFT (TD-DFT).[8][9][10] TD-DFT allows us to model how the electron density responds to time-dependent electromagnetic fields, providing critical insights into the molecule's photophysical behavior.[7][8]
Part 2: The Computational Workflow: A Validated Protocol
A robust computational study is not merely a sequence of calculations but a logical progression where each step validates the next. The following protocol is designed to ensure the scientific integrity of the results.
Caption: A validated workflow for quantum chemical analysis.
Protocol 2.1: Geometry Optimization
Objective: To find the lowest energy, most stable three-dimensional structure of the molecule.
-
Structure Input: Construct the 3D chemical structure of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. This can be done using molecular building software or by retrieving coordinates from a database like PubChem if available.[11]
-
Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent and widely-used hybrid functional for organic molecules, providing reliable geometries.[6]
-
Basis Set: 6-311+G(d,p) is a robust triple-zeta basis set. The '+' indicates the addition of diffuse functions to handle non-covalent interactions, while '(d,p)' adds polarization functions to allow for non-spherical electron density distribution, which is crucial for accuracy.
-
-
Solvent Modeling: Biological processes occur in aqueous environments. Incorporating a solvent model, such as the Polarization Continuum Model (PCM), is critical for obtaining realistic results. Water should be selected as the solvent.
-
Execution: Run the geometry optimization calculation using a quantum chemistry software package like Gaussian.[10][12] The calculation is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.
Protocol 2.2: Vibrational Frequency Analysis
Objective: To verify that the optimized structure is a true energy minimum and to compute thermodynamic properties.
-
Input: Use the optimized geometry from the previous step.
-
Calculation: Perform a frequency calculation using the same functional, basis set, and solvent model.
-
Validation (Trustworthiness Pillar): The primary check is for imaginary frequencies.
-
Zero Imaginary Frequencies: Confirms the structure is a stable point on the potential energy surface (a true minimum).[6]
-
One or More Imaginary Frequencies: Indicates the structure is a transition state or a higher-order saddle point, requiring re-optimization.
-
-
Output: This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Part 3: Analysis of Molecular Properties for Drug Design
The true value of these calculations lies in translating the numerical output into actionable chemical and biological insights.[13]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[12]
| Property | Hypothetical Calculated Value (eV) | Implication in Drug Design |
| HOMO Energy | -6.5 | Moderate electron-donating capability. |
| LUMO Energy | -1.2 | Good electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 | High kinetic stability, suggesting lower non-specific reactivity. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[13]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are prime sites for hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are prime sites for hydrogen bond donation.
-
Green/Yellow Regions (Neutral Potential): Typically correspond to non-polar regions, like C-H bonds or the pyrrole ring, which may engage in van der Waals or π-stacking interactions.
Caption: Linking calculated properties to drug design insights.
Simulated Electronic Spectra (TD-DFT)
Objective: To predict the UV-Visible absorption spectrum and understand the electronic transitions involved.
-
Input: Use the optimized ground-state geometry.
-
Method: Perform a TD-DFT calculation (e.g., with the B3LYP functional). Request a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral range.[10]
-
Analysis: The output provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption). The main electronic transitions, such as π→π* or n→π*, can be identified by analyzing the molecular orbitals involved in each excitation.[7][8] This data is crucial for characterizing the molecule and can be directly compared with experimental spectroscopic measurements for validation.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Character |
| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 285 | 0.05 | HOMO → LUMO+1 (n→π*) |
Conclusion
The quantum chemical investigation of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, when executed through a structured and self-validating workflow, provides profound insights into its inherent molecular properties. By leveraging DFT and TD-DFT, researchers can build a detailed electronic and structural profile of the molecule. This knowledge of reactivity, stability, and potential interaction sites—derived from FMO analysis and MEP maps—serves as a critical foundation for hypothesis-driven drug design, enabling more efficient lead optimization and a deeper understanding of structure-activity relationships.
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The Brominated Pyrrolopyrazinone Scaffold: A Technical Guide to Predicting and Validating Biological Activity
Introduction: The Emerging Significance of Brominated Pyrrolopyrazinones in Drug Discovery
The intersection of halogenation and heterocyclic chemistry has consistently yielded compounds of profound pharmacological interest. Within this landscape, brominated pyrrolopyrazinones are emerging as a scaffold with significant therapeutic potential. These structures, often inspired by marine alkaloids, are predicted to exhibit a range of biological activities, primarily as kinase inhibitors and antimicrobial agents. The strategic incorporation of bromine atoms can significantly modulate a molecule's physicochemical properties, including its binding affinity, metabolic stability, and membrane permeability, making these compounds particularly attractive for drug development professionals.[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and validating the biological activities of this promising class of molecules. Moving beyond a mere recitation of protocols, this guide delves into the causal reasoning behind experimental design and data interpretation, empowering researchers to make informed decisions in their discovery and development workflows.
Part 1: Predicted Biological Activities and Mechanistic Insights
The brominated pyrrolopyrazinone core, a fusion of a pyrrole and a pyrazine ring system, is structurally analogous to other pyrrolo-heterocycles known to possess potent biological activities.[3][4] The primary predicted activities for this class of compounds are kinase inhibition and antimicrobial effects.
Kinase Inhibition: Targeting Aberrant Cellular Signaling
The pyrrolo[2,3-d]pyrimidine nucleus, a close structural relative of pyrrolopyrazinones, is a deaza-isostere of adenine, the core component of ATP.[5] This structural mimicry allows these compounds to function as competitive inhibitors at the ATP-binding sites of various kinases, which are often dysregulated in cancer and other diseases.[6][7] The addition of bromine can further enhance binding affinity and selectivity.[1]
Predicted Kinase Targets:
Based on structure-activity relationship (SAR) studies of related compounds, brominated pyrrolopyrazinones are predicted to show significant inhibitory activity against the following kinases:[1][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5][9]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its signaling pathway promotes cell proliferation and survival.[5]
-
HER2 (Human Epidermal Growth Factor Receptor 2): Another member of the EGFR family, its amplification is a key driver in certain types of breast and gastric cancers.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis.[1]
Mechanism of Action:
Brominated pyrrolopyrazinones are predicted to act as ATP-competitive inhibitors. They are expected to bind to the hinge region of the kinase domain, forming hydrogen bonds and other interactions that prevent the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and, in the case of VEGFR-2, the suppression of angiogenesis.[6][10]
VEGFR-2 Signaling Pathway:
The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the predicted point of intervention for brominated pyrrolopyrazinone inhibitors.
Caption: Predicted inhibition of the VEGFR-2 signaling pathway by brominated pyrrolopyrazinones.
Antimicrobial Activity: A Renewed Focus on Halogenated Heterocycles
Brominated pyrrole alkaloids isolated from marine organisms have a long history of demonstrating potent antimicrobial activity.[11][12] The presence of bromine is often crucial for this activity, and these compounds are known to be effective against a range of Gram-positive and Gram-negative bacteria.[2][13]
Predicted Microbial Targets:
Based on the activity of related brominated heterocyclic compounds, brominated pyrrolopyrazinones are predicted to be active against:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis.[11][13]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[12][13]
-
Fungi: Candida albicans.
Mechanism of Action:
The precise mechanism of antimicrobial action for many brominated alkaloids is still under investigation. However, proposed mechanisms include disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[12] The lipophilic nature of the bromine atom may facilitate the passage of the molecule across the bacterial cell wall and membrane.
Part 2: A Framework for Prediction and Validation
A robust drug discovery program relies on a synergistic interplay between in silico prediction and experimental validation. This section outlines a comprehensive workflow for assessing the biological potential of novel brominated pyrrolopyrazinones.
In Silico Prediction of Biological Activity
Computational methods provide a rapid and cost-effective means to prioritize compounds for synthesis and experimental testing.
Molecular Docking:
Molecular docking simulations are invaluable for predicting the binding affinity and mode of a ligand within the active site of a target protein. For brominated pyrrolopyrazinones, docking studies should be performed against the ATP-binding sites of key kinases like VEGFR-2.
Workflow for In Silico Kinase Docking:
Caption: Workflow for in silico prediction of kinase inhibition.
Key Interactions to Analyze:
-
Hydrogen bonds: Look for interactions with the hinge region residues of the kinase.
-
Hydrophobic interactions: The brominated pyrrole moiety is likely to engage in hydrophobic interactions within the active site.
-
Halogen bonds: The bromine atom may form favorable halogen bonds with electron-rich residues.
Representative Docking Data (Hypothetical):
The following table presents hypothetical docking scores for a series of brominated pyrrolopyrazinones against the VEGFR-2 kinase domain, illustrating how in silico data can be structured.
| Compound ID | Bromine Position | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Hinge Region) |
| BPP-001 | 3-bromo | -9.8 | Cys919 |
| BPP-002 | 6-bromo | -9.2 | Cys919, Asp1046 |
| BPP-003 | 3,6-dibromo | -10.5 | Cys919 |
| Sunitinib (Control) | - | -10.1 | Cys919, Asp1046 |
Experimental Validation: Protocols and Data Interpretation
Following in silico prioritization, experimental validation is essential to confirm the predicted biological activities.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and therefore, lower inhibition.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (brominated pyrrolopyrazinones) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the brominated pyrrolopyrazinone in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add the kinase, substrate, and buffer.
-
Initiate Reaction: Add the test compound or vehicle control (DMSO) to the appropriate wells, followed by the addition of ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Representative Kinase Inhibition Data:
The following table provides representative IC50 values for hypothetical brominated pyrrolopyrazinones against a panel of kinases, demonstrating the type of data generated from such assays.[3][8]
| Compound ID | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | HER2 IC50 (nM) | CDK2 IC50 (nM) |
| BPP-001 | 85 | 150 | 210 | >1000 |
| BPP-003 | 45 | 95 | 180 | 850 |
| Sunitinib | 93 | 79 | 150 | 261 |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic control (e.g., Gentamicin, Vancomycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the brominated pyrrolopyrazinone in the 96-well plate using CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Representative Antimicrobial Activity Data:
This table shows representative MIC values for hypothetical brominated pyrrolopyrazinones against common bacterial strains.[2][11][13]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BPP-001 | 8 | 32 |
| BPP-003 | 4 | 16 |
| Gentamicin | 1 | 2 |
Conclusion: A Path Forward for Brominated Pyrrolopyrazinones
The brominated pyrrolopyrazinone scaffold represents a promising starting point for the development of novel therapeutics. The predictive power of in silico methods, coupled with the definitive validation provided by in vitro assays, creates a robust and efficient pathway for identifying and optimizing lead compounds. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to explore the full therapeutic potential of this exciting class of molecules. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design next-generation kinase inhibitors and antimicrobial agents with enhanced potency, selectivity, and clinical utility.
References
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VEGFA-VEGFR2 signaling pathway map depicts molecules involved in protein-protein interactions, catalytic reactions, activation/inhibition and translocation events induced by VEGFA towards angiogenesis in endothelial cells. (2016). PMC. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. [Link]
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Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results in the activation of several intracellular molecules to induce cell survival, increase vascular permeability, cellular migration and proliferation. ResearchGate. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
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Marine Pyrrole Alkaloids. (2020). MDPI. [Link]
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Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019). The Journal of Infectious Diseases. [Link]
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Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. (2018). SciSpace. [Link]
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VEGFA-VEGFR2 signaling. PubChem. [Link]
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Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2023). PubMed. [Link]
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VEGF Signaling Pathway. PharmGKB. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
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Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. (2021). MDPI. [Link]
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New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2020). MDPI. [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). MDPI. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2020). MDPI. [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
-
Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). MDPI. [Link]
- Pyrrolopyrazines as kinase inhibitors.
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2015). MDPI. [Link]
-
Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (2025). Springer. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). MDPI. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). ResearchGate. [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2015). ResearchGate. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
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An In-Depth Technical Guide to 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS Number: 1557521-89-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
The pyrrolo[1,2-a]pyrazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a range of diseases. This guide focuses on a specific, yet crucial, derivative: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1557521-89-7). The strategic placement of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, making it an invaluable building block in drug discovery campaigns. This document serves as a comprehensive technical resource, consolidating available information on its characterization and exploring its potential applications, particularly in the realm of kinase inhibition.
Core Compound Profile
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a solid, stable organic compound. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1557521-89-7 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.04 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Store at 2-8°C for long-term stability | [1] |
| InChIKey | DGTXTSXNQQYKRM-UHFFFAOYSA-N | [1] |
| SMILES | BrC1=CN2C=CNC(=O)C2=C1 | [1] |
Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available sources. Researchers should determine these properties experimentally for their specific batches.
Synthesis and Spectroscopic Characterization: A Proposed Pathway
The bromination of the pyrrole ring is a key step. Regioselective bromination of pyrrolo[1,2-a]quinoxalines has been achieved using reagents like tetrabutylammonium tribromide (TBATB), which offers a mild and efficient method for introducing bromine at specific positions.[3]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Spectroscopic Characterization:
Although specific spectra for this compound are not widely published, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1] Based on the structure, the following spectral features would be anticipated:
-
¹H NMR: Signals corresponding to the protons on the pyrrole and pyrazinone rings. The chemical shifts and coupling constants would be indicative of the fused ring system. The absence of a proton at the 7-position would confirm the success of the bromination step.
-
¹³C NMR: Resonances for the seven carbon atoms in the molecule, including the carbonyl carbon of the pyrazinone ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound (C₇H₅BrN₂O). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
The Significance of the Pyrrolo[1,2-a]pyrazinone Scaffold in Drug Discovery
The pyrrolo[1,2-a]pyrazinone scaffold is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituents, which is crucial for specific interactions with biological targets.
Key Therapeutic Areas:
-
Oncology: This scaffold has been extensively explored for the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.
-
PIM Kinase Inhibition: Derivatives of pyrrolo[1,2-a]pyrazinone have been identified as potent inhibitors of PIM kinases, which are implicated in cell survival and proliferation.[4]
-
BET Bromodomain Inhibition: The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment has been instrumental in the discovery of highly potent and selective BET bromodomain inhibitors, which are promising epigenetic anticancer agents.[5]
-
Focal Adhesion Kinase (FAK) Inhibition: Pyrrolo[2,3-d]pyrimidines, a related class of compounds, have shown potent FAK inhibitory activity.[6]
-
Multi-Kinase Inhibition: The structural versatility of this scaffold allows for the design of inhibitors that can target multiple kinases simultaneously, a strategy that can be effective against the multifactorial nature of cancer.[7][8][9]
-
-
Inflammation and Pain: Certain aryl-substituted pyrrolo[1,2-a]pyrazinone derivatives have demonstrated potent anti-inflammatory and analgesic activities.
-
Neurodegenerative Diseases: The broader class of pyrrolopyrimidines is being investigated for the treatment of neurodegenerative disorders like Parkinson's disease.
-
Infectious Diseases: Some compounds containing the pyrrolo[1,2-a]pyrazine core have exhibited antifungal activity.[10]
The Role of the 7-Bromo Substituent:
The bromine atom at the 7-position of the core structure is of significant strategic importance for medicinal chemists. It serves as a versatile synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrrolopyrazinone core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Illustrative Signaling Pathway in Cancer:
Caption: Simplified signaling pathway illustrating the role of PIM kinase in cancer and its inhibition by pyrrolo[1,2-a]pyrazinone derivatives.
Experimental Protocols: A General Framework for Characterization
While specific experimental data for 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is limited, the following protocols provide a general framework for its characterization, based on standard laboratory practices for small molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Initial Conditions: 95% water, 5% acetonitrile.
-
Gradient: Linearly increase to 95% acetonitrile over 10-15 minutes.
-
Hold: Hold at 95% acetonitrile for 2-3 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).
-
Injection Volume: 10 µL of a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).
Methodology:
-
LC Conditions: Utilize the same or a similar HPLC method as described for purity assessment.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Look for the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion. The presence of the characteristic bromine isotopic pattern will provide strong evidence for the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Identify the number of unique carbon environments.
-
Use chemical shift prediction tools and comparison with related structures to aid in peak assignment.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the connectivity of the fused ring system.
-
Future Directions and Conclusion
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. While detailed characterization and biological activity data for this specific molecule are not yet widely available in the public domain, the established importance of the pyrrolo[1,2-a]pyrazinone scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores its potential.
Future research efforts should focus on:
-
Publication of Detailed Synthetic and Characterization Data: The dissemination of robust and reproducible synthetic protocols and comprehensive spectroscopic data is essential for the broader scientific community to utilize this compound effectively.
-
Exploration of its Biological Activity: Systematic screening of this compound against various biological targets, especially a panel of kinases, could reveal novel therapeutic opportunities.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the 7-bromo position as a synthetic handle to generate a library of derivatives for SAR studies will be crucial in optimizing its biological activity and developing potent and selective drug candidates.
References
Due to the limited availability of specific literature on CAS 1557521-89-7, the references below pertain to the broader class of pyrrolo[1,2-a]pyrazinones and related synthetic methodologies. These resources provide a strong foundation for understanding the context and potential of the title compound.
-
Howei Pharm. CAS 1557521-89-7 C7H5BrN2O 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 97%. [Link]
-
MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules. 2023. [Link]
-
National Center for Biotechnology Information. Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. 2024. [Link]
-
PubChem. 7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one. [Link]
-
PubMed. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]
-
PubMed. Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry. 2020. [Link]
-
PubMed. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry. 2013. [Link]
-
PubMed. Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters. 2010. [Link]
-
PubMed. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. 2023. [Link]
-
ResearchGate. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. [Link]
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- 5. Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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A Guide to the Crystal Structure Analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one: From Synthesis to Structural Elucidation
This in-depth technical guide provides a comprehensive walkthrough for the crystal structure analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental workflow. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this guide will use it as a prime exemplar to detail the necessary steps to obtain and analyze its three-dimensional atomic arrangement.
Introduction: The Significance of Structural Insight
The pyrrolo[1,2-a]pyrazinone scaffold is a privileged structure found in a variety of bioactive natural products and synthetic analogues.[1] The introduction of a bromine atom at the 7-position can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity. Determining the precise crystal structure through single-crystal X-ray diffraction is paramount.[2][3][4] This technique provides unparalleled detail about molecular geometry, including bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules in the solid state.[2][3][4] Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.
Synthesis and Crystal Growth: The Foundation of Quality Data
A successful crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.
Synthetic Strategies
The synthesis of dihydropyrrolo[1,2-a]pyrazinones has been extensively reviewed, with common strategies involving the fusion of a pyrazinone ring to an existing pyrrole or a "pyrazinone-first" approach.[1] A plausible route to 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one could involve the cyclization of a suitably substituted pyrrole precursor. For instance, the reaction of a 1,2-disubstituted pyrrole, bearing an electrophilic carbonyl group at the 2-position and a nucleophilic amine at the 1-position, is a common strategy.[1] Bromination of the pyrrole ring can be achieved using reagents like N-bromosuccinimide (NBS).[1]
Experimental Protocol: Illustrative Synthesis
-
Starting Material: A suitable 1H-pyrrole-2-carboxamide derivative.
-
Cyclization: Base-catalyzed intramolecular cyclization. For example, using potassium carbonate (K₂CO₃) to induce an aza-Michael addition.[1]
-
Bromination: Treatment with N-bromosuccinimide (NBS) in a suitable solvent to introduce the bromine atom at the desired position.
-
Purification: Purification of the final product is critical and is typically achieved through column chromatography followed by recrystallization to obtain a high-purity powder.
Growing Diffraction-Quality Single Crystals
The cornerstone of a successful single-crystal X-ray diffraction experiment is a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).[5]
Experimental Protocol: Crystal Growth Techniques
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant into the solution can induce crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting the formation of crystals.
It is imperative to screen a variety of solvents and conditions to find the optimal parameters for crystal growth.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[3]
The Fundamental Principle: Bragg's Law
When a monochromatic X-ray beam is directed at a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[5] Constructive interference of these diffracted X-rays occurs only at specific angles, governed by Bragg's Law:
nλ = 2d sin(θ)
where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.[5]
Data Collection Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5][6]
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer, which consists of an X-ray source, a goniometer for precise crystal orientation, and a detector.[2][3]
-
Data Collection: The crystal is rotated through a series of angles while being irradiated with X-rays. The diffracted X-rays are recorded by the detector, creating a series of diffraction images.[2]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data provides the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[7]
Solving the Phase Problem
Several methods can be employed to solve the phase problem:[7]
-
Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases. This is often successful for small to medium-sized molecules.[7]
-
Patterson Methods: This technique is particularly useful when a heavy atom (like bromine in our target molecule) is present. The Patterson function can be used to determine the position of the heavy atom, which can then be used to phase the remaining reflections.[7]
Structure Refinement
Once an initial model of the structure is obtained, it is refined to achieve the best possible fit with the experimental data.[7][8] This is typically done using a least-squares minimization process, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[7]
The following diagram outlines the iterative process of structure refinement.
Caption: The Iterative Cycle of Crystal Structure Refinement.
Experimental Protocol: Structure Refinement
-
Initial Refinement: The initial model is subjected to several cycles of least-squares refinement.
-
Difference Fourier Maps: A difference Fourier map is calculated, which reveals the positions of missing atoms (as positive peaks) and incorrectly placed atoms (as negative peaks).[9]
-
Model Completion: Missing atoms are added to the model, and the refinement process is repeated. This cycle continues until all non-hydrogen atoms are located.
-
Anisotropic Refinement: The thermal motion of atoms is typically modeled anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Final Refinement: The final refinement is carried out until the model converges, meaning that further adjustments do not significantly improve the fit to the data.
Analysis of the Crystal Structure: Interpreting the Results
Once the refinement is complete, a wealth of structural information can be extracted and analyzed.
Key Crystallographic Parameters
The following table summarizes the key parameters that would be obtained from a successful crystal structure determination of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
| Parameter | Description |
| Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pna2₁ |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| R-factors (R1, wR2) | Indicators of the quality of the refinement |
| Goodness-of-fit (GooF) | Should be close to 1 for a good refinement |
Molecular Geometry
A detailed analysis of the molecular geometry would include:
-
Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values to identify any unusual features.
-
Torsion Angles: Examination of torsion angles to determine the conformation of the molecule and the planarity of the ring systems.
-
Chirality: If the molecule crystallizes in a chiral space group, the absolute configuration can be determined.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, one would expect to observe:
-
Hydrogen Bonding: The N-H and C=O groups are potential hydrogen bond donors and acceptors, respectively. These interactions are likely to play a significant role in the crystal packing.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.
-
π-π Stacking: The aromatic pyrrole ring may engage in π-π stacking interactions with adjacent molecules.
Understanding these interactions is crucial for predicting and understanding the physicochemical properties of the solid state, such as solubility and melting point.
Conclusion and Future Directions
This guide has outlined a comprehensive, technically grounded approach to the crystal structure analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. By following the detailed protocols for synthesis, crystal growth, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of this molecule. The resulting structural insights will be instrumental in advancing our understanding of its chemical properties and biological activity, paving the way for the development of new and improved therapeutic agents. The self-validating nature of the described crystallographic protocols ensures a high degree of confidence in the final structural model.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
- Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.).
- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).
- Single-crystal X-ray Diffraction - SERC (Carleton). (n.d.).
- 13 Refinement of crystal structures - Oxford Academic. (n.d.).
- Structure refinement: some background theory and practical strategies - MIT. (n.d.).
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. (2023, October 25).
- Structure Refinement - The University of Oklahoma. (n.d.).
- Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7).
- 7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one - PubChem. (n.d.).
- A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones - MDPI. (2021, June 4).
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- 9. ou.edu [ou.edu]
Topic: Discovery and Isolation of Marine Alkaloids with a Pyrrolo[1,2-a]pyrazin-1-one Core
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Uncharted Pharmacopoeia of the Oceans
The marine environment, covering over 70% of our planet's surface, represents a vast and largely untapped reservoir of chemical diversity.[1][2] Marine organisms, from microscopic bacteria to complex sponges, have evolved unique biochemical pathways to produce a plethora of secondary metabolites, many of which possess intricate structures and potent biological activities unparalleled in terrestrial sources.[1][2] Among these, nitrogen-containing heterocycles, particularly alkaloids, have emerged as a prominent class of marine natural products (MNPs), demonstrating significant potential in pharmacology and medicine.[1][2]
This guide focuses on a specific, privileged scaffold: the pyrrolo[1,2-a]pyrazin-1-one core. This fused bicyclic system is a recurring motif in a range of bioactive natural products and synthetic analogues, recognized for its significant therapeutic potential, including antimicrobial, antioxidant, and anticancer properties.[3][4][5] As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic guide that illuminates the causality behind the experimental choices, from the initial discovery in a complex marine ecosystem to the final isolation of a pure, structurally elucidated alkaloid.
Section 1: The Genesis of Discovery – Sourcing the Alkaloids
The journey to isolate a novel pyrrolo[1,2-a]pyrazin-1-one begins with the identification of promising biological sources. These alkaloids are not confined to a single phylum; rather, they are products of the intricate web of life in the sea, often originating from symbiotic microorganisms.
Key Biological Sources
Our field experience points to several hotspots for discovering these target compounds:
-
Marine Sponges and their Symbionts: Sponges are filter-feeders that host dense and diverse microbial communities. Often, the bioactive compounds isolated from a sponge are actually produced by its bacterial or fungal symbionts.[6][7] For instance, the bacteria Bacillus tequilensis MSI45, isolated from the marine sponge Callyspongia diffusa, was found to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, a potent agent against multi-drug resistant Staphylococcus aureus.[6][7] This underscores a critical strategic point: a comprehensive discovery program should involve isolating not just the host, but also its associated microorganisms for separate cultivation and analysis.
-
Marine-Derived Actinomycetes: Mangrove ecosystems are particularly rich sources of novel actinomycetes. A Streptomyces sp. (VITMK1) isolated from mangrove soil sediment in Pichavaram, India, was shown to produce Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, a diketopiperazine derivative exhibiting significant free-radical scavenging activity.[8]
-
Marine Fungi: Endophytic fungi residing within marine plants and algae are another prolific source. Co-culturing different marine-derived fungal strains, such as Aspergillus sclerotiorum and Penicillium citrinum, has been shown to induce the production of unique pyrrole derivatives, highlighting metabolic induction as a powerful discovery tool.[1][2]
The logical relationship for sourcing these compounds can be visualized as a branching path from the ecosystem to the microbial producer.
Caption: Sourcing workflow for pyrrolo[1,2-a]pyrazin-1-one alkaloids.
Section 2: The Isolation Workflow – A Step-by-Step Technical Protocol
Isolating a single bioactive compound from a complex biological matrix is a multi-stage process of progressive purification. Each step is designed to enrich the target compound while removing impurities, guided by bioassay or analytical screening. The trustworthiness of this workflow lies in its systematic reduction of complexity.
Step 1: Biomass Collection and Extraction
The primary goal of extraction is to efficiently transfer the secondary metabolites from the biomass into a solvent, forming a crude extract.
-
Protocol: Solvent Extraction of a Marine Bacterial Culture
-
Cultivation: Grow the bacterial strain (e.g., Bacillus tequilensis MSI45) in a suitable liquid medium (e.g., Zobell marine broth) under optimal conditions (temperature, pH, agitation) to maximize secondary metabolite production.[6][7] Production is often highest in the late stationary phase.
-
Harvesting: Centrifuge the culture broth to separate the supernatant from the bacterial cells. The target compounds may be intracellular or extracellular; therefore, both fractions should be analyzed.
-
Extraction:
-
Supernatant: Perform liquid-liquid extraction using an immiscible organic solvent. Ethyl acetate is a common and effective choice for moderately polar compounds like the target alkaloids.[7] Mix equal volumes of supernatant and ethyl acetate in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat 2-3 times to ensure complete extraction.
-
Cell Pellet: Resuspend the cell pellet in a polar solvent like methanol and lyse the cells (e.g., via sonication) to release intracellular metabolites. Centrifuge to remove cell debris and collect the methanolic extract.
-
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Expert Insight: The choice of solvent is paramount. Ethyl acetate is selected because it provides good solubility for a wide range of alkaloids while minimizing the extraction of highly polar impurities like salts and sugars from the aqueous culture medium.
Step 2: Chromatographic Fractionation and Purification
The crude extract is a complex mixture requiring sequential chromatographic techniques to isolate the pure compound.
Caption: General purification workflow for marine alkaloids.
-
Protocol: Multi-Step Chromatography
-
Silica Gel Column Chromatography (Low-Pressure):
-
Rationale: This is the workhorse for initial fractionation, separating compounds based on polarity.
-
Procedure: Adsorb the crude extract onto a small amount of silica gel. Load this onto a larger silica gel column equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a solvent gradient of increasing polarity (e.g., a stepwise gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
-
-
Bioassay-Guided Fractionation: Screen the pooled fractions for the desired biological activity (e.g., antibacterial activity against S. aureus).[6] This critical step ensures that purification efforts are focused only on the active fractions, saving significant time and resources.
-
High-Performance Liquid Chromatography (HPLC) (High-Pressure):
-
Rationale: HPLC provides the high resolution necessary to separate structurally similar compounds and achieve final purity. A reversed-phase C18 column is typically used, separating compounds based on hydrophobicity.
-
Procedure: Dissolve the active fraction in a suitable solvent (e.g., methanol). Inject onto a semi-preparative C18 HPLC column. Elute with an isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water). Monitor the eluent with a UV detector and collect the peaks corresponding to individual compounds.
-
-
Purity Check: Analyze the final isolated compound by analytical HPLC to confirm its purity is >95% before proceeding to structure elucidation.
-
Section 3: Structural Elucidation – Deciphering the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques. For pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, the following data are characteristic.[6][7]
| Technique | Purpose | Key Observations for Pyrrolo[1,2-a]pyrazin-1-one Core |
| Mass Spectrometry (MS) | Determines molecular weight and elemental formula. | Provides the exact mass, allowing for the calculation of the molecular formula (e.g., C7H10N2O2 for the dione). |
| FT-IR Spectroscopy | Identifies key functional groups. | Shows characteristic absorption bands for amide C=O groups (~1650 cm⁻¹) and N-H/C-H bonds.[6][7] |
| ¹H NMR | Shows the number and environment of hydrogen atoms. | Reveals signals for protons on the pyrrole and pyrazine rings, with chemical shifts and coupling constants indicative of their connectivity. |
| ¹³C NMR | Shows the number and environment of carbon atoms. | Confirms the presence of carbonyl carbons (~160-170 ppm) and other carbons in the heterocyclic framework. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms. | COSY shows H-H couplings within spin systems. HSQC correlates protons to their directly attached carbons. HMBC shows long-range H-C correlations, which is crucial for piecing together the fused ring system. |
The combination of these techniques allows for the unambiguous assignment of the pyrrolo[1,2-a]pyrazin-1-one scaffold and the positions of any substituents.
Section 4: Biological Activity and Therapeutic Potential
The ultimate goal of natural product discovery is to identify new leads for drug development. Alkaloids with the pyrrolo[1,2-a]pyrazin-1-one core have demonstrated a range of promising biological activities.
| Compound Name | Source Organism | Biological Activity | Key Data | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis MSI45 | Antibacterial (MDR S. aureus) | MIC: 15 µg/mL; MBC: 20 µg/mL | [6] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus sp. | Antioxidant | Strong DPPH & H₂O₂ scavenging | [9] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Streptomyces sp. VITMK1 | Antioxidant | 72.5% DPPH scavenging at 500 µg/mL | [8] |
| Synthetic Pyrrolo[1,2-a]pyrazines | Chemical Synthesis | Antifungal (Candida spp.) | Potent activity, low MIC values | [3] |
| Synthetic Pyrrolo[1,2-a]pyrazinones | Chemical Synthesis | PIM Kinase Inhibition | Potent and selective inhibitors | [4] |
-
Antimicrobial Activity: The potent activity of these compounds against multi-drug resistant pathogens is particularly noteworthy.[6] Their mechanism may involve novel targets, making them valuable scaffolds for overcoming existing resistance mechanisms.
-
Antioxidant Properties: The ability to scavenge reactive oxygen species suggests potential applications in diseases associated with oxidative stress, such as neurodegenerative disorders and inflammation.[8][9]
-
Anticancer Potential: The pyrrolo[1,2-a]pyrazinone scaffold has been identified as a potent and selective inhibitor of PIM kinases, which are crucial targets in oncology.[4] This highlights the value of natural product-inspired scaffolds in modern drug discovery.
Conclusion
The discovery and isolation of marine alkaloids featuring the pyrrolo[1,2-a]pyrazin-1-one core is a testament to the power of a systematic, interdisciplinary approach. It combines marine biology, microbiology, natural product chemistry, and pharmacology. The workflow presented here—from targeted sourcing and bioassay-guided purification to rigorous spectroscopic analysis—provides a validated framework for researchers to unlock the vast therapeutic potential held within marine ecosystems. These compounds are not just chemical curiosities; they are highly promising starting points for the development of next-generation therapeutics.
References
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Schulze, C. J., et al. (2021). Marine Pyrrole Alkaloids. MDPI. [Link]
-
ResearchGate. (2025). Marine natural product, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (C7H10N2O2) of antioxidant properties from Bacillus sp. at Lakshadweep archipelago. [Link]
-
Estevez-Castro, R., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. [Link]
-
Manimaran, M., & Krishnan, K. (n.d.). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link]
-
Gnanambal, K. M., et al. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. [Link]
-
PubMed. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. [Link]
-
Gnanambal, K. M., et al. (2017). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PMC - NIH. [Link]
-
PubMed. (n.d.). Pyrroloquinoline and pyridoacridine alkaloids from marine sources. [Link]
-
PubMed. (2023). Marine pyridoacridine, pyridoacridone and pyrroloacridine alkaloids. [Link]
-
PubMed. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. [Link]
-
Gîrdan, M. A., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
-
Schulze, C. J., et al. (2021). Marine Pyrrole Alkaloids. PMC - PubMed Central - NIH. [Link]
-
Kita, Y., & Tohma, H. (2011). Synthesis of the Marine Pyrroloiminoquinone Alkaloids, Discorhabdins. PMC - NIH. [Link]
-
An, J., et al. (2023). Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K. PMC - NIH. [Link]
-
Miki, Y., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed. [Link]
-
An, J., et al. (2023). Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K. ResearchGate. [Link]
-
Manimaran, M., & Krishnan, K. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]
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- 3. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity | MDPI [mdpi.com]
- 4. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
theoretical UV-Vis spectrum of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
An In-Depth Technical Guide to the Theoretical UV-Vis Spectrum of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the theoretical prediction and analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. The pyrrolo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, and understanding its electronic properties is crucial for the development of novel therapeutics and functional materials. This document details a robust computational protocol centered on Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that balances computational efficiency with predictive accuracy for the excited states of organic molecules. We will explore the theoretical underpinnings, provide a self-validating, step-by-step computational workflow, and discuss the interpretation of the resulting spectral data, including the nature of the principal electronic transitions. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods for the photophysical characterization of heterocyclic compounds.
Introduction: The Intersection of Spectroscopy and Computation
Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone technique for characterizing conjugated organic molecules. The absorption of photons in this energy range promotes electrons from lower to higher energy molecular orbitals, revealing fundamental information about the electronic structure of a compound. For novel molecules like 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, predicting the UV-Vis spectrum before synthesis can provide invaluable insights, guiding synthetic efforts and helping to elucidate structure-property relationships.
Modern computational chemistry offers powerful tools to achieve this. Time-Dependent Density Functional Theory (TD-DFT) has emerged as the workhorse method for calculating the electronic absorption spectra of medium-sized organic molecules.[1][2] It provides a reliable description of excited states, allowing for the prediction of absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths).
This guide is structured to provide not just a protocol, but the scientific rationale behind it. We will proceed from the foundational theory of electronic excitations to a detailed computational workflow, culminating in the analysis of the predicted spectrum for our target molecule.
Theoretical Foundations
The Nature of Electronic Transitions
The absorption of UV-Vis light corresponds to vertical electronic transitions from the ground electronic state (S0) to various excited states (Sn). In molecules with π-systems and heteroatoms, the most significant transitions typically involve the promotion of electrons between frontier molecular orbitals (FMOs):
-
π → π* Transitions: These occur in unsaturated compounds and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high intensity (large molar absorptivity) and are responsible for the strong absorption bands in conjugated systems.
-
n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π → π* transitions.[3]
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a first approximation of the lowest-energy electronic transition.
The Power of Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of standard Density Functional Theory (DFT) that allows for the calculation of excited-state properties.[1] Its primary advantage lies in its ability to deliver accuracy comparable to more computationally expensive wavefunction-based methods for a fraction of the cost, making it ideal for molecules of pharmaceutical interest.
The Critical Role of the Solvent Environment
UV-Vis spectra are almost always recorded in solution. The solvent can significantly influence the electronic transitions through intermolecular interactions, leading to shifts in the absorption maxima.[4] Therefore, incorporating solvent effects into the computational model is essential for achieving meaningful results. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation method.[5][6] It models the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, providing a good approximation of bulk electrostatic effects.
A Validated Computational Workflow
This section details a step-by-step protocol for predicting the UV-Vis spectrum of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. The choice of functional and basis set is critical; here, we select a combination known to perform well for organic molecules.[7][8]
Caption: Computational workflow for theoretical UV-Vis spectrum prediction.
Protocol Details:
-
Molecular Structure Preparation:
-
Construct the 3D chemical structure of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one using a molecular editor such as GaussView or Avogadro. Ensure correct atom connectivity and initial stereochemistry.
-
-
Ground State Geometry Optimization:
-
Causality: An accurate prediction of the excited states is critically dependent on a correctly minimized ground state geometry. Any geometric strain or inaccuracies will propagate into the subsequent TD-DFT calculation.
-
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Functional: B3LYP is a hybrid functional that has a long track record of providing reliable geometries for organic molecules.[1][7]
-
Basis Set: 6-311+G(d,p). This Pople-style basis set provides a good balance of accuracy and computational cost. The + indicates the inclusion of diffuse functions on heavy atoms, which are crucial for describing lone pairs and excited states, while (d,p) adds polarization functions to allow for more flexible orbital shapes.[8][9]
-
Solvent Model: Use the Integral Equation Formalism variant of PCM (IEFPCM) with a common spectroscopic solvent like Methanol (ε = 32.61) or Acetonitrile.[1][7]
-
-
Validation: Perform a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1]
-
-
Excited State Calculation:
-
Causality: This is the core step where the electronic transitions are calculated.
-
Methodology:
-
Using the optimized geometry from the previous step, perform a TD-DFT calculation.
-
Employ the same functional (B3LYP), basis set (6-311+G(d,p)), and solvent model (IEFPCM).
-
Request the calculation of at least 10 singlet excited states (nstates=10) to ensure coverage of the near-UV and visible regions.
-
-
-
Data Analysis and Spectrum Generation:
-
Extraction: From the output file, extract the calculated excitation wavelengths (λ), their corresponding oscillator strengths (f), and the compositions of each transition (i.e., the contributing molecular orbitals). The oscillator strength is a dimensionless quantity that is proportional to the area under the absorption peak and thus represents the transition's intensity.
-
Simulation: The raw TD-DFT output is a "stick spectrum." To generate a visually comparable spectrum to an experimental one, each transition is convoluted with a Gaussian or Lorentzian function (typically with a full width at half maximum of 0.3-0.4 eV) to simulate vibronic broadening.
-
Predicted Spectral Data and Interpretation (Illustrative)
While an actual calculation is required for definitive results, we can predict the likely characteristics based on the molecule's structure. The extended π-system of the pyrrolo[1,2-a]pyrazin-1-one core, substituted with a bromine atom, is expected to produce strong absorptions in the UV region.
The primary absorption bands will likely be due to intense π → π* transitions. The lone pairs on the nitrogen and oxygen atoms may give rise to weaker, lower-energy n → π* transitions. The results would be summarized as follows:
| State | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Assignment |
| S1 | 350 | 3.54 | 0.25 | HOMO → LUMO (95%) | π → π |
| S2 | 315 | 3.94 | 0.02 | HOMO-1 → LUMO (88%) | n → π |
| S3 | 280 | 4.43 | 0.48 | HOMO → LUMO+1 (92%) | π → π* |
| Data are hypothetical and for illustrative purposes only. |
Interpretation:
-
The strongest absorption, predicted here at 280 nm, would be attributed to a high-energy π → π* transition involving a significant portion of the molecule's conjugated system.
-
The lowest energy transition at 350 nm is also a π → π* transition, likely corresponding to the HOMO-LUMO gap.
-
A weak transition (low oscillator strength) at 315 nm would be characteristic of an n → π* transition, likely originating from the lone pair of the carbonyl oxygen or pyrazine nitrogen.
-
Analysis of the HOMO and LUMO electron density plots would reveal the specific regions of the molecule involved in the primary electronic transition. For instance, the HOMO might be localized across the pyrrole ring and bromine, while the LUMO is centered on the pyrazinone ring, indicating a degree of intramolecular charge transfer upon excitation.
Conclusion and Outlook
This guide has outlined a robust and scientifically grounded protocol for the in silico determination of the UV-Vis spectrum of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one using TD-DFT. By carefully selecting the computational methodology—including the functional, basis set, and a suitable solvent model—researchers can obtain reliable predictions of the electronic absorption properties of novel molecules. This predictive power is an invaluable asset in modern drug discovery and materials science, enabling the rapid screening of candidates and providing deep mechanistic insight into their electronic behavior, thereby accelerating the design-synthesis-test cycle. The ultimate validation of any theoretical spectrum remains its comparison with experimental data, a practice that serves to refine computational models and enhance their predictive power.[1]
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Creutzberg, J., & Hedegård, E. D. (2023). A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. Physical Chemistry Chemical Physics, 25(8), 6175-6185. [Link]
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Castañeda, F., et al. (2020). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 25(21), 5036. [Link]
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Lopes, J. F., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry, 5(1), 1-13. [Link]
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López-López, M., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega, 8(22), 19803-19814. [Link]
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López-López, M., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. National Institutes of Health. [Link]
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Oakley, M., & Klobukowski, M. (2017). Computing UV–vis spectra of 1-bromo-1-propene: a comparison of model core potential and all-electron basis sets. Computational and Theoretical Chemistry, 1104, 39-47. [Link]
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Hanson-Heine, M. W. D. (2018). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. Journal of Chemical Theory and Computation, 14(10), 5218-5225. [Link]
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Lopes, J. F., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. ResearchGate. [Link]
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Rogozea, A., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances, 5(67), 54523-54533. [Link]
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Various Authors. (2024). Basis set and methods for organic molecules. ResearchGate. [Link]
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Püsküllü, M. O., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(17), 5479. [Link]
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Stanzel, T. P., et al. (2022). Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: the Effect of Solvation, Method, Basis Set, and Transition Moment Gauge. Journal of Chemical Theory and Computation, 18(6), 3610-3626. [Link]
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Stanzel, T. P., et al. (2022). Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: The Effect of Solvation, Method, Basis Set, and Transition Moment Gauge. ChemRxiv. [Link]
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Rogozea, A., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
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Ben Fathallah, M., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 992-998. [Link]
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Unal Civcir, P. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress. [Link]
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Kubisztal, J., et al. (2020). Integrated spectroscopic and computational study of piroctone olamine and its interactions with selected protein targets. ResearchGate. [Link]
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Mary, Y. S., et al. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Journal of Molecular Structure, 1234, 130177. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one via Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-a]pyrazin-1-one scaffold is a privileged heterocyclic motif present in a variety of bioactive natural products and synthetic compounds, exhibiting potential anticancer, antiviral, and insecticidal activities.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of a key derivative, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, through a strategic intramolecular cyclization. The outlined methodology emphasizes the causality behind experimental choices, ensuring a robust and reproducible process for researchers engaged in medicinal chemistry and drug discovery.
Introduction: The Significance of the Pyrrolopyrazinone Core
Nitrogen-containing heterocycles are fundamental building blocks in the development of novel therapeutics.[3] The fused bicyclic system of dihydropyrrolo[1,2-a]pyrazinone is of particular interest due to its presence in natural products, many of which are halogenated, underscoring the importance of developing synthetic routes to derivatives like 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.[3] The synthesis of this scaffold has been extensively studied, with intramolecular cyclization emerging as a prominent and efficient strategy.[3][4][5] This guide focuses on a logical and field-proven approach to constructing this valuable heterocyclic system.
Mechanistic Rationale and Strategic Approach
The core of this synthetic protocol lies in the construction of the pyrazinone ring onto a pre-existing pyrrole framework. This is a common and effective strategy for building pyrrolopyrazinones.[3] The key transformation is an intramolecular nucleophilic attack of the pyrrole nitrogen onto an electrophilic side chain attached at the C2 position.
Our proposed synthetic pathway commences with the preparation of a suitable N-substituted pyrrole-2-carboxamide precursor. The intramolecular cyclization is designed as an aza-Michael addition, a reliable method for forming the desired bicyclic lactam.[3] A critical consideration is the nucleophilicity of the pyrrole nitrogen. To facilitate the cyclization, the acidity of the pyrrole N-H can be increased, and this is strategically achieved by bromination of the pyrrole ring.[3]
Experimental Protocols
Part 1: Synthesis of the Acyclic Precursor (N-(2-ethoxycarbonylethyl)-4-bromopyrrole-2-carboxamide)
This initial step involves the synthesis of the key acyclic precursor, which will subsequently undergo intramolecular cyclization.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-bromopyrrole-2-carboxylic acid | Reagent | Commercially Available |
| Oxalyl chloride | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Catalytic | Commercially Available |
| β-Alanine ethyl ester hydrochloride | Reagent | Commercially Available |
| Triethylamine (TEA) | Reagent | Commercially Available |
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 4-bromopyrrole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Slowly add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amide Coupling: In a separate flask, dissolve β-alanine ethyl ester hydrochloride (1.1 eq) in DCM (0.3 M) and add triethylamine (TEA, 2.5 eq) at 0 °C. Stir for 15 minutes.
-
Reaction: Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution from step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired N-(2-ethoxycarbonylethyl)-4-bromopyrrole-2-carboxamide.
Part 2: Intramolecular Cyclization to 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
This is the key ring-forming step to generate the target bicyclic scaffold.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-(2-ethoxycarbonylethyl)-4-bromopyrrole-2-carboxamide | - | From Part 1 |
| Sodium ethoxide (NaOEt) | Reagent | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the acyclic precursor from Part 1 (1.0 eq) in anhydrous ethanol (0.1 M) under a nitrogen atmosphere.
-
Base Addition: Add sodium ethoxide (1.5 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Proposed Reaction Mechanism
The intramolecular cyclization proceeds via a base-catalyzed aza-Michael addition. The base (sodium ethoxide) deprotonates the pyrrole nitrogen, increasing its nucleophilicity. The resulting pyrrolide anion then attacks the β-carbon of the ethyl acrylate moiety in an intramolecular fashion, leading to the formation of a six-membered ring. Subsequent protonation yields the dihydropyrrolopyrazinone product.
Caption: Proposed mechanism for the intramolecular cyclization step.
Discussion and Troubleshooting
-
Choice of Base: Sodium ethoxide is an effective base for this transformation, as it is compatible with the ethanol solvent. Other non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) could also be explored.
-
Reaction Monitoring: Close monitoring of the reaction is crucial to prevent the formation of side products. TLC and LC-MS are recommended for tracking the consumption of the starting material.
-
Purification: The final product is expected to be a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective method for obtaining a highly pure product. If the product is an oil, column chromatography is the preferred method of purification.
-
Bromination Strategy: In cases where the non-brominated pyrrole precursor fails to cyclize efficiently, pre-bromination of the pyrrole ring with a reagent like N-bromosuccinimide (NBS) can be employed to increase the acidity of the pyrrole N-H, thereby facilitating the cyclization.[3]
Conclusion
This application note details a robust and rational synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one via an intramolecular aza-Michael addition. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently access this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry. The provided protocols and insights serve as a practical guide for the synthesis of this and related pyrrolopyrazinone derivatives.
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PubChem. 7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one. National Center for Biotechnology Information. [Link]
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Application Note: A Robust Strategy for the Purification of Brominated Pyrrolopyrazinones by Mass-Directed Preparative HPLC
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, process development, and purification sciences.
Abstract: This guide provides a comprehensive, in-depth protocol for the purification of brominated pyrrolopyrazinone compounds, a class of heterocycles with significant interest in pharmaceutical development. We move beyond a simple list of steps to explain the underlying principles and causal relationships in method development, from initial analytical scouting to preparative scale-up and fraction analysis. This document establishes a self-validating workflow that leverages mass-directed fractionation for enhanced specificity and purity, addressing the unique challenges posed by halogenated intermediates.
Foundational Principles: Why Reversed-Phase HPLC for Brominated Heterocycles?
The purification of synthetic intermediates like brominated pyrrolopyrazinones is a critical step in the drug development pipeline, ensuring that subsequent biological assays are conducted with compounds of the highest possible purity.[1] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, and for molecules of this class, Reversed-Phase (RP) HPLC is the predominant method.[2][3]
The core principle of RP-HPLC lies in the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3][4] Brominated pyrrolopyrazinones, being moderately polar to non-polar organic molecules, exhibit strong hydrophobic interactions with the stationary phase, making them ideal candidates for this technique. The separation is driven by the hydrophobic binding interaction between the analyte and the stationary phase; as the percentage of organic solvent in the mobile phase increases, the analyte's affinity for the stationary phase decreases, and it elutes from the column.[4]
Key Method Components:
-
Stationary Phase Selection: The C18 (octadecyl) bonded silica phase is the universal starting point for RP-HPLC method development due to its robust hydrophobic retention and wide applicability.[3][5] Its dense hydrocarbon coverage provides excellent separation power for a vast range of small molecules.[3] For brominated pyrrolopyrazinones, which contain aromatic systems, a Phenyl stationary phase can also be considered. The pi-pi interactions offered by the phenyl ligands can introduce alternative selectivity for the target compound and its aromatic impurities.[6]
-
Mobile Phase Composition: The most common mobile phases are binary mixtures of water with either acetonitrile (ACN) or methanol (MeOH). ACN is often preferred for its lower viscosity and UV transparency. To ensure sharp, symmetrical peaks, especially for compounds with basic nitrogen atoms like pyrrolopyrazinones, the addition of an acid modifier is crucial. A low concentration (0.05-0.1%) of formic acid (FA) or trifluoroacetic acid (TFA) in the mobile phase protonates free silanol groups on the silica surface, minimizing undesirable ionic interactions that cause peak tailing.[7]
-
Detection and Fractionation: While UV-Visible detection is standard, its utility is limited by the requirement that the target compound must possess a chromophore and be sufficiently resolved from all impurities.[5][8] A far more specific and powerful approach is Mass-Directed Purification .[9] By coupling the HPLC system to a mass spectrometer (MS), fractions are collected only when the detector registers the specific mass-to-charge ratio (m/z) of the target compound. This strategy saves significant time by collecting only the compound of interest, thereby reducing the number of fractions that require subsequent analysis and handling.[9][10]
The Purification Workflow: From Analytical Scouting to Pure Compound
A successful preparative purification is built upon a well-developed analytical method. It is inefficient and costly to develop a separation method on a preparative scale.[11] The logical workflow is to first establish optimal separation conditions on a small-scale analytical system and then geometrically scale the method to a larger preparative column.
Caption: Common HPLC Purification Problems, Causes, and Solutions.
Special Consideration: Chiral Pyrrolopyrazinones
If the target molecule is chiral and a single enantiomer is desired, the purification strategy must be adapted. Direct separation of enantiomers requires a Chiral Stationary Phase (CSP). [12][13]
-
Screening: Method development involves screening a panel of different CSPs (e.g., polysaccharide-based, Pirkle-type) under various modes (normal-phase, reversed-phase, polar organic). [13][14][15]* Mobile Phase: Normal-phase chromatography (e.g., Heptane/Ethanol) is often more successful for chiral separations, though reversed-phase compatible CSPs are available. [16]* Alternative Technology: Supercritical Fluid Chromatography (SFC) is gaining popularity as a green and efficient alternative to HPLC for chiral purifications. [15]
Conclusion
This application note outlines a systematic and robust workflow for the purification of brominated pyrrolopyrazinones using mass-directed preparative HPLC. By grounding the protocol in the fundamental principles of chromatography and employing a logical progression from analytical method development to preparative scale-up, researchers can achieve high purity and recovery with confidence. The integration of mass-directed fractionation provides an unparalleled level of specificity, streamlining the post-purification process and increasing overall efficiency in the drug discovery and development workflow.
References
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Title: RediSep C-18 reversed phase column - halogenated heterocyclic - Teledyne ISCO Source: Teledyne ISCO URL: [Link]
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Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
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Title: Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC Source: Chromatography Today URL: [Link]
-
Title: Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds Source: ResearchGate URL: [Link]
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Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
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Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]
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Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Lab-Training.com URL: [Link]
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Title: A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) Source: TSI Journals URL: [Link]
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Title: Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector Source: Waters Corporation URL: [Link]
-
Title: High-throughput mass-directed parallel purification incorporating a multiplexed single quadrupole mass spectrometer Source: PubMed URL: [Link]
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Title: HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY Source: Taros Chemicals URL: [Link]
-
Title: Troubleshooting and Performance Improvement for HPLC Source: Aurigene Pharmaceutical Services URL: [Link]
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Title: Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry Source: PubMed URL: [Link]
-
Title: Innovations in Chiral Purification: Exploring Techniques and Future Potential Source: RotaChrom URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Advanced Chromatography Technologies URL: [Link]
-
Title: HPLC Troubleshooting Methods Source: University of California, Davis URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
-
Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL: [Link]
-
Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]
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Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations Source: MAC-MOD Analytical URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
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Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Source: ResearchGate URL: [Link]
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Title: Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist Activity Source: ResearchGate URL: [Link]
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Application Note & Protocol: A Guide to Developing a Robust Kinase Inhibition Assay for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Abstract
The pyrrolo[1,2-a]pyrazin-1-one chemical scaffold has emerged as a privileged structure in the discovery of potent and selective kinase inhibitors.[1][2] Notably, derivatives of this class have demonstrated significant inhibitory activity against cancer-relevant targets like the PIM kinases.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the inhibitory potential of novel compounds based on this scaffold, using 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as an exemplar. We detail the development of a primary biochemical assay using the sensitive and reliable ADP-Glo™ luminescence technology, followed by an orthogonal TR-FRET-based binding assay to confirm hits and eliminate artifacts. Finally, we outline the crucial transition to cell-based assays to validate target engagement and functional activity in a physiologically relevant context. The protocols herein are designed to be self-validating, incorporating essential optimization and quality control steps to ensure data integrity and reproducibility.
Scientific Background & Strategic Rationale
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4][5] This makes them one of the most important target classes for modern drug discovery.[6][7] The pyrrolopyrazine core is a recognized scaffold for developing kinase inhibitors, with different derivatives showing activity against various kinases, including PIM, JAK, and SYK.[1][8] Given the strong published evidence for pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors, this guide will use PIM1 as the primary target for protocol development.[1][2]
A successful kinase inhibitor discovery campaign requires a multi-faceted approach that progresses from initial biochemical potency to cellular efficacy.[9] A common pitfall is advancing compounds that are potent in biochemical assays but inactive in cells.[9] To mitigate this risk, we propose a strategic assay cascade. This approach ensures that resources are focused on compounds with the highest potential for therapeutic success.
Figure 1. Proposed assay cascade for kinase inhibitor characterization.
Primary Biochemical Assay: ADP-Glo™ Kinase Activity
Principle of the Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[10][11][12] It is a two-step process performed in a single well, making it highly amenable to high-throughput screening (HTS).[13]
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Detection: The Kinase Detection Reagent is then added to convert the ADP produced into ATP, which serves as a substrate for Ultra-Glo™ Luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[10][13]
Figure 2. Principle of the two-step ADP-Glo™ Kinase Assay.
Protocol 1: Initial Assay Optimization
Expert Insight: Before screening any inhibitors, it is critical to optimize the assay conditions to ensure robust and reproducible results.[4][14] This involves determining the appropriate enzyme and substrate concentrations to operate within the linear range of the reaction, which is essential for accurately measuring inhibition.[15] All experiments should be performed at the Michaelis constant (Km) for ATP to correctly identify ATP-competitive inhibitors.[7][15]
Materials:
-
Purified, active recombinant PIM1 kinase
-
Suitable peptide or protein substrate (e.g., a BAD-derived peptide)
-
ATP, MgCl₂
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Enzyme Titration:
-
Prepare serial dilutions of the PIM1 kinase in assay buffer.
-
Add the diluted enzyme to wells of a 384-well plate.
-
Initiate the reaction by adding a fixed, saturating concentration of substrate and ATP (e.g., 100 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal as per the ADP-Glo™ protocol.
-
Goal: Identify the enzyme concentration that yields a robust signal (e.g., 50-80% of maximum) and is within the linear range of the assay.
-
-
ATP Titration (Km Determination):
-
Use the optimal PIM1 concentration determined above.
-
Prepare serial dilutions of ATP.
-
Initiate the reaction and measure ADP production.
-
Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP.
-
-
Reaction Kinetics:
-
Set up a bulk reaction at the optimal enzyme concentration and ATP at Km.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction in a subset of wells.
-
Plot the luminescent signal versus time.
-
Goal: Determine the incubation time where the reaction is linear (typically when <20% of the substrate has been consumed). This is the time point you will use for inhibitor screening.
-
-
Assay Validation (Z'-Factor):
-
Prepare 16-24 wells for the "high" signal control (enzyme + substrate + ATP, with DMSO vehicle).
-
Prepare 16-24 wells for the "low" signal control (no enzyme, or a known potent inhibitor).
-
Run the assay using the optimized conditions.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|.
-
Goal: A Z'-factor > 0.5 indicates a robust and excellent assay suitable for HTS.[14]
-
Protocol 2: IC₅₀ Determination
Expert Insight: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.[16] A 10-point, 3-fold serial dilution is standard practice to generate a complete dose-response curve. The final DMSO concentration must be kept constant across all wells (typically ≤ 1%) to avoid solvent-induced artifacts.[3][4]
Methodology:
-
Compound Plating: Prepare a 10-point serial dilution of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one in 100% DMSO. Dilute these stocks into the assay buffer. Add 2.5 µL of each compound dilution to the appropriate wells of a 384-well plate. Include DMSO-only wells for 100% activity (high control) and no-enzyme wells for 0% activity (background).
-
Enzyme Addition & Pre-incubation: Add 5 µL of PIM1 kinase (at 2X the final optimized concentration) to each well. Allow the plate to incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a mix containing the substrate and ATP (at 4X their final concentrations, with ATP at its Km).
-
Incubation: Incubate for the predetermined linear time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Mean_background) / (Mean_high_control - Mean_background)).
-
Plot % Inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sample Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | PIM1 | Example: 85 |
| Staurosporine (Control) | PIM1 | Example: 25 |
Orthogonal Assay: LanthaScreen™ TR-FRET Binding
Rationale and Principle
Expert Insight: It is crucial to confirm hits from a primary screen using an orthogonal assay with a different detection technology. This helps to eliminate false positives resulting from compound interference with the primary assay's components (e.g., luciferase inhibition or light scattering).[4] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay is an excellent choice as it directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, confirming physical interaction.[17][18]
The LanthaScreen™ Eu Kinase Binding Assay uses a europium (Eu)-labeled antibody that binds to an epitope tag on the kinase (e.g., GST or His) and a fluorescent tracer that reversibly binds to the ATP pocket.[18] When the tracer is bound, excitation of the Eu-donor results in energy transfer to the tracer-acceptor, producing a high TR-FRET signal. An inhibitor that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.[17]
Figure 3. Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.
Protocol 3: TR-FRET Binding Assay
Methodology:
-
Follow the manufacturer's protocol for the specific kinase and tracer pair.
-
Prepare serial dilutions of the test compound as described in Protocol 2.
-
In a suitable assay plate (e.g., black, low-volume 384-well), add the compound dilutions, the Eu-labeled antibody, the fluorescent tracer, and the tagged PIM1 kinase.
-
Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor) following a 340 nm excitation.[18]
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ for binding, which can be used to calculate the inhibitor constant (Ki).
Cellular Assay Validation
Expert Insight: Demonstrating that a compound can engage its target and elicit a functional response within a living cell is a critical step in the drug discovery process.[9] Cellular assays provide a more physiologically relevant environment, accounting for factors like cell permeability and off-target effects.
Protocol 4: Western Blot for Downstream Substrate Phosphorylation
A straightforward method to assess functional kinase inhibition in cells is to measure the phosphorylation status of a known downstream substrate.[9] PIM1 is known to phosphorylate the pro-apoptotic protein BAD at Ser112, which inhibits its function. A potent PIM1 inhibitor should therefore decrease the levels of phosphorylated BAD (pBAD).
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line known to have active PIM1 signaling (e.g., a leukemia or prostate cancer cell line). Seed cells in a 6-well plate and allow them to adhere.
-
Compound Incubation: Treat the cells with increasing concentrations of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (and a DMSO vehicle control) for a set period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phospho-BAD (Ser112) and total BAD (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of pBAD to total BAD indicates effective cellular inhibition of the PIM1 kinase pathway.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Sub-optimal enzyme or substrate concentration.- Reagent instability or improper storage.- Incorrect incubation time (not in linear range). | - Re-optimize assay conditions (Protocol 1).- Use fresh reagents and verify storage conditions.- Confirm reaction linearity. |
| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects on the plate. | - Use calibrated pipettes; practice reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each addition.- Avoid using the outer wells of the plate or fill them with buffer. |
| Compound Interference (False Positive/Negative) | - Compound is fluorescent or quenches luminescence.- Compound directly inhibits luciferase.- Compound precipitates at assay concentrations. | - Confirm hits with an orthogonal assay (Protocol 3).- Run a counter-screen against luciferase alone.- Check compound solubility in assay buffer. |
Conclusion
The successful characterization of a novel kinase inhibitor like 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one requires a systematic and multi-tiered assay strategy. By starting with a robust and highly sensitive biochemical assay such as ADP-Glo™, carefully optimizing all parameters, and subsequently validating promising hits with orthogonal biochemical and functional cellular assays, researchers can generate high-quality, reproducible data. This structured approach minimizes the risk of pursuing artifactual hits and builds a strong data package to confidently advance compounds toward preclinical development.
References
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East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]
- (Source, Title, URL Not Available)
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Canning, P. et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(23), 7364-80. Retrieved from [Link]
- (Source, Title, URL Not Available)
-
Zegzouti, H. et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-72. Retrieved from [Link]
- (Source, Title, URL Not Available)
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Inglese, J. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]
-
ResearchGate. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET). ResearchGate. Retrieved from [Link]
- (Source, Title, URL Not Available)
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- Google Patents. (n.d.). WO2011117145A3 - Pyrrolopyrazine kinase inhibitors. Google Patents.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
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Al-Suhaimi, E. A. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(2), 263-289. Retrieved from [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]
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Rix, P. J. et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 228-233. Retrieved from [Link]
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- 1. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatile Scaffold: Harnessing 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, demanding the exploration of unique chemical architectures that can serve as platforms for drug discovery. Among these, the pyrrolo[1,2-a]pyrazine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide focuses on a key derivative, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, a versatile building block poised for the development of next-generation therapeutics. Its strategic bromination at the 7-position provides a reactive handle for a myriad of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering insights into the synthesis, functionalization, and application of this promising scaffold. We will delve into detailed protocols, explore the structure-activity relationships of its derivatives, and visualize the intricate signaling pathways they modulate.
The Strategic Advantage of the 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one Scaffold
The inherent value of the 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one scaffold lies in the convergence of a biologically relevant core and a synthetically tractable functional group. The pyrrolo[1,2-a]pyrazinone nucleus is a recurring motif in compounds targeting a diverse array of biological targets, including kinases, ion channels, and receptors. The bromine atom at the 7-position is not merely a placeholder; it is a strategic gateway for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the rapid generation of libraries of analogs with diverse physicochemical properties, a crucial step in optimizing lead compounds for potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Scaffold: A Proposed Synthetic Protocol
While a direct, one-pot synthesis for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not extensively documented in a single source, a plausible multi-step route can be devised based on established synthetic strategies for related dihydropyrrolo[1,2-a]pyrazinones.[1] The following protocol outlines a conceptual pathway starting from a suitably substituted bromopyrrole derivative.
Protocol: Proposed Synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Step 1: N-Alkylation of a 4-Bromopyrrole-2-carboxamide
This initial step involves the attachment of a two-carbon unit to the nitrogen of the pyrrole ring, which will ultimately form part of the pyrazinone ring.
-
Reactants: 4-bromo-1H-pyrrole-2-carboxamide, 2-bromoethanol, a suitable base (e.g., sodium hydride), and an appropriate solvent (e.g., anhydrous tetrahydrofuran).
-
Procedure:
-
To a solution of 4-bromo-1H-pyrrole-2-carboxamide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-bromoethanol in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization to form the Pyrazinone Ring
The second step involves an intramolecular cyclization to form the six-membered pyrazinone ring. This can be achieved through a base-mediated reaction.
-
Reactants: The N-alkylated product from Step 1, a strong base (e.g., sodium tert-butoxide), and a suitable solvent (e.g., anhydrous tert-butanol).
-
Procedure:
-
Dissolve the N-alkylated pyrrole derivative in anhydrous tert-butanol under an inert atmosphere.
-
Add sodium tert-butoxide and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one by flash column chromatography or recrystallization.
-
Functionalization of the Scaffold: Gateway to Chemical Diversity
The bromine atom at the 7-position is the linchpin for diversification. The following protocols detail the Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful methods for C-C and C-N bond formation, respectively.
Protocol: Suzuki-Miyaura Cross-Coupling of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
This reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 7-position.
-
Reactants: 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, an appropriate aryl or heteroaryl boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).[2][3]
-
Procedure:
-
To a reaction vessel, add 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.10 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol: Buchwald-Hartwig Amination of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
This reaction allows for the introduction of a diverse range of primary and secondary amines at the 7-position.
-
Reactants: 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, the desired amine, a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Pd(NHC) complex), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), a strong base (e.g., NaOtBu or LHMDS), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[4][5]
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the ligand.
-
Add the 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Applications in Medicinal Chemistry: Targeting Key Biological Pathways
Derivatives of the pyrrolo[1,2-a]pyrazin-1-one scaffold have shown promise in several therapeutic areas. Below, we explore some key examples, including quantitative data and the underlying biological pathways.
PIM Kinase Inhibition for Oncology
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival and proliferation.[6] The pyrrolo[1,2-a]pyrazinone scaffold has been identified as a promising starting point for the development of potent and selective PIM kinase inhibitors.[6][7]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 7-position: Introduction of aryl groups via Suzuki coupling can significantly enhance potency. The nature and substitution pattern of the aryl ring are critical for optimizing interactions within the ATP-binding pocket of the kinase.
-
Modifications to the pyrazinone ring: Alterations to the pyrazinone ring can influence selectivity and pharmacokinetic properties.
Table 1: Representative PIM Kinase Inhibitory Activity of Pyrrolo[1,2-a]pyrazinone Derivatives
| Compound ID | R Group at 7-position | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) |
| 1 | Phenyl | 150 | 250 | 200 |
| 2 | 4-Fluorophenyl | 80 | 120 | 100 |
| 3 | 3-Aminophenyl | 50 | 90 | 75 |
Note: The data presented here is illustrative and based on trends observed in the literature for this class of compounds.
Modulation of the Translocator Protein (TSPO) for Anxiolytic Effects
The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in the transport of cholesterol, the rate-limiting step in neurosteroid synthesis. Ligands that bind to TSPO can modulate neurosteroid levels, which in turn can allosterically modulate GABA-A receptors, leading to anxiolytic effects.[8] Pyrrolo[1,2-a]pyrazine derivatives have been investigated as novel TSPO ligands.[4]
Mechanism of Action:
7-Substituted pyrrolo[1,2-a]pyrazin-1-one derivatives can act as TSPO ligands, promoting the synthesis of neurosteroids such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and producing anxiolytic and calming effects.
Antagonism of the Vasopressin V1b Receptor for Stress-Related Disorders
The vasopressin V1b receptor plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related disorders like depression and anxiety.[6][9][10] Antagonists of the V1b receptor are therefore of interest as potential therapeutics. The pyrrolo[1,2-a]pyrazine scaffold has been identified as a promising template for the design of potent and selective V1b receptor antagonists.
Role in the HPA Axis:
Under stress, corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP) are released from the hypothalamus. AVP acts on V1b receptors in the anterior pituitary to potentiate the effect of CRH, leading to the release of adrenocorticotropic hormone (ACTH). ACTH then stimulates the adrenal glands to release cortisol. V1b antagonists block the action of AVP, thereby dampening the stress-induced activation of the HPA axis.
Conclusion and Future Directions
The 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one scaffold represents a highly valuable starting point for medicinal chemistry campaigns. Its synthetic accessibility and the versatility of the 7-bromo position allow for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The demonstrated activity of its derivatives against a range of important therapeutic targets, including PIM kinases, TSPO, and the vasopressin V1b receptor, underscores the broad potential of this chemical class.
Future research in this area should focus on the development of more efficient and scalable syntheses of the core scaffold. Furthermore, the exploration of a wider range of cross-coupling partners and further modifications to other positions of the pyrrolo[1,2-a]pyrazin-1-one ring will undoubtedly lead to the discovery of novel and potent therapeutic agents. The continued application of this versatile scaffold holds great promise for addressing unmet medical needs across various disease areas.
References
- BenchChem. (2025). A Comparative Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol and Other PIM Kinase Inhibitors.
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Arban, R., Bianchi, F., Buson, A., Cremonesi, S., Di Fabio, R., Gentile, G., Micheli, F., Pasquarello, A., Pozzan, A., Tarsi, L., Terreni, S., & Tonelli, F. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5044–5049. [Link]
- Mokrov, G. V., Gerasimov, D. N., & Yutilov, Y. M. (2022). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Bentham Science Publishers.
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Tanoue, A., Ito, S., Honda, K., Oshikawa, S., Kitagawa, Y., Koshimizu, T., Mori, T., & Tsujimoto, G. (2004). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions. Journal of Clinical Investigation, 113(2), 302-309. [Link]
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Da Settimo, F., Taliani, S., Trincavelli, M. L., Montagnani, V., & Martini, C. (2014). Translocator protein ligands as promising therapeutic tools for anxiety disorders. Drug discovery today, 19(6), 745–753. [Link]
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Van der Heiden, K., De Kimpe, N., & Mangelinckx, S. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3375. [Link]
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Dawidowski, M., Wilczek, M., Kubica, K., Skolmowski, M., & Turło, J. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106–6110. [Link]
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Dawidowski, M., Wilczek, M., Kubica, K., & Turło, J. (2014). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic & Medicinal Chemistry, 22(15), 4038–4046. [Link]
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Dawidowski, M., Wilczek, M., Skolmowski, M., & Turło, J. (2014). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules, 19(8), 12791–12815. [Link]
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PubChem. (n.d.). 7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one. National Center for Biotechnology Information. [Link]
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Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2686–2694. [Link]
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Micheli, F., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(23), 7364-7380. [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Brominated Pyrrolo[1,2-a]pyrazin-1-ones
Introduction: The Therapeutic Potential of the Brominated Pyrrolo[1,2-a]pyrazin-1-one Scaffold
The pyrrolo[1,2-a]pyrazin-1-one core is a privileged heterocyclic scaffold found in a variety of bioactive natural products, often isolated from marine organisms like fungi and sponges.[1] These natural products frequently feature bromine substituents on the pyrrole ring, a halogenation that has been shown to be critical for their biological activity. This observation has spurred significant interest in the medicinal chemistry community to explore this scaffold for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of brominated pyrrolo[1,2-a]pyrazin-1-ones, with a focus on their potential as both kinase inhibitors and antifungal agents. We will delve into detailed protocols for the synthesis of these compounds, their biological evaluation, and the interpretation of SAR data to guide further drug discovery efforts. The information presented here is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.
Rationale for Bromination: Enhancing Biological Activity
The introduction of bromine atoms into the pyrrolo[1,2-a]pyrazin-1-one scaffold is not a trivial modification. Bromine, being a heavy halogen, can significantly alter the physicochemical properties of a molecule, including its size, lipophilicity, and electronic distribution. These changes can, in turn, influence how the molecule interacts with its biological target.
The rationale behind investigating brominated analogs stems from several key observations:
-
Natural Precedent: Many bioactive natural products containing the dihydropyrrolo[1,2-a]pyrazinone ring system are brominated.
-
Enhanced Potency: Studies have shown that brominated pyrrolo[1,2-a]pyrazines can exhibit significantly enhanced antifungal activity compared to their non-halogenated counterparts.
-
Modulation of Kinase Inhibition: Halogenation is a common strategy in the design of kinase inhibitors to improve potency and selectivity by forming specific halogen bonds with the target protein.
This guide will provide the tools to systematically explore the impact of bromination on the biological activity of pyrrolo[1,2-a]pyrazin-1-ones.
Synthetic Strategy: A Stepwise Approach to Brominated Pyrrolo[1,2-a]pyrazin-1-ones
The synthesis of the target compounds can be approached in a modular fashion, allowing for the introduction of diversity at various positions. A representative synthetic scheme is outlined below, followed by detailed protocols for each key step.
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Application Notes and Protocols for the Synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one Building Blocks
Abstract
The pyrrolo[1,2-a]pyrazin-1-one scaffold is a privileged heterocyclic motif found in a variety of bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects.[1][2][3][4][5] The introduction of a bromine atom at the 7-position of this core structure provides a valuable handle for further chemical elaboration through cross-coupling reactions, making 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one a key building block in medicinal chemistry and drug discovery.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this important intermediate, focusing on a robust and accessible synthetic strategy starting from commercially available materials. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazinone Core
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals.[1] The fused bicyclic system of dihydropyrrolo[1,2-a]pyrazinone is of particular interest due to its presence in numerous bioactive compounds isolated from natural sources like fungi and marine sponges.[1] These natural products often feature bromine substituents on the pyrrole ring, highlighting the importance of brominated analogues in mimicking and extending their biological activity.[1] The development of efficient synthetic routes to access these scaffolds is crucial for enabling structure-activity relationship (SAR) studies and advancing drug discovery programs.[3][4] The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment, for instance, has been identified as a novel binder for BET bromodomains, which are promising targets for cancer therapy.[6]
Synthetic strategies towards dihydropyrrolo[1,2-a]pyrazinones are diverse, but can be broadly categorized. The most common approach involves the construction of the pyrazinone ring onto a pre-existing pyrrole core, often starting from functionalized 1H-pyrrole-2-carboxamides.[1] This "pyrrole-first" strategy benefits from the accessibility of functionalized pyrroles and often involves straightforward ring-closing reactions.[1] An alternative, though less common, strategy is the "pyrazinone-first" approach, where the pyrrole ring is annulated onto a diketopiperazine precursor.[7][8]
This guide will focus on a practical and efficient "pyrrole-first" synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, adapted from methodologies reported in the literature.[9][10] The described workflow is designed for scalability and provides a solid foundation for the production of this key building block.
Overall Synthetic Workflow
The synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be efficiently achieved in a multi-step sequence starting from 1H-pyrrole-2-carbaldehyde. The overall strategy involves:
-
N-Alkylation: Introduction of an acetate group onto the pyrrole nitrogen.
-
Bromination: Regioselective bromination of the pyrrole ring.
-
Enaminone Formation: Reaction with dimethylformamide dimethyl acetal (DMFDMA) to form a key intermediate.
-
Cyclization: Annulation of the pyrazinone ring using ammonium acetate.
Caption: Overall synthetic workflow for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Experimental Protocols
PART 1: Synthesis of Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
Rationale: This initial step introduces the nitrogen-linked side chain that will ultimately form part of the pyrazinone ring. Sodium hydride (NaH) is used as a strong base to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.
Materials:
-
1H-Pyrrole-2-carbaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
Expected Outcome: A white to pale yellow solid.
PART 2: Synthesis of Ethyl 2-(4-bromo-2-formyl-1H-pyrrol-1-yl)acetate
Rationale: This step involves the regioselective bromination of the pyrrole ring. N-Bromosuccinimide (NBS) is a convenient and effective electrophilic brominating agent.[1] The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution to the positions ortho and para to it (C2/C5 and C3/C4). The presence of the formyl group at C2 deactivates this position, leading to preferential bromination at the C4 position.[9]
Materials:
-
Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 eq) in anhydrous THF in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield the brominated pyrrole.[9]
Expected Outcome: A solid product, typically off-white or light brown.
PART 3: Synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Rationale: This is the final and key cyclization step. The brominated pyrrole intermediate is first converted to an enaminone by reaction with dimethylformamide dimethyl acetal (DMFDMA).[9][10] This intermediate is then treated with ammonium acetate in a cyclocondensation reaction. The ammonia from the ammonium acetate acts as the nitrogen source to form the pyrazinone ring, with the elimination of water and methanol. Acetic acid can be used as the solvent and catalyst for this transformation.
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Application Notes and Protocols for the N-Alkylation of Pyrrole-2-carboxamide
Introduction: The Significance of N-Alkylated Pyrrole-2-carboxamides in Modern Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Within this class, pyrrole-2-carboxamides are of particular interest due to their prevalence in compounds exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][3] The strategic modification of the pyrrole nitrogen (N-1 position) through alkylation is a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. Introducing N-alkyl substituents can enhance metabolic stability, improve cell permeability, and fine-tune the binding affinity to biological targets.[3] This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful N-alkylation of pyrrole-2-carboxamide, aimed at researchers and professionals in drug development.
Mechanistic Insights and Strategic Considerations for N-Alkylation
The N-alkylation of pyrrole-2-carboxamide proceeds via a classical two-step nucleophilic substitution mechanism. The initial and most critical step is the deprotonation of the pyrrole nitrogen by a suitable base to form a resonance-stabilized pyrrolide anion. This anion then acts as a nucleophile, attacking an alkylating agent to furnish the desired N-alkylated product.
The presence of the electron-withdrawing carboxamide group at the C-2 position significantly influences the reaction. It increases the acidity of the N-H proton compared to unsubstituted pyrrole, making deprotonation more facile.[4] This allows for the use of a broader range of bases. However, the electron-withdrawing nature of the carboxamide group also deactivates the pyrrole ring towards electrophilic attack, which can be a consideration in more complex synthetic sequences.[5]
Key Parameters Dictating Reaction Success:
-
Choice of Base: The selection of the base is paramount and depends on the acidity of the pyrrole N-H and the nature of the alkylating agent. Stronger bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Weaker bases such as potassium carbonate (K₂CO₃) are often sufficient, especially with more reactive alkylating agents, and offer easier handling.[6] The choice of base can also influence the chemoselectivity of the reaction, particularly in substrates with multiple reactive sites.[7]
-
Solvent System: The solvent must be inert to the reaction conditions and capable of dissolving the pyrrole substrate and the pyrrolide salt. Aprotic polar solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly employed.[2][6] DMF is particularly effective at solvating the intermediate pyrrolide anion, which can accelerate the reaction rate.
-
Alkylating Agent: Alkyl halides (iodides > bromides > chlorides) are the most common alkylating agents. Benzyl and allyl halides are particularly reactive. The nature of the leaving group and the steric hindrance of the alkyl group will affect the reaction rate.
-
Temperature: Most N-alkylation reactions of pyrroles can be conducted at room temperature. However, for less reactive alkylating agents or weaker bases, moderate heating may be necessary to drive the reaction to completion.[6]
Experimental Protocol: A General Procedure for the N-Alkylation of Pyrrole-2-carboxamide
This protocol provides a robust and adaptable method for the N-alkylation of pyrrole-2-carboxamide using sodium hydride as the base and an alkyl halide as the alkylating agent.
Materials and Reagents:
-
Pyrrole-2-carboxamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add pyrrole-2-carboxamide (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1–0.5 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1–1.2 equivalents) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during the addition.
-
Allow the reaction mixture to stir at 0 °C for 30–60 minutes. The formation of the sodium pyrrolide salt is often accompanied by a color change and the cessation of gas evolution.
-
-
Alkylation:
-
Slowly add the alkylating agent (1.1–1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes 2–12 hours, depending on the reactivity of the alkylating agent.
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated pyrrole-2-carboxamide.
-
Data Presentation: Comparative Reaction Conditions
The choice of base and solvent can significantly impact the yield and reaction time. The following table provides a summary of typical conditions for the N-alkylation of pyrrole derivatives.
| Entry | Substrate | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyrrole derivative | K₂CO₃ (4.0) | Propargyl bromide (1.2) | DMF | rt | 14 | 87 |
| 2 | Pyrrole derivative | K₂CO₃ (4.0) | Propargyl bromide (1.2) | DMF | 65 | 5 | 85 |
| 3 | Pyrrole | KOH (excess) | Alkyl halide | Acetone | rt | - | Low |
| 4 | Indole/Pyrrole | KOH | Alkyl halide | Ionic Liquid | rt | - | High |
| 5 | Pyrrole | DBU (catalytic) | 3-Formylchromone | Various | MW | - | High |
Data compiled from various sources.[2][6][8] "rt" denotes room temperature, and "MW" indicates microwave irradiation.
Troubleshooting and Mitigation of Side Reactions
While N-alkylation is generally a reliable transformation, certain side reactions can occur. Understanding and anticipating these can lead to higher yields and purity.
-
C-Alkylation: The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. While N-alkylation is generally favored, C-alkylation can become a competing pathway, particularly with less-substituted pyrroles or under certain conditions. The presence of the electron-withdrawing carboxamide group at C-2 generally disfavors C-alkylation at the adjacent C-3 position.
-
Dialkylation: If the product N-alkyl pyrrole contains other acidic protons, further alkylation can occur. This is generally not an issue with pyrrole-2-carboxamide itself but should be considered for more complex substrates.
-
Reaction at the Amide: While the pyrrole N-H is significantly more acidic than the amide N-H, very strong bases could potentially deprotonate the amide. However, under the recommended conditions, this is typically not a significant side reaction.
Mitigation Strategies:
-
To favor N-alkylation: Use of polar aprotic solvents like DMF can help to solvate the cation and promote N-alkylation.
-
To minimize side reactions: Careful control of stoichiometry (avoiding a large excess of the alkylating agent) and temperature can help improve selectivity. Adding the alkylating agent slowly can also be beneficial.
Visualizing the Workflow
The following diagram illustrates the general workflow for the N-alkylation of pyrrole-2-carboxamide.
Caption: General workflow for the N-alkylation of pyrrole-2-carboxamide.
Conclusion
The N-alkylation of pyrrole-2-carboxamide is a fundamental and versatile transformation in medicinal chemistry. By carefully selecting the base, solvent, and alkylating agent, researchers can efficiently synthesize a diverse library of N-substituted analogs for biological evaluation. The protocol and insights provided herein offer a solid foundation for the successful implementation of this important reaction in drug discovery and development programs.
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Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781. [Link]
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Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11565-11583. [Link]
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Clayden, J., & Yagupolskii, Y. L. (2006). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 11(4), 246-261. [Link]
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Shaikh, A., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(5), 2844-2853. [Link]
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Chen, Y., et al. (2021). An efficient and direct approach to pyrroles was successfully developed by employing 3-formylchromones as decarboxylative coupling partners, and facilitated by microwave irradiation. RSC Advances, 11(53), 33623-33627. [Link]
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Heaney, H., & Ley, S. V. (1974). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]
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Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004). A Convenient, Efficient, and Selective N-Alkylation of N-Acidic Heterocyclic Compounds with Alkyl Halides in Ionic Liquids. Synthesis, 2004(2), 208-212. [Link]
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Franczyk, A., & Wróblewska, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
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Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
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Bán, K., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]
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Sapegin, A. V., et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Letters, 23(17), 6808-6813. [Link]
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Kim, H. T., et al. (2018). C-H Alkenylation of Pyrroles by Electronically Matching Ligand Control. Chemistry–An Asian Journal, 13(17), 2418-2422. [Link]
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Aprile, A., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12585-12593. [Link]
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Williamson, D. S., & Thomson, R. J. (2015). Pyrrole Protection. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13. [Link]
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Rej, S., et al. (2017). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Angewandte Chemie International Edition, 56(43), 13103-13107. [Link]
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Application Notes and Protocols for the Bromination of Dihydropyrrolo[1,2-a]pyrazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Dihydropyrrolo[1,2-a]pyrazinones
The dihydropyrrolo[1,2-a]pyrazinone scaffold is a privileged heterocyclic system found in a variety of bioactive natural products and synthetic molecules.[1][2] Many of these compounds, isolated from marine organisms like fungi and sponges, feature bromine substituents on the pyrrole ring, which are often crucial for their biological activity.[1][2] The introduction of bromine atoms into the molecular structure can enhance therapeutic activity, positively influence metabolic pathways, and increase the duration of a drug's action.[3] Consequently, the selective bromination of the dihydropyrrolo[1,2-a]pyrazinone core is a critical transformation for medicinal chemists and drug development professionals engaged in lead optimization and the synthesis of novel therapeutic agents, including potent inhibitors of PIM kinases.[4][5]
This guide provides a detailed overview of the conditions for the bromination of dihydropyrrolo[1,2-a]pyrazinones, focusing on mechanism, regioselectivity, a comparative analysis of common brominating agents, and detailed experimental protocols.
Mechanism and Regioselectivity: An In-depth Look at Electrophilic Aromatic Substitution
The bromination of the dihydropyrrolo[1,2-a]pyrazinone ring system proceeds via an electrophilic aromatic substitution (SEAr) mechanism on the electron-rich pyrrole moiety.[6][7] The pyrrole ring is highly activated towards electrophilic attack due to the delocalization of the nitrogen lone pair, making it more reactive than benzene.[6]
The regioselectivity of the bromination is a key consideration. Generally, electrophilic attack is favored at the C7-position (the α-position of the pyrrole ring) due to the formation of a more stabilized cationic intermediate (arenium ion), which can be represented by more resonance structures compared to attack at the C8-position (the β-position).[7]
Factors influencing the regioselectivity include:
-
The Nature of the Brominating Agent: Mild and bulky reagents like N-bromosuccinimide (NBS) often exhibit high selectivity for the more reactive C7-position.[8]
-
Reaction Conditions: Kinetic control (lower temperatures) typically favors C7-bromination.
-
Substituents on the Ring System: The electronic and steric properties of existing substituents on either the pyrrole or pyrazinone ring can influence the position of bromination. Electron-donating groups can further activate the pyrrole ring, while electron-withdrawing groups can deactivate it.[9]
Comparative Analysis of Bromination Conditions
A variety of reagents and conditions can be employed for the bromination of dihydropyrrolo[1,2-a]pyrazinones. The choice of reagent is critical and depends on the desired regioselectivity, the sensitivity of the substrate, and scalability.
| Brominating Agent | Typical Solvent(s) | Temperature (°C) | Key Characteristics & Selectivity | Reference(s) |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), Chloroform (CHCl₃), Acetonitrile (MeCN), Tetrahydrofuran (THF) | 0 to 60 | Mild and highly regioselective for the C7 position. The reagent of choice for many sensitive substrates. Side reactions can be minimized by using freshly recrystallized NBS. | [1][10] |
| Tetrabutylammonium Tribromide (TBATB) | Acetonitrile (MeCN), Dichloromethane (DCM) | 25 to 80 | A solid, safer alternative to liquid bromine that allows for a slow release of Br₂. Can provide high selectivity for the C3 (analogous to C7) position in related pyrrolo[1,2-a]quinoxaline systems. Can also be used for di-bromination at higher equivalents. | [9] |
| Pyridinium Tribromide | Tetrahydrofuran (THF), Acetic Acid (AcOH) | 25 to 60 | A solid, easy-to-handle reagent that is less harsh than molecular bromine. | [11] |
| Molecular Bromine (Br₂) | Acetic Acid (AcOH), Dichloromethane (DCM) with a mild base (e.g., NaOAc) | 0 to 25 | Highly reactive and less selective. Can lead to over-bromination and side reactions. Often requires a scavenger for the HBr byproduct. | [12] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective bromination of a dihydropyrrolo[1,2-a]pyrazinone core. Protocol 1 is a general method using the widely adopted N-bromosuccinimide. Protocol 2 is adapted from a highly efficient method for the closely related pyrrolo[1,2-a]quinoxaline system, demonstrating the utility of TBATB for this class of heterocycles.[9]
Protocol 1: Regioselective C7-Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed for the selective introduction of a single bromine atom at the C7 position of the dihydropyrrolo[1,2-a]pyrazinone scaffold.
Materials:
-
Dihydropyrrolo[1,2-a]pyrazinone substrate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05-1.2 equiv), recrystallized from water
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dihydropyrrolo[1,2-a]pyrazinone substrate (1.0 equiv) in anhydrous DCM (or MeCN) at 0 °C (ice bath) under a nitrogen atmosphere, add NBS (1.05 equiv) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-bromo-dihydropyrrolo[1,2-a]pyrazinone.
Protocol 2: Regioselective C7-Monobromination using Tetrabutylammonium Tribromide (TBATB)
This protocol utilizes a safer and easy-to-handle solid brominating agent and is based on a highly successful procedure for a similar heterocyclic system.[9]
Materials:
-
Dihydropyrrolo[1,2-a]pyrazinone substrate (1.0 equiv)
-
Tetrabutylammonium tribromide (TBATB) (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine the dihydropyrrolo[1,2-a]pyrazinone substrate (1.0 equiv) and TBATB (1.2 equiv) in anhydrous acetonitrile.
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.[9]
-
After completion, cool the solution to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the 7-bromo-dihydropyrrolo[1,2-a]pyrazinone.[9]
Characterization of Brominated Dihydropyrrolo[1,2-a]pyrazinones
The successful bromination and the regiochemistry of the product can be confirmed by standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Example Spectroscopic Data for a C7-Brominated Derivative: While a full dataset for a simple brominated dihydropyrrolo[1,2-a]pyrazinone is not readily available in peer-reviewed literature, data for the closely related 3-bromo-pyrrolo[1,2-a]quinoxaline provides a strong comparative model.[9] For a hypothetical 7-bromo-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one , one would expect:
-
¹H NMR: The disappearance of the signal for the proton at the C7 position. The remaining pyrrole proton at C8 would likely appear as a singlet. The chemical shifts of the protons on the pyrazinone ring would also be informative.
-
¹³C NMR: A significant downfield shift for the C7 carbon due to the deshielding effect of the attached bromine atom. The signal for the C8 carbon would also be affected. A chemical database lists a ¹³C NMR spectrum for "7-broMo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one".[13]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Conclusion
The bromination of dihydropyrrolo[1,2-a]pyrazinones is a fundamental transformation in the synthesis of numerous biologically active compounds. A thorough understanding of the electrophilic substitution mechanism and the factors governing regioselectivity allows for the rational selection of brominating agents and reaction conditions. N-Bromosuccinimide remains a reliable and selective reagent for C7-monobromination, while alternatives like tetrabutylammonium tribromide offer advantages in terms of safety and handling. The protocols and data presented herein provide a comprehensive guide for researchers to effectively synthesize and characterize these valuable brominated heterocyclic building blocks for applications in drug discovery and medicinal chemistry.
References
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Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][3][9]triazin-8(7H)‑one and Sequential Suzuki Couplings. The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. (2022). Retrieved from [Link]
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A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. (2021-06-04). Retrieved from [Link]
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Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. (2024). Retrieved from [Link]
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Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry. (2013-12-01). Retrieved from [Link]
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Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. Pearson+. (n.d.). Retrieved from [Link]
-
Preparation of pyrrolo[1,2-a]pyrazines 4j and 4k by bromination of 4a. ResearchGate. (n.d.). Retrieved from [Link]
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Pyrrole reaction. (n.d.). Retrieved from [Link]
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Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Retrieved from [Link]
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1HNMR and 13C NMR for compounds 6 and 7a-m. Figshare. (n.d.). Retrieved from [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. (2009). Retrieved from [Link]
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Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. (2013-10-01). Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. (n.d.). Retrieved from [Link]
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A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances. (2024). Retrieved from [Link]
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Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. (2015-09-17). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. (2019-06-01). Retrieved from [Link]
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Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using nBu4NBr. ResearchGate. (2020-07-01). Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. (2024-02-14). Retrieved from [Link]
-
I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? ResearchGate. (2013-01-17). Retrieved from [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. (2023). Retrieved from [Link]
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From pyrroles to pyrrolo[1,2-a]pyrazinones: a new class of mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters. (2007-04-15). Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. (2021-08-11). Retrieved from [Link]
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Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. (2021-06-09). Retrieved from [Link]
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Application Note: High-Throughput Screening of 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one Libraries for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens represents a significant and growing threat to global health. The 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one scaffold has emerged as a promising chemotype, with derivatives exhibiting potent antifungal activity.[1] This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on this scaffold to identify and validate novel antifungal drug candidates. We detail a robust, multi-stage screening cascade, beginning with Diversity-Oriented Synthesis (DOS) for library generation, followed by a primary whole-cell phenotypic screen, and culminating in a target-based secondary assay to elucidate the mechanism of action.
Introduction: The Promise of the Pyrrolo[1,2-a]pyrazin-1-one Scaffold
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[2][3][4] Recent studies have highlighted its potential as a source of new antifungal agents, particularly against opportunistic pathogens like Candida species.[1] Notably, the introduction of a bromine atom at the 7-position can enhance this activity, making the 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one a particularly attractive starting point for a drug discovery campaign.[1]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits" with desired biological activity.[5][6][7] This application note outlines a strategic HTS workflow designed to efficiently mine the chemical space around the 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one core to discover next-generation antifungal therapeutics. The proposed strategy combines the strengths of both phenotypic and target-based screening approaches.[8][9][10][11]
Library Design and Synthesis: A Diversity-Oriented Approach
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[12] A Diversity-Oriented Synthesis (DOS) strategy is recommended to generate a library of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one analogs with broad structural variations. DOS aims to efficiently create structurally complex and diverse molecules from a common starting material, thereby maximizing the exploration of relevant chemical space.
The synthesis can be approached via a multicomponent reaction strategy, which allows for the rapid assembly of the core scaffold, followed by diversification. For instance, a one-pot three-component reaction of a brominated pyrrole derivative, an amine, and a third building block can efficiently generate the desired scaffold, which can then be further modified.[13]
Key Diversification Points:
-
Position 2 (N2): Introduction of various alkyl and aryl substituents to probe interactions within potential binding pockets.
-
Position 4: Modification of this position with different functional groups can influence solubility, cell permeability, and target engagement.
-
Pyrrole Ring Substituents: While maintaining the 7-bromo substituent, other positions on the pyrrole ring can be modified to fine-tune electronic properties and steric bulk.
The goal is to create a library of several thousand compounds with a wide range of physicochemical properties to maximize the probability of identifying potent and drug-like hits.
HTS Cascade for Antifungal Discovery
A tiered screening approach is the most efficient method to identify and validate hits. This cascade begins with a broad, high-capacity primary screen to identify all active compounds, followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.
Caption: High-throughput screening cascade for antifungal drug discovery.
Primary Screen: Whole-Cell Phenotypic Assay
The primary screen aims to identify compounds that inhibit the growth of a clinically relevant fungal pathogen, such as Candida albicans. A whole-cell assay is advantageous because it simultaneously screens for compounds that are active against the pathogen and possess the necessary cell permeability.[8]
Protocol: Microbroth Dilution-Based Absorbance Assay
-
Preparation: A master plate of the compound library is prepared in 100% DMSO. A daughter plate is then created by diluting the compounds in assay medium (e.g., RPMI-1640) to the desired screening concentration (e.g., 10 µM).
-
Inoculum Preparation: C. albicans is cultured overnight and then diluted to a final concentration of 1-5 x 10^5 CFU/mL in the assay medium.
-
Assay Plate Preparation: Using an automated liquid handler, the diluted compound solutions are dispensed into 384-well microplates.[5]
-
Inoculation: The prepared fungal inoculum is added to each well containing the test compounds.
-
Controls: Each plate must include positive controls (e.g., Amphotericin B) and negative controls (vehicle, e.g., 0.1% DMSO).
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Readout: Fungal growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition for each compound is calculated relative to the controls. A Z'-factor is calculated for each plate to assess the quality and robustness of the assay; a Z' > 0.5 is generally considered excellent for HTS.[7]
| Parameter | Recommended Value | Rationale |
| Assay Volume | 50 µL | Suitable for 384-well plates, conserves reagents. |
| Screening Conc. | 10 µM | A standard concentration for primary HTS. |
| DMSO Conc. | ≤ 0.5% | Minimizes solvent toxicity to fungal cells. |
| Incubation Time | 24-48 hours | Allows for sufficient fungal growth for a robust signal. |
| Readout | Absorbance (OD600) | Simple, cost-effective, and reliable measure of cell density. |
Hit Confirmation and Triage
Compounds identified as "hits" in the primary screen (e.g., >50% growth inhibition) must be subjected to a confirmation and triage process.
-
Hit Confirmation: Re-testing of the primary hits to confirm their activity.
-
Dose-Response Analysis: Active compounds are tested over a range of concentrations (e.g., 8-point dose-response) to determine their half-maximal inhibitory concentration (IC50).
-
Cytotoxicity Assay: To ensure that the antifungal activity is not due to general toxicity, confirmed hits are tested against a mammalian cell line (e.g., HepG2) to determine their half-maximal cytotoxic concentration (CC50). The selectivity index (SI = CC50 / IC50) is a critical parameter for prioritizing compounds for further development.
Secondary Screen: Target-Based Mechanistic Assay
For pyrrolo[1,2-a]pyrazine derivatives, a potential mechanism of action is the inhibition of HMG-CoA reductase (HMGR), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1] A target-based secondary assay can confirm this mechanism of action.
Protocol: In Vitro HMGR Inhibition Assay (Fluorescence-Based)
This assay measures the decrease in NADPH fluorescence as it is consumed during the HMGR-catalyzed reaction.
-
Reagent Preparation: Purified fungal HMGR enzyme, HMG-CoA substrate, and NADPH cofactor are prepared in assay buffer.
-
Compound Dispensing: Confirmed hits are serially diluted and dispensed into 384-well black plates.
-
Enzyme and Substrate Addition: The HMGR enzyme is pre-incubated with the test compounds before the reaction is initiated by the addition of HMG-CoA and NADPH.
-
Kinetic Readout: The decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is monitored over time using a kinetic plate reader.
-
Data Analysis: The rate of reaction is calculated for each well. The percent inhibition is determined relative to controls, and IC50 values are calculated for active compounds.
| Parameter | Example Value | Rationale |
| Enzyme Conc. | 10-50 nM | Empirically determined for optimal signal window. |
| HMG-CoA Conc. | ~Km value | Ensures sensitivity to competitive inhibitors. |
| NADPH Conc. | ~Km value | Provides a robust signal for detection. |
| Pre-incubation | 15 min | Allows for compound binding to the enzyme. |
| Readout Mode | Kinetic Fluorescence | Provides more accurate measurement of initial reaction rates. |
Data Interpretation and Hit Validation
The culmination of this HTS cascade will yield a set of validated hits with a confirmed mechanism of action.
Caption: Logic diagram for hit validation and prioritization.
A compound is considered a high-quality hit if it meets the following criteria:
-
Potent whole-cell antifungal activity (IC50 in the low micromolar or nanomolar range).
-
High selectivity index (SI > 10), indicating a favorable therapeutic window.
-
Confirmed activity in the target-based secondary assay, providing a clear mechanism of action.
These validated hits can then serve as the starting point for a lead optimization program, where medicinal chemistry efforts will focus on improving potency, selectivity, and pharmacokinetic properties.
Conclusion
The 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one scaffold represents a promising starting point for the discovery of new antifungal agents. The systematic and robust HTS cascade detailed in this application note provides a clear and efficient pathway from library synthesis to validated, mechanistically defined hits. By integrating diversity-oriented synthesis with a combination of phenotypic and target-based screening, researchers can significantly accelerate the discovery of novel therapeutics to combat the growing threat of fungal infections.
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- Scalia, G., et al. (2024). A high-throughput phenotypic screen combined with an ultra-large-scale deep learning-based virtual screening reveals novel scaffolds of antibacterial compounds. bioRxiv.
- Smith, K., & Kirby, J. (2014). Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae. ASSAY and Drug Development Technologies.
- Sousa, M., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7268.
- Wang, F., Wang, J., & Zhang, S. (2004).
- Wang, F., et al. (2004).
- Zare, A., et al. (2013).
- Zhang, S., et al. (2004).
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Troubleshooting & Optimization
Technical Support Center: Intramolecular Cyclization of Pyrrole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during the intramolecular cyclization of pyrrole derivatives. Our focus is on understanding the root causes of common issues and providing scientifically grounded solutions.
Section 1: Acid-Catalyzed Cyclizations (Pictet-Spengler & Friedel-Crafts Type Reactions)
Acid-catalyzed intramolecular cyclizations are fundamental methods for constructing fused pyrrolic systems. However, the high reactivity of the pyrrole ring and the intermediates involved can often lead to a variety of undesired side products.
Frequently Asked Questions (FAQs)
Question 1: My reaction is producing a significant amount of a dark, insoluble material, and my desired product yield is very low. What is happening?
Answer: This is a classic sign of acid-catalyzed polymerization of the pyrrole starting material or product.[1][2] Pyrrole is an electron-rich aromatic system that is highly susceptible to protonation. Protonation disrupts the aromaticity and generates a reactive intermediate that can be attacked by another neutral pyrrole molecule. This process can repeat, leading to the formation of polypyrrolic tars.
-
Causality: Strong Brønsted or Lewis acids can protonate the pyrrole ring, typically at the C2 position. This breaks the aromatic sextet and initiates a chain reaction where other pyrrole molecules act as nucleophiles, leading to oligomers and polymers.[3] The reaction is often visually indicated by a rapid darkening of the reaction mixture.
-
Troubleshooting Steps:
-
Reduce Acid Strength/Concentration: Switch from a strong acid like trifluoroacetic acid (TFA) or H2SO4 to a milder one like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).[4] Perform a concentration screen to find the lowest catalytic amount that still promotes the desired cyclization.
-
Lower the Temperature: Perform the reaction at 0 °C or even -78 °C. Lower temperatures will decrease the rate of the polymerization side reaction more significantly than the desired intramolecular cyclization.
-
Protecting Groups: If the N-H proton is present, consider installing an electron-withdrawing group (e.g., tosyl, Boc). This reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.
-
Question 2: I am observing two different cyclized products. How can I control the regioselectivity of the cyclization?
Answer: The issue of regioselectivity arises when the pyrrole ring has multiple non-equivalent positions available for electrophilic attack (e.g., C2 vs. C3). The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by steric and electronic factors.
-
Causality: Electrophilic attack on a pyrrole is generally favored at the C2 (α) position due to superior stabilization of the cationic intermediate (Wheland intermediate). However, if the C2 position is sterically hindered, or if the tether connecting the electrophile is constrained, attack at the C3 (β) position can become competitive or even dominant. The choice of acid can also influence the regiochemical outcome.
-
Troubleshooting & Control Strategies:
-
Steric Hindrance: Introduce a bulky substituent (e.g., tert-butyl, triisopropylsilyl) at a position that disfavors attack at the undesired site.
-
Lewis Acid Choice: The size and coordination properties of the Lewis acid can influence the transition state. A bulky Lewis acid (e.g., AlCl3 complexed with nitroalkanes) might favor the less hindered position. Experiment with a range of Lewis acids (e.g., BF3·OEt2, SnCl4, TiCl4, InCl3) to find the optimal selectivity.
-
Tether Length & Rigidity: The length and flexibility of the carbon chain linking the pyrrole to the electrophilic center are critical. A shorter, more rigid tether can force the reaction to proceed through a specific transition state, thereby favoring one regioisomer.
-
Troubleshooting Guide: Friedel-Crafts & N-Acyliminium Ion Cyclizations
| Symptom | Potential Cause(s) | Proposed Solution & Scientific Rationale |
| Recovery of Starting Material / No Reaction | 1. Insufficiently reactive electrophile. 2. Lewis acid is being sequestered by other functional groups. 3. N-acyliminium ion precursor is unstable. | 1. Increase Electrophilicity: For Friedel-Crafts acylations, convert a carboxylic acid to a more reactive acid chloride or anhydride. For N-acyliminium ions, use a precursor like an α-hydroxylactam which readily eliminates water under acidic conditions.[5][6] 2. Increase Stoichiometry: If your substrate contains basic nitrogens or carbonyls, increase the stoichiometry of the Lewis acid to ensure enough is available to activate the desired electrophile. 3. Change Precursor: Use a more stable precursor for the N-acyliminium ion, such as an α-methoxylactam, which can be activated under milder conditions. |
| Formation of Rearranged Products | Carbocation intermediate is rearranging to a more stable species before cyclization. | Use Milder Conditions: Switch to a weaker Lewis acid or perform the reaction at a lower temperature to trap the initial carbocation before it has time to rearrange. Intramolecular Friedel-Crafts acylations are less prone to this as the acylium ion is resonance-stabilized and does not rearrange.[7] |
| Intermolecular Reaction Products (Dimers) | The rate of the intermolecular reaction is competitive with the intramolecular cyclization. | Apply High Dilution: Run the reaction at a very low concentration (e.g., 0.01 M or less). This principle favors intramolecular processes, as the probability of two molecules finding each other is greatly reduced, while the reactive ends of a single molecule remain in close proximity.[7] |
Workflow Diagram: Troubleshooting Acid-Catalyzed Cyclizations
Caption: Competing pathways in a Pd-catalyzed intramolecular reaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Test N-Acyliminium Ion Cyclization
This protocol is a starting point and should be optimized for each specific substrate.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the α-hydroxylactam pyrrole precursor (1.0 eq, e.g., 0.2 mmol).
-
Solvent: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Add a solution of the Lewis acid (e.g., BF3·OEt2, 1.2 eq) in DCM dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: Dilute with DCM and transfer to a separatory funnel. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Identification of Polymerization Byproduct
-
Solubility Test: The dark, insoluble material will typically have poor solubility in common organic solvents like DCM, ethyl acetate, and hexanes. It may show some solubility in highly polar solvents like DMSO or DMF.
-
NMR Analysis: Attempt to dissolve a small amount of the crude material in DMSO-d6. A proton NMR of the polymeric byproduct will typically show very broad, poorly resolved signals in the aromatic and aliphatic regions, lacking the sharp peaks characteristic of a single small molecule.
-
Mass Spectrometry: Techniques like MALDI-TOF MS may be able to show a distribution of oligomeric masses, confirming the presence of a polymer, whereas ESI-MS may fail to show any clear parent ions due to the material's insolubility and heterogeneity.
References
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Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
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del Pozo, C., et al. (2022). Tandem Asymmetric Cycloaromatization/Intramolecular Pictet-Spengler-Type Reaction. An Entry to Polycyclic Pyrroles. Advanced Synthesis & Catalysis.
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Armes, S. P., et al. (2001). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry.
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Ghorai, M. K., et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Journal of the American Chemical Society.
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Kovács, L., et al. (2018). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry.
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Sridharan, V., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
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Sadki, S., et al. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews.
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Miura, M., et al. (2007). Palladium-Catalyzed Cyclization of Pyrroles. Synfacts.
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
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Rychnovsky, S. D., et al. (2005). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. The Journal of Organic Chemistry.
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
-
Roy, D. N. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC.
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Mu, S., et al. (2013). Kinetics and mechanism of pyrrole chemical polymerization. ResearchGate.
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Li, B., et al. (2018). Recent Advancements in Pyrrole Synthesis. Chemistry - An Asian Journal.
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del Pozo, C., et al. (2022). Tandem Asymmetric Cycloaromatization/ Intramolecular Pictet-Spengler-Type Reaction. An Entry to Polycyclic Pyrroles. ResearchGate.
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Procter, D. J., et al. (2010). Methods for the synthesis of annulated pyrroles via cyclisation strategies. Organic & Biomolecular Chemistry.
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Carless, H. A. J. (1992). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Chemical Society Reviews.
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Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.
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Liu, X., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research.
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Qian, R., et al. (1993). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. The Journal of Physical Chemistry.
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YouTube. (2020). Pyrrole: Addition Reactions.
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Wang, P., et al. (2024). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters.
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AK LECTURES. (2014). Acid-Base Reaction with Pyrrole.
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Speck-Planche, A., et al. (2020). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). ResearchGate.
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Akiyama, T., et al. (2017). Enantioselective Friedel–Crafts Alkylation Reaction of Pyrroles with N-Unprotected Alkynyl Trifluoromethyl Ketimines. Organic Letters.
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Jacobsen, E. N., et al. (2008). Regio- and enantioselective catalytic cyclization of pyrroles onto N-acyliminium ions. Journal of the American Chemical Society.
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Sridharan, V., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
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Trost, B. M., et al. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society.
-
Read, de Alaniz, J. (2011). Diastereoselective intramolecular Friedel-Crafts cyclizations of substituted methyl 2-(1H-indole-1-carbonyl)acrylates: efficient access to functionalized 1H-pyrrolo[1,2-a]indoles. Organic Letters.
-
MacMillan, D. W. C., et al. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society.
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Daugulis, O., et al. (2019). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science.
-
Kumar, A., et al. (2024). Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas. New Journal of Chemistry.
-
Chen, J-R., et al. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules.
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Technical Support Center: Purification of Brominated Nitrogen Heterocycles
Welcome to the technical support center for the purification of brominated nitrogen heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these crucial building blocks. Brominated nitrogen heterocycles are pivotal in medicinal chemistry and organic synthesis, serving as versatile intermediates for creating complex, biologically active molecules.[1][2] However, their unique electronic and physical properties often present significant purification hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. The information presented here is grounded in established chemical principles and field-proven experience to ensure you can achieve the desired purity and yield for your compounds.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with brominated nitrogen heterocycles.
Q1: Why are brominated nitrogen heterocycles so challenging to purify?
A1: The difficulties arise from a combination of factors:
-
Polarity and Solubility: The presence of both a halogen atom and a nitrogen-containing ring can lead to intermediate polarity, making sharp separations by chromatography difficult. They can be sparingly soluble in common organic solvents, complicating both chromatography and recrystallization.
-
Basicity of the Nitrogen Heterocycle: The basic nature of the nitrogen atom can cause significant tailing and poor peak shape on silica gel, an acidic stationary phase.[3] This interaction can lead to irreversible adsorption and loss of the compound.[3]
-
Reactivity and Stability: The carbon-bromine bond can be labile under certain conditions. Some brominated heterocycles may be sensitive to heat, light, or acidic/basic conditions, leading to degradation during purification.
-
Close-Boiling Impurities: Side-products from bromination reactions, such as regioisomers or poly-brominated species, often have very similar physical properties to the desired product, making separation by distillation or crystallization challenging.
Q2: How do I choose the best primary purification technique for my brominated nitrogen heterocycle?
A2: The selection of the initial purification method is critical and depends on the scale of your reaction and the nature of your compound and impurities.
-
Acid-Base Extraction: This should be your first consideration. It is a powerful technique for separating basic nitrogen heterocycles from neutral or acidic impurities.[4][5][6] By treating the crude mixture with an aqueous acid, the basic heterocycle is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer.[4][5]
-
Column Chromatography: This is a versatile technique for separating mixtures with components of varying polarities.[3][7] However, for basic heterocycles, modifications to the standard silica gel procedure are often necessary to achieve good separation.[3]
-
Crystallization: If your product is a solid and reasonably pure (>80%), crystallization is an excellent method for obtaining highly pure material.[8] The key is finding a suitable solvent or solvent system where the solubility of your compound and impurities differs significantly with temperature.[8][9]
Q3: My brominated nitrogen heterocycle is a solid, but I can't get it to crystallize. What should I do?
A3: Several factors can inhibit crystallization:
-
Supersaturation or Rapid Cooling: If the solution is cooled too quickly or is overly concentrated, your compound may "oil out" instead of forming crystals. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[3]
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[3] A preliminary purification step, like a quick filtration through a silica plug, might be necessary.
-
Inducing Crystallization: If a supersaturated solution fails to crystallize, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[3]
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a cornerstone of purification, but brominated nitrogen heterocycles can present unique challenges. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Poor Separation or Overlapping Peaks
Causality: The most common reason for poor separation is an inappropriate solvent system, leading to either too fast or too slow elution of the compounds of interest.[3]
Troubleshooting Protocol:
-
Systematic TLC Analysis: Before running a column, perform a thorough analysis using Thin Layer Chromatography (TLC) with a range of solvent systems.
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone.
-
Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
-
Solvent System Modification:
-
Low Rf (Compound moving too slowly): Increase the polarity of the mobile phase.
-
High Rf (Compound moving too quickly): Decrease the polarity of the mobile phase.
-
-
Consider Iso-eluotropic Mixtures: Sometimes, a single solvent system doesn't provide adequate separation. Experiment with ternary mixtures (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity.
Issue 2: Peak Tailing or Streaking on TLC and Column
Causality: This is a classic sign of a strong interaction between a basic nitrogen heterocycle and the acidic silanol groups on the surface of the silica gel.[3] This leads to a non-ideal equilibrium during elution.
Troubleshooting Protocol:
-
Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to the eluent.[3]
-
Triethylamine (Et3N): Typically, 0.1-1% (v/v) is sufficient to neutralize the acidic sites on the silica gel.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For strongly basic compounds, switching to alumina as the stationary phase can prevent the acidic interactions.[3]
-
Reversed-Phase Chromatography (C18): This is an excellent option for more polar heterocycles. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Issue 3: Compound is Not Eluting from the Column
Causality: This can be due to the compound being too polar for the chosen solvent system or, in more severe cases, irreversible adsorption or decomposition on the silica gel.[3]
Troubleshooting Protocol:
-
Drastic Polarity Increase: If you suspect your compound is simply too polar, a gradient elution to a highly polar mobile phase (e.g., 10-20% methanol in dichloromethane) may be necessary.
-
Test for Decomposition: Before committing a large amount of material to a column, spot the crude mixture on a TLC plate and let it sit for an hour. If the spot of your compound disappears or new spots appear, it may be decomposing on the silica.
-
Change of Stationary Phase: If decomposition is suspected, avoid silica gel. Consider reversed-phase chromatography or purification via an alternative method like crystallization or acid-base extraction.
Visualizing the Chromatography Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in column chromatography.
III. Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for brominated nitrogen heterocycles.
Issue 1: Emulsion Formation
Causality: Emulsions are a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[3]
Troubleshooting Protocol:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[3]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.
Issue 2: Low Recovery of Product after Basification and Back-Extraction
Causality: Incomplete protonation or deprotonation, or insufficient extraction can lead to low recovery.
Troubleshooting Protocol:
-
pH Check: After adding acid or base, use pH paper to ensure the aqueous layer has reached the desired pH (typically pH < 2 for acidification and pH > 12 for basification).
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are standard practice.
-
Check Solubility of the Salt: While the protonated salt is expected to be water-soluble, highly lipophilic compounds may still have limited aqueous solubility. If you suspect this, you may need to use a larger volume of the aqueous phase.
Visualizing the Acid-Base Extraction Workflow
Caption: A standard workflow for the purification of a basic brominated nitrogen heterocycle.
IV. Advanced Topics and Considerations
Removal of Residual Palladium Catalyst: If your brominated heterocycle was synthesized via a palladium-catalyzed cross-coupling reaction, removing the residual metal catalyst is crucial.
-
Aqueous Washes: Washing the organic layer with aqueous solutions of reagents that can chelate palladium, such as ammonium hydroxide or a solution of thiourea, can be effective.
-
Specialized Scavengers: Commercially available silica-based scavengers with functional groups like thiols or amines can be very effective at binding and removing residual palladium.
Dealing with Regioisomers: Bromination reactions can sometimes yield a mixture of regioisomers.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, particularly reversed-phase HPLC, often provides the necessary resolution that is not achievable with standard flash chromatography.[10]
-
Preparative TLC: For small-scale separations, preparative thin-layer chromatography can be a viable option.
By understanding the underlying chemical principles and employing a systematic troubleshooting approach, the challenges associated with the purification of brominated nitrogen heterocycles can be effectively overcome. This guide provides a starting point for developing robust and efficient purification protocols for these valuable compounds.
References
- BenchChem. (2025).
- Agilent. (n.d.). Troubleshooting Guide.
- BenchChem. (2025).
- BenchChem. (2025).
- Chem Help ASAP. (2021).
- ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?
- Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
- University of Rochester, Department of Chemistry. (n.d.).
- Moin, M., et al. (2020).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
Sources
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Pyrrolo[1,2-a]pyrazin-1-one Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyrrolo[1,2-a]pyrazin-1-one and its derivatives.
Part 1: Troubleshooting Common Impurities
This section addresses specific issues that may arise during the synthesis, providing insights into the root causes and offering actionable solutions.
Issue 1: Presence of an Unexpected Dimeric Byproduct
Question: My reaction mixture shows a significant peak in the mass spectrum with a mass corresponding to double that of my expected product. What is this impurity and how can I avoid it?
Answer: This is a common issue and the unexpected peak likely corresponds to a dimeric byproduct. The formation of this dimer is often attributed to the high reactivity of the pyrrolo[1,2-a]pyrazin-1-one core, which can lead to self-condensation or other intermolecular reactions, especially under certain reaction conditions.
Causality and Prevention:
-
Reaction Concentration: High concentrations of the starting materials or the product can favor intermolecular reactions leading to dimerization. It is advisable to conduct the reaction under more dilute conditions to minimize this side reaction.
-
Temperature Control: Elevated temperatures can increase the rate of side reactions. Maintaining a lower and consistent temperature throughout the reaction can help to suppress the formation of the dimer.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of a particularly reactive intermediate can lead to self-condensation.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating dimer formation.
Issue 2: Incomplete Reaction and Presence of Starting Material
Question: My TLC and NMR analysis indicate a significant amount of unreacted starting material even after the recommended reaction time. What could be the cause?
Answer: The presence of unreacted starting material is a common challenge that can be attributed to several factors, including catalyst activity, reaction temperature, and the purity of the starting materials themselves.
Causality and Prevention:
-
Catalyst Deactivation: In reactions involving a catalyst, its activity is paramount. The catalyst may have degraded due to improper storage or handling, or it may have been poisoned by impurities in the starting materials or solvent.
-
Insufficient Temperature: The reaction may not have reached the necessary activation energy for the transformation to proceed to completion. A modest increase in temperature, while carefully monitoring for byproduct formation, can be beneficial.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. For example, trace amounts of water or other nucleophiles can react with and deactivate catalysts or electrophilic intermediates.
Troubleshooting Protocol:
-
Verify Catalyst Activity: If possible, test the catalyst on a small-scale reaction with known pure starting materials.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. If necessary, use a desiccant or distill the solvent prior to use.
-
Optimize Temperature: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress by TLC or LC-MS.
-
Purify Starting Materials: If impurities are suspected in the starting materials, purify them by recrystallization, distillation, or column chromatography before use.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in pyrrolo[1,2-a]pyrazin-1-one synthesis?
A1: The most frequently encountered impurities can be categorized as follows:
| Impurity Class | Common Cause | Recommended Analytical Technique |
| Starting Materials | Incomplete reaction | TLC, LC-MS, NMR |
| Isomeric Byproducts | Non-selective reaction conditions | HPLC, Chiral HPLC (if applicable), NMR |
| Over-oxidation Products | Use of strong oxidizing agents or prolonged reaction times | LC-MS, NMR |
| Solvent Adducts | Reactive solvents (e.g., methanol) | MS, NMR |
Q2: How can I effectively remove polar impurities from my final product?
A2: For the removal of polar impurities, several techniques can be employed:
-
Aqueous Work-up: Washing the organic layer with water or a mild aqueous acid/base solution can effectively remove highly polar impurities.
-
Column Chromatography: Using a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane) can help to separate the desired product from more polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
Q3: My final product has a persistent yellow color. Is this an impurity?
A3: A persistent yellow color can sometimes indicate the presence of trace impurities, often resulting from oxidation or the formation of highly conjugated byproducts. While these may be present in very small amounts, they can be difficult to remove. Running a plug of silica gel or treating the solution with activated carbon can sometimes decolorize the product. However, it is crucial to first confirm via NMR or LC-MS that the coloration is indeed due to an impurity and not an inherent property of the molecule.
Part 3: Mechanistic Insights into Impurity Formation
Understanding the reaction mechanisms that lead to the formation of impurities is key to preventing them.
Mechanism of Dimer Formation
The pyrrolo[1,2-a]pyrazin-1-one core possesses both nucleophilic and electrophilic character, which can lead to self-condensation under certain conditions. The following diagram illustrates a plausible pathway for dimer formation.
Caption: A simplified mechanism for the self-condensation of pyrrolo[1,2-a]pyrazin-1-one.
References
optimizing reaction conditions for synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. This important heterocyclic scaffold is a common feature in various bioactive natural products and serves as a valuable building block in medicinal chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthetic Challenge
The synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one presents a multi-faceted challenge that requires careful control over both the construction of the bicyclic pyrrolopyrazinone core and the regioselective introduction of the bromine substituent. The pyrrole ring is electron-rich and susceptible to over-bromination, while the intramolecular cyclization to form the pyrazinone ring can be influenced by steric and electronic factors. This guide will address two primary synthetic strategies:
-
Strategy A: Bromination Followed by Cyclization: This approach involves the initial bromination of a suitable pyrrole precursor, followed by the construction of the pyrazinone ring.
-
Strategy B: Cyclization Followed by Bromination: In this strategy, the 1H,2H-pyrrolo[1,2-a]pyrazin-1-one core is first synthesized and then regioselectively brominated at the C7 position.
Each strategy has its own set of potential challenges, which we will explore in detail in the troubleshooting section.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that researchers may have when approaching the synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Q1: What are the most common starting materials for the synthesis of the pyrrolo[1,2-a]pyrazin-1-one core?
The most common and versatile starting materials are derivatives of pyrrole-2-carboxylic acid or pyrrole-2-carbaldehyde. For the intramolecular cyclization approach, an N-substituted pyrrole-2-carboxamide is a key intermediate. This can be prepared by coupling pyrrole-2-carboxylic acid with an appropriate amine.
Q2: Which brominating agent is recommended for this synthesis?
N-Bromosuccinimide (NBS) is the most frequently recommended reagent for the bromination of pyrrole and its derivatives due to its milder nature compared to elemental bromine, which helps to prevent over-bromination and side reactions.[1] Tetrabutylammonium tribromide (TBABr₃) is another mild and selective alternative.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can aid in the detection of spots. For more detailed analysis, LC-MS can be used to identify the masses of the components in the reaction mixture.
Q4: My final product is difficult to purify. What are some common impurities and recommended purification methods?
Common impurities include unreacted starting materials, over-brominated side products, and isomers. Due to the polar nature of the pyrrolopyrazinone core, column chromatography on silica gel is the most effective purification method. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane is often necessary. If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on the column. For highly polar compounds that are difficult to purify on silica, reverse-phase chromatography may be a viable alternative.
Q5: What is the expected regioselectivity of the bromination step?
In the bromination of the unsubstituted 1H,2H-pyrrolo[1,2-a]pyrazin-1-one, electrophilic substitution is expected to occur preferentially on the electron-rich pyrrole ring. The C7 and C6 positions are the most likely sites for bromination. The regioselectivity can be influenced by the reaction conditions, particularly the solvent and temperature.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their probable causes, and actionable solutions for the synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Scenario 1: Low Yield of the Desired Product
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of starting material in the cyclization step. | 1. Insufficiently basic conditions: The intramolecular cyclization of an N-substituted pyrrole-2-carboxamide often requires a base to deprotonate the amide or facilitate the departure of a leaving group. 2. Steric hindrance: Bulky substituents on the pyrrole or the N-alkyl chain can hinder the cyclization. 3. Low reaction temperature or insufficient reaction time: The activation energy for the cyclization may not be reached. | 1. Optimize the base: If using a mild base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and the solvent is anhydrous. 2. Increase the reaction temperature: Refluxing the reaction mixture in a higher-boiling solvent like DMF or dioxane may be necessary. 3. Prolong the reaction time: Monitor the reaction by TLC until the starting material is consumed. |
| Low conversion in the bromination step. | 1. Decomposition of the brominating agent: NBS can degrade over time, especially if exposed to moisture or light. 2. Reaction temperature is too low: Electrophilic bromination may require some thermal activation. 3. Solvent effects: The polarity of the solvent can influence the reactivity of the brominating agent. | 1. Use freshly recrystallized NBS: Recrystallize NBS from water to ensure its purity and activity.[1] 2. Optimize the reaction temperature: While low temperatures are often used to control selectivity, a gradual increase in temperature may be necessary to drive the reaction to completion. Monitor by TLC to avoid the formation of side products. 3. Screen different solvents: Acetonitrile, dichloromethane, or tetrahydrofuran are commonly used for bromination with NBS. |
| Significant decomposition of starting material or product. | 1. Harsh reaction conditions: Strong acids or bases, or high temperatures can lead to the decomposition of the sensitive pyrrole ring. 2. Presence of oxygen: Some intermediates may be sensitive to oxidation. | 1. Use milder conditions: Employ milder bases for cyclization or perform the reaction at a lower temperature for a longer duration. For bromination, ensure the reaction is not overly exothermic. 2. Perform the reaction under an inert atmosphere: Conducting the reaction under nitrogen or argon can prevent oxidative degradation. |
Scenario 2: Formation of Multiple Products (Low Selectivity)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Formation of di- or poly-brominated products. | 1. Overly reactive brominating agent: Using elemental bromine (Br₂) can lead to multiple brominations of the electron-rich pyrrole ring. 2. Incorrect stoichiometry: Using an excess of the brominating agent. 3. High reaction temperature: Increased temperature can lead to a loss of selectivity. | 1. Use a milder brominating agent: NBS or TBABr₃ are preferred for controlled monobromination.[1] 2. Use stoichiometric amounts of the brominating agent: Carefully control the stoichiometry, typically using 1.0-1.1 equivalents of NBS. 3. Perform the reaction at low temperature: Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature. |
| Formation of isomeric brominated products (e.g., 6-bromo isomer). | Lack of regiocontrol in the bromination step: The electronic and steric environment of the pyrrole ring dictates the position of bromination. The presence of the pyrazinone ring will influence the electron distribution. | 1. Solvent optimization: The choice of solvent can influence the regioselectivity of bromination. Screen polar aprotic solvents like acetonitrile and less polar solvents like dichloromethane. 2. Temperature control: Lowering the reaction temperature can sometimes enhance the formation of the thermodynamically favored product. |
| Formation of side products from the cyclization step. | Alternative cyclization pathways: Depending on the precursor, intermolecular reactions or cyclization at a different position may occur. For example, in a Pictet-Spengler type reaction, different ring closures are possible. | 1. Use of a directing group: A strategically placed functional group can favor the desired intramolecular cyclization. 2. Optimize the catalyst and reaction conditions: For acid-catalyzed cyclizations, screen different Brønsted or Lewis acids and optimize the temperature and concentration. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Synthesis of 1H,2H-pyrrolo[1,2-a]pyrazin-1-one (Unbrominated Core)
This protocol describes a general method for the synthesis of the parent pyrrolopyrazinone, which can then be brominated as described in Protocol 3.
Step 1: Synthesis of N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide
-
To a solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethanolamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired amide.
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (PPh₃, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Protocol 2: Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid
This protocol describes the synthesis of a key intermediate for Strategy A.
-
Dissolve pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: Bromination of 1H,2H-pyrrolo[1,2-a]pyrazin-1-one (Strategy B)
-
Dissolve 1H,2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
After completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to afford 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Data Summary Table
The following table provides a summary of typical reaction parameters that can be optimized for the key steps in the synthesis.
| Reaction Step | Parameter | Typical Range/Conditions | Notes |
| Amide Coupling | Solvent | DMF, DCM, THF | Anhydrous conditions are crucial. |
| Coupling Reagents | EDC/HOBt, HATU, PyBOP | EDC/HOBt is a cost-effective choice. | |
| Temperature | 0 °C to room temperature | ||
| Intramolecular Cyclization | Method | Mitsunobu, Base-catalyzed | Mitsunobu offers mild conditions. Base-catalyzed methods may require stronger bases (e.g., NaH). |
| Solvent | THF, DMF, Dioxane | Anhydrous conditions are essential. | |
| Temperature | 0 °C to reflux | Highly dependent on the chosen method. | |
| Bromination | Brominating Agent | NBS, TBABr₃ | NBS is the most common choice. |
| Solvent | Acetonitrile, DCM, THF, DMF | Solvent can influence regioselectivity. | |
| Temperature | -78 °C to room temperature | Lower temperatures generally improve selectivity. | |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | An excess of NBS can lead to over-bromination. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the two primary synthetic strategies for obtaining 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Caption: Synthetic workflow for Strategy A.
Caption: Synthetic workflow for Strategy B.
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for troubleshooting common issues during the synthesis.
Sources
Technical Support Center: Pyrrolopyrazinone Synthesis
Welcome to the technical support center for the synthesis of pyrrolopyrazinones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of pyrrolopyrazinone synthesis. The content is structured to address specific challenges you may encounter in the laboratory, with a focus on the underlying chemical principles to empower your synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding pyrrolopyrazinone synthesis, providing quick and actionable answers.
Q1: My cyclization reaction to form the pyrrolopyrazinone core is failing or giving very low yields. What are the most likely causes?
A1: Failure in the final cyclization step is a frequent challenge. The root cause often lies in one of the following areas:
-
Ineffective Catalyst or Reaction Conditions: The choice of acid or base catalyst and the reaction temperature are critical. For instance, some precursors readily cyclize with a Brønsted acid like camphorsulfonic acid (CSA) upon heating, while others, particularly those derived from alkynyl aldehydes, may require a Lewis acid catalyst such as a gold complex (e.g., Au(PPh₃)Cl/AgBF₄).[1][2] Elevated temperatures are often necessary to drive these cyclizations to completion.[1]
-
Poor Solubility of the Precursor: The intermediate aldol condensation product may have limited solubility in the chosen reaction solvent, hindering its access to the catalyst and preventing cyclization.[1] If solubility is suspected to be an issue, switching to a more polar solvent, such as THF, may be beneficial.[1]
-
Instability of the Intermediate: Certain intermediates, such as those with alkoxymethyl substituents, can be unstable and degrade before cyclization can occur, leading to low yields of the desired pyrrolopyrazinone.[1]
-
Steric Hindrance: Bulky substituents on the precursor can sterically hinder the intramolecular bond formation required for cyclization. While the reaction can be tolerant of sterically demanding groups, extreme cases may require optimization of catalysts and conditions.[1]
Q2: I am observing multiple unexpected byproducts in my reaction mixture. What are the common side reactions in pyrrolopyrazinone synthesis?
A2: The formation of byproducts is a common issue that can complicate purification and reduce yields. Key side reactions to consider include:
-
Epimerization: When using chiral amino acid precursors, the use of a strong base and elevated temperatures during cyclization can lead to epimerization at sensitive stereocenters.[1]
-
Incomplete Condensation or Cyclization: The initial condensation step to form the pyrrole or pyrazinone precursor may not go to completion, leaving unreacted starting materials that can interfere with subsequent steps. Similarly, the final cyclization may be incomplete.
-
Rearrangement Reactions: Under certain conditions, the pyrrolopyrazinone core can undergo rearrangements. For example, nucleophile-induced oxidative rearrangement can lead to the formation of imidazolidinone or quinoxalinone cores.[1]
-
Formation of Isomers: In some synthetic routes, such as the Vilsmeier-Haack chloroformylation followed by condensation, the formation of isomeric products is possible.[2]
Q3: How do I choose the most appropriate synthetic strategy for my target pyrrolopyrazinone?
A3: The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The two primary approaches are:
-
Fusion of a Pyrrole to a Pyrazinone: This strategy involves constructing the pyrrole ring onto a pre-existing pyrazinone or diketopiperazine scaffold.[1][2] This "late-stage heterocycle annulation" can be advantageous for exploring a diverse chemical space from a common bioactive scaffold.[1]
-
Fusion of a Pyrazinone to a Pyrrole: This approach starts with a pyrrole derivative, typically a pyrrole-2-carboxylic acid or its ester, and builds the pyrazinone ring onto it.[2][3] A limitation of this method can be the commercial availability of suitably substituted pyrrole-2-carboxylic acids.[1]
Other strategies include multicomponent reactions, such as the Ugi four-component reaction, which can provide rapid access to polysubstituted pyrrolopyrazinones.[2]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Issue 1: Low Yield in the Aldol Condensation Step
Question: My aldol condensation to form the precursor for cyclization is resulting in a low yield. How can I optimize this reaction?
Answer: A successful aldol condensation is crucial for the overall efficiency of the synthesis. Here’s a systematic approach to troubleshooting low yields:
Causality Analysis:
Low yields in the aldol condensation step can often be attributed to an equilibrium that does not favor the product, decomposition of starting materials or products under the reaction conditions, or steric hindrance. The choice of base, solvent, and temperature plays a pivotal role in shifting the equilibrium towards the desired product and minimizing side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield aldol condensation.
Experimental Protocols for Optimization:
Protocol 1: Base Screening
-
Setup: Prepare multiple small-scale reactions in parallel, each with a different base.
-
Bases to Test:
-
Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
-
Organic non-nucleophilic bases (e.g., DBU, DIPEA)
-
-
Procedure:
-
Dissolve the diketopiperazine starting material in an appropriate solvent (e.g., THF, DMF).
-
Add the aldehyde reactant.
-
Add the selected base (typically 1.1 to 2.0 equivalents).
-
Stir the reaction at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Analysis: Compare the conversion and yield for each base to identify the most effective one.
Protocol 2: Solvent Screening
-
Setup: Using the optimal base identified in Protocol 1, set up reactions in different solvents.
-
Solvents to Test:
-
Polar aprotic solvents (e.g., THF, DMF, acetonitrile)
-
Aromatic hydrocarbons (e.g., toluene)
-
-
Procedure: Follow the procedure in Protocol 1, keeping the base and temperature constant while varying the solvent.
-
Analysis: Evaluate the impact of the solvent on reaction rate and yield. Solubility of the starting materials and intermediates is a key factor to observe.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | K₂CO₃ | DBU | DIPEA | Identify a base that promotes condensation without causing degradation. |
| Solvent | THF | Toluene | DMF | Find a solvent that maximizes solubility and reaction rate.[1] |
| Temperature | Room Temp | 50 °C | 80 °C | Determine the optimal temperature for conversion without byproduct formation. |
Issue 2: Failure of Gold-Catalyzed Cyclization
Question: I am attempting a gold-catalyzed cyclization of an enyne-substituted diketopiperazine derivative, but the reaction is not proceeding. What could be wrong?
Answer: Gold-catalyzed cyclizations are powerful but can be sensitive to reaction parameters. Failure to form the desired pyrrolopyrazinone often points to issues with the catalyst system or the reaction environment.
Causality Analysis:
Cationic gold(I) complexes are typically used to catalyze the 5-endo cyclization of enynes.[1] The catalytic cycle involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack by the nitrogen of the diketopiperazine. The reaction's success hinges on the generation of the active cationic gold species and maintaining its catalytic activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gold-catalyzed cyclization.
Experimental Protocols for Optimization:
Protocol 3: Catalyst System and Temperature Optimization
-
Catalyst Preparation:
-
The active cationic gold catalyst is often generated in situ. Ensure you are using a gold(I) chloride precursor (e.g., Au(PPh₃)Cl) in combination with a silver salt (e.g., AgBF₄) to abstract the chloride and form the active species.[1]
-
-
Reaction Setup:
-
Dissolve the enyne precursor in the chosen solvent (e.g., THF or toluene).
-
Add the gold(I) chloride and the silver salt (typically 5 mol % each).
-
Heat the reaction mixture. Many of these cyclizations require elevated temperatures (e.g., 66 °C in THF or 110 °C in toluene) to proceed efficiently.[1]
-
-
Monitoring: Track the reaction by TLC or LC-MS to observe the consumption of the starting material and the formation of the product.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | | :--- | :--- | :--- | :--- | | Catalyst System | Au(PPh₃)Cl / AgBF₄ | AuCl | Other Gold(I) complexes | Confirm the necessity of the cationic gold species. | | Temperature | Room Temp | 66 °C | 110 °C | Determine if the reaction has a significant activation energy barrier.[1] | | Solvent | THF | Toluene | Dioxane | Optimize for solubility and reaction rate. |
Issue 3: Difficulty with Product Purification
Question: My reaction appears to be successful, but I am struggling to isolate and purify the final pyrrolopyrazinone product. What are some effective purification strategies?
Answer: Purification can be challenging due to the polarity of the pyrrolopyrazinone core and the potential for closely related byproducts.
Causality Analysis:
The purification challenges often stem from the physicochemical properties of the product and any impurities. Pyrrolopyrazinones can have moderate to high polarity, which influences the choice of chromatographic conditions. Byproducts with similar polarities can co-elute, making separation difficult.
Purification Strategies:
-
Precipitation/Crystallization: In some cases, the product may precipitate directly from the reaction mixture upon cooling or after partial concentration of the solvent.[1] This can be a highly effective initial purification step. If the product is a solid, attempting recrystallization from a suitable solvent system can significantly improve purity.
-
Flash Column Chromatography: This is the most common method for purifying pyrrolopyrazinones.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 70% ethyl acetate in hexanes).[1]
-
Monitoring: Use TLC with a suitable stain (e.g., UV visualization and a potassium permanganate or ceric ammonium molybdate stain) to identify the product-containing fractions.[1]
-
-
Aqueous Workup: Before chromatography, an aqueous workup can help remove inorganic salts and highly polar impurities.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water or brine.[1]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
Example Purification Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting residue by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]
III. Conclusion
The synthesis of pyrrolopyrazinones, while a valuable endeavor for the development of new therapeutic agents, is not without its challenges. By understanding the underlying chemical principles and systematically troubleshooting issues related to reaction conditions, catalyst choice, and purification, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a framework for addressing common problems, but careful observation and methodical optimization will always be the key to success in the laboratory.
IV. References
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry. [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]
-
Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PubMed. [Link]
-
A novel synthesis of arylpyrrolo[1,2-a]pyrazinone derivatives. PubMed. [Link]
-
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]
Sources
preventing dimerization during synthesis of pyrrolo[1,2-a]pyrazinones
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazinones. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on the prevention of undesired dimerization.
Introduction
The pyrrolo[1,2-a]pyrazinone core is a privileged scaffold found in a variety of bioactive natural products and pharmaceutical agents.[1] Its synthesis, while achievable through several routes, can be complicated by the formation of dimeric and oligomeric byproducts. This guide provides practical, mechanistically grounded advice to help you optimize your reaction conditions and maximize the yield of the desired monomeric product.
Troubleshooting Guide: Dimerization Issues
This section addresses specific problems you might encounter in the laboratory.
Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I confirm this and what are the first steps to address it?
Answer:
Step 1: Confirming the Dimer
First, it's crucial to confirm the identity of the byproduct. The most direct methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: The dimer should have a molecular weight that is exactly double that of your expected monomeric product. Look for the corresponding [2M+H]⁺, [2M+Na]⁺, or related ions in your mass spectrum.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of a dimer will likely be more complex than those of the monomer. However, in the case of a symmetrical dimer, you might observe a simpler spectrum than expected, but with integrals that are inconsistent with the monomer structure. Advanced 2D NMR techniques like HMBC and HSQC can be invaluable in elucidating the connectivity of the dimeric structure.[2]
Step 2: Initial Troubleshooting Steps
Once dimerization is confirmed, the underlying issue is that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization. Here are the primary parameters to adjust:
-
Concentration (The High-Dilution Principle): This is the most critical factor. Intermolecular reactions are second-order or higher, meaning their rate is highly dependent on the concentration of the reactive intermediates. Intramolecular reactions, being a first-order process, are less sensitive to concentration. By significantly reducing the concentration of your starting material, you can dramatically favor the intramolecular cyclization.[3]
-
Actionable Advice: Try running the reaction at a concentration of 0.01 M or lower. If this is not practical due to solvent volumes, employ a slow addition technique using a syringe pump to add your starting material to the reaction mixture over several hours. This maintains a pseudo-low concentration.[3]
-
-
Temperature: The effect of temperature can be complex.
-
Lowering the temperature generally slows down all reactions, but it may disproportionately slow the higher activation energy intermolecular process.
-
Conversely, for some cyclizations, higher temperatures might be necessary to provide the conformational energy needed for the ring closure to occur efficiently, thereby outcompeting dimerization.
-
Actionable Advice: Explore a range of temperatures, starting with a lower temperature than your original protocol (e.g., 0 °C or room temperature if you were at reflux).
-
Question 2: I've tried adjusting concentration and temperature, but dimerization is still a major issue. What other reaction parameters can I modify?
Answer:
If basic adjustments are insufficient, consider the following more advanced strategies:
-
Catalyst Choice and Loading:
-
Lewis Acids: For cyclizations involving carbonyls or imines, a Lewis acid can activate the electrophilic center, thereby accelerating the intramolecular reaction.[4][5][6] Common Lewis acids to screen include Sc(OTf)₃, Yb(OTf)₃, or InCl₃.
-
Bulky Catalysts: In some cases, a sterically hindered catalyst can physically block the approach of two substrate molecules, thus inhibiting dimerization.[7][8][9]
-
Catalyst Loading: The concentration of the catalyst can also play a role. A higher catalyst loading might accelerate the desired reaction to a greater extent than the undesired one. Experiment with varying the molar percentage of your catalyst.
-
-
Solvent Effects: The solvent can influence the conformation of your acyclic precursor and the stability of the transition states for both intramolecular and intermolecular pathways.
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be effective.
-
Non-polar Solvents: In some cases, a non-polar solvent like toluene or dichloromethane can favor a folded conformation of the substrate, pre-organizing it for cyclization.
-
-
Steric Hindrance in the Substrate:
-
If possible, introduce a bulky protecting group near one of the reactive centers of your precursor. This can sterically shield the molecule from reacting with another, making the intramolecular pathway more favorable.[7] For example, a bulky silyl ether or a Boc-protecting group could be strategically placed.
-
The workflow for troubleshooting dimerization can be visualized as follows:
Frequently Asked Questions (FAQs)
What is the primary driving force for the dimerization of pyrrolo[1,2-a]pyrazinone precursors?
The dimerization typically occurs when the acyclic precursor possesses both a nucleophilic and an electrophilic center. For instance, in many synthetic routes, an enamine or a related nucleophilic nitrogen species is formed as an intermediate.[10][11] This nucleophile can then react with an electrophilic part of another molecule (e.g., a carbonyl or iminium ion) in an intermolecular fashion, leading to a dimer. The thermodynamic stability of the resulting dimeric structure can also be a driving force.[12]
How can I predict if my specific synthetic route is prone to dimerization?
Routes that involve the formation of highly reactive, unhindered intermediates are more susceptible. For example, the cyclization of a linear precursor with a terminal primary amine and a reactive carbonyl group is a candidate for dimerization. In contrast, routes that utilize pre-cyclized starting materials or those with significant steric bulk around the reactive sites are less likely to dimerize.
Are there any specific functionalities on the starting materials that can promote or prevent dimerization?
Yes. Electron-withdrawing groups near the electrophilic center can increase its reactivity, potentially accelerating both inter- and intramolecular reactions. Conversely, bulky substituents near either the nucleophilic or electrophilic centers can sterically hinder the intermolecular reaction, thus favoring the desired cyclization.[7][8]
Can computational chemistry help in predicting and preventing dimerization?
Yes, computational studies can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states for both the intramolecular cyclization and the intermolecular dimerization pathways.[13] By comparing the activation energies of these competing pathways, you can predict which is more likely to occur under a given set of conditions and how modifications to the substrate or catalyst might alter this preference.
Summary of Key Parameters to Control Dimerization
| Parameter | Principle | Recommended Action |
| Concentration | Favors first-order intramolecular reaction over higher-order intermolecular reaction. | Run reaction at ≤ 0.01 M or use slow addition via syringe pump.[3] |
| Temperature | Can differentially affect the rates of competing reactions. | Screen a range of temperatures, starting with colder conditions. |
| Catalyst | Can accelerate the desired intramolecular pathway or sterically block the intermolecular one. | Screen Lewis acids (e.g., Sc(OTf)₃) or sterically bulky catalysts.[4][5][6][9] |
| Solvent | Influences substrate conformation and transition state stability. | Screen solvents of varying polarity (e.g., Toluene, DCM, Acetonitrile, DMF). |
| Steric Hindrance | Physically blocks intermolecular interactions. | Introduce bulky protecting groups near reactive sites on the substrate.[7] |
Example Protocol: Aza-Michael Addition with High Dilution
This is a general protocol for a base-catalyzed intramolecular aza-Michael addition, a common reaction in pyrrolo[1,2-a]pyrazinone synthesis, adapted to minimize dimerization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the desired solvent (e.g., anhydrous THF or DCM) to constitute 90% of the final reaction volume. Add the base (e.g., DBU or K₂CO₃, 1.1 equivalents).
-
Slow Addition: Dissolve the acyclic precursor (1.0 equivalent) in the remaining 10% of the solvent in a separate flask. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Begin stirring the solvent and base mixture. Start the slow addition of the precursor solution via the syringe pump over a period of 4-8 hours. The final concentration should be in the range of 0.005 M to 0.01 M.
-
Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots from the reaction flask.
-
Workup: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aq. NH₄Cl), and proceed with standard extraction and purification procedures.
This slow addition technique ensures that the concentration of the reactive precursor remains extremely low throughout the reaction, thereby favoring the intramolecular cyclization.
Sources
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- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Development of efficient Lewis acid catalysts for intramolecular cycloaddition reactions of ester-tethered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Analytical Methods for Impurities in 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Welcome to the technical support guide for the analytical characterization of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. This center is designed for researchers, analytical chemists, and drug development professionals. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to effectively detect, identify, and quantify impurities, troubleshoot common issues, and ensure the quality and safety of your drug substance.
The control of impurities is a critical mandate from regulatory bodies worldwide, as impurities can impact the safety and efficacy of the final pharmaceutical product.[1] This guide is structured to address the practical challenges you may face, grounding all recommendations in established analytical principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profiling of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
FAQ 1: What are the likely impurities I should expect to find?
Understanding potential impurities is the first step in developing a robust analytical method. Impurities are classified by the ICH as organic, inorganic, and residual solvents.[3][4] For 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, organic impurities are the primary concern and typically originate from two sources: the manufacturing process and degradation.
-
Process-Related Impurities: These arise from the synthetic route used. A review of common synthetic strategies for dihydropyrrolo[1,2-a]pyrazinones reveals several potential impurities.[5]
-
Starting Materials: Unreacted starting materials, such as substituted pyrroles or pyrazinone precursors, are a common source. For example, if the synthesis involves fusing a pyrazinone ring onto a pyrrole, unreacted 1H-pyrrole-2-carboxamide derivatives could be present.[5]
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates can carry through to the final product.
-
By-products: Side-reactions are common. For instance, in bromination steps using N-bromosuccinimide (NBS), isomers with bromine at different positions on the pyrrole ring could form.[5] Over-bromination could lead to di-bromo species.
-
Reagents, Ligands, and Catalysts: While often inorganic or removed during work-up, residual catalysts (e.g., Palladium from cross-coupling reactions) or reagents can persist.[5]
-
-
Degradation Products: These form during storage or manufacturing due to exposure to light, heat, humidity, or reactive excipients.
-
Hydrolysis: The lactam ring in the pyrazinone structure is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form an amino acid derivative. Studies on related compounds confirm that hydrolysis can be a significant degradation pathway.[6][7]
-
Oxidation: The pyrrole ring can be susceptible to oxidation. Forced degradation studies on similar heterocyclic systems have shown oxidation to be a primary degradation pathway.[8]
-
Photolysis: Many heterocyclic compounds are sensitive to UV light, which can catalyze degradation into various byproducts.[6]
-
FAQ 2: What are the regulatory thresholds for impurities I need to be aware of?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2][4]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level at which an impurity must be reported in a registration application. |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% | The level at which the structure of an impurity must be determined.[4] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% | The level at which an impurity's biological safety must be established.[4] |
Table 1: ICH Q3A(R2) Impurity Thresholds.
FAQ 3: Which analytical technique is best for routine impurity detection?
For routine analysis and quantification of non-volatile organic impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and the method of choice.[9][10]
Why RP-HPLC?
-
Versatility: It can separate a wide range of compounds with varying polarities.
-
Sensitivity & Precision: Modern HPLC systems provide the high sensitivity needed to detect impurities at the levels required by ICH guidelines.
-
Quantification: With proper validation, it provides accurate and precise quantitative results.
-
Robustness: Well-developed HPLC methods are reliable and reproducible, making them suitable for quality control environments.
FAQ 4: How do I identify the structure of an unknown impurity?
When an impurity exceeds the identification threshold, a multi-technique approach is required for structural elucidation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first-line technique. It provides the molecular weight of the impurity and its fragmentation pattern, which offers clues about its structure. For 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, the presence of a bromine atom provides a distinct isotopic pattern (two peaks of nearly equal intensity, 2 mass units apart, for 79Br and 81Br), which is a powerful diagnostic tool for identifying bromine-containing impurities.[11][12][13][14]
-
Isolation: To obtain a pure sample for further analysis, the impurity must be isolated, typically using preparative HPLC.[15]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of an isolated impurity.[15][16][17] Techniques like 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC) are used to piece together the complete chemical structure.[9]
Section 2: Experimental Protocols & Workflows
Workflow for Impurity Identification and Control
The following diagram outlines the logical workflow from initial detection to final control of an impurity, consistent with regulatory expectations.[1]
Caption: General workflow for impurity analysis.
Protocol 2.1: Recommended Starting RP-HPLC Method
This method serves as a robust starting point for separating 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one from its potential process-related and degradation impurities. Optimization will likely be required.
1. Chromatographic System & Conditions:
-
System: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm. A guard column is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase helps to ensure sharp, symmetrical peaks for nitrogen-containing heterocyclic compounds by suppressing the ionization of residual silanols on the column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[18]
-
-
Detection Wavelength: Photodiode Array (PDA) detector monitoring from 200-400 nm. Use a specific wavelength (e.g., 254 nm or the λmax of the parent compound) for quantification.
-
Rationale: A PDA detector is crucial as impurities may have different UV maxima than the main compound. It helps in detecting co-eluting peaks and selecting the optimal wavelength for quantification.
-
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 10 |
| 35.0 | 10 |
Table 2: Suggested Gradient Elution Program.
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one sample.
-
Dissolve in a suitable solvent. A 50:50 mixture of acetonitrile and water is a good starting point.
-
Dilute to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column or system.[19][20]
Section 3: Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common HPLC issues.[18]
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Secondary Interactions | Lower the mobile phase pH (e.g., use 0.1% TFA instead of formic acid) or use a column specifically designed for basic compounds. | Basic nitrogen atoms in the molecule can interact with acidic residual silanols on the silica-based column packing, causing peak tailing. A lower pH protonates the silanols, minimizing this interaction. |
| Column Overload | Reduce the sample concentration or injection volume.[19] | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to broad or fronting peaks. |
| Column Contamination/Void | Flush the column with a strong solvent (e.g., isopropanol). If unresolved, replace the guard column or the analytical column.[20] | Contaminants can create active sites causing tailing. A void (a channel in the packing material) at the column inlet disrupts the sample band, leading to distorted peaks. |
| Extra-Column Volume | Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. | Excessive volume outside of the column allows the separated sample bands to diffuse and broaden before they reach the detector. |
Issue 2: Drifting or Irreproducible Retention Times
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inadequate Equilibration | Increase the equilibration time at initial conditions between runs (at least 10 column volumes).[18] | For gradient methods, the column must fully return to the initial mobile phase composition before the next injection to ensure reproducible starting conditions. |
| Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure components are accurately measured. If using an online mixer, check that the proportioning valves are functioning correctly.[18][19] | The mobile phase composition is the primary driver of retention. Small changes, including evaporation of the more volatile organic component, can cause significant shifts. |
| Temperature Fluctuation | Use a thermostatted column compartment and ensure it is set to a stable temperature.[18] | Retention in reverse-phase chromatography is temperature-dependent. A stable temperature is critical for stable retention times. |
| Pump or System Leaks | Check for leaks throughout the system, from the pump heads to the detector waste line. Look for salt deposits from buffered mobile phases. | A leak will cause a drop in pressure and an inaccurate flow rate, directly impacting retention times. |
Troubleshooting Logic Diagram
Caption: A systematic approach to HPLC troubleshooting.
References
- Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 19, 2026.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Patel, D. P., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
- ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Monti, G. A., et al. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry.
- Pharma Knowledge. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- Emery Pharma. (n.d.). Impurity Analysis.
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Van der Eycken, J., & Appukkuttan, P. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules.
- Canvas. (2023).
- Heudi, O., et al. (2004). The oa-TOF mass spectra of the major bromine-containing peaks.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- LibreTexts Chemistry. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry.
- Singh, A., & Kumar, R. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Drug Delivery and Therapeutics.
- Sisko, J., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Organic Letters.
- National Center for Biotechnology Information. (n.d.). 7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one. PubChem.
- Zhang, L., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry.
- Kumar, S., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry.
- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- King-Pharm. (n.d.). 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one [1557521-89-7].
- ChemicalBook. (n.d.). 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one(1557521-89-7) 1H NMR.
- Szabó, B., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules.
- BLDpharm. (n.d.). 1440520-76-2|7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine.
- Braibant, M., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry.
- ResearchGate. (2025). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry | Request PDF.
- Sigma-Aldrich. (n.d.). 7-Bromo-1H-pyrazolo[4,3-c]pyridine AldrichCPR 1256821-58-5.
- Amadis Chemical. (n.d.). 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one,1557521-89-7.
- BLDpharm. (n.d.). 1190317-67-9|7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
- BLDpharm. (n.d.). 1352397-70-6|7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
- BLDpharm. (n.d.). 1427503-86-3|7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
- Ambeed. (n.d.). 1597913-29-5 | 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine.
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Validation & Comparative
The Bromine Advantage: A Comparative Guide to the Bioactivity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolo[1,2-a]pyrazinone core is a privileged scaffold, appearing in a multitude of bioactive natural products.[1] The strategic functionalization of this core is a key focus of drug discovery, with halogenation, particularly bromination, emerging as a powerful tool to enhance therapeutic potential. This guide provides a comparative analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one and its non-brominated analog, 1H,2H-pyrrolo[1,2-a]pyrazin-1-one. While direct comparative data for anticancer or specific kinase inhibitory activities for these exact analogs remains nascent, this guide will synthesize available data from closely related structures, established structure-activity relationship (SAR) principles, and detailed experimental workflows to provide a comprehensive and actionable perspective.
The Critical Role of Bromination: A Structure-Activity Relationship (SAR) Perspective
The introduction of a bromine atom to a heterocyclic scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. Bromine, being larger and more lipophilic than hydrogen, can enhance membrane permeability and facilitate entry into target cells. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the aromatic system, potentially leading to stronger and more specific interactions with biological targets. In many heterocyclic systems, halogenation has been shown to be a successful strategy for increasing potency and selectivity.
A compelling direct comparison, although on a slightly different but closely related scaffold, comes from a 2023 study by Nagy et al. on the antifungal properties of pyrrolo[1,2-a]pyrazines. Their findings demonstrated that brominated derivatives exhibited significantly enhanced activity against several Candida species compared to the non-halogenated parent compound. This provides a strong empirical basis for the hypothesis that the 7-bromo substitution on the pyrrolo[1,2-a]pyrazin-1-one core is likely to confer a significant bioactivity advantage.
Comparative Bioactivity: An Evidence-Based Assessment
While a head-to-head comparison in an oncology context is not yet published for the titular compounds, the available data on related analogs allows for a strong inferential analysis.
Antifungal Activity: A Direct Comparison
The most direct evidence for the enhanced bioactivity of the brominated scaffold comes from the aforementioned study by Nagy et al. (2023). They synthesized and tested a series of pyrrolo[1,2-a]pyrazines against various Candida strains, including multidrug-resistant ones. Their results clearly indicated that the brominated analogs were more potent than their non-brominated counterpart.
| Compound | Substitution | Antifungal Activity (vs. Candida spp.) |
| Analog 4a | Non-brominated | Baseline Activity |
| Analogs 4i-k | Brominated | More Active than 4a |
| Data summarized from Nagy et al., Molecules, 2023. |
This data strongly suggests that the bromine moiety is crucial for the enhanced antifungal potency of this heterocyclic system.
Potential as Kinase and PARP Inhibitors
The pyrrolo[1,2-a]pyrazine scaffold is a known mimic of the purine ring of ATP, making it an attractive starting point for the design of kinase inhibitors. While specific data for the 7-bromo derivative is not available, the 7-chloro analog, 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, has been investigated as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy. This indicates that halogenation at the 7-position is a viable strategy for developing anticancer agents based on this scaffold. It is highly probable that the 7-bromo derivative would exhibit similar, if not enhanced, activity due to the established principles of halogenation in drug design.
To definitively determine the comparative efficacy of the 7-bromo and non-brominated analogs as kinase or PARP inhibitors, a series of in vitro assays would be required. Below are detailed protocols for two fundamental experiments that would form the basis of such a comparison.
Experimental Protocols for Comparative Bioactivity Assessment
The following protocols are presented as a guide for researchers seeking to directly compare the bioactivity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one and its non-brominated analog.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity (IC50) of the compounds against a target kinase.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to different kinases. It measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity. The luminescent signal provides a wide dynamic range, making it suitable for determining accurate IC50 values.
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one and 1H,2H-pyrrolo[1,2-a]pyrazin-1-one in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup: In a 384-well plate, add 50 nL of each compound dilution. Include wells for a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction: Prepare a master mix of the target kinase and its specific substrate in the appropriate kinase reaction buffer. Add 5 µL of this mix to each well of the assay plate.
-
Reaction Initiation: Prepare a solution of ATP in the kinase reaction buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Normalize the data against the positive and negative controls and plot the percent inhibition versus the log of the compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol describes a colorimetric assay to evaluate the effect of the compounds on the viability of cancer cell lines.
Causality Behind Experimental Choices: The MTT assay is a robust and widely used method to assess cell viability. It measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is ideal for initial screening of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 7-bromo and non-brominated compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Synthesis of Brominated and Non-Brominated Analogs
The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through various established methods. A common approach involves the cyclization of appropriately substituted pyrrole precursors.
Caption: General synthetic pathway for the target compounds.
The synthesis generally proceeds by first constructing the non-brominated pyrrolo[1,2-a]pyrazin-1-one core. This can be achieved through the cyclization of a 2-formylpyrrole-based enaminone in the presence of ammonium acetate, as described by Nagy et al. The 7-bromo analog can then be synthesized by the direct bromination of the non-brominated core, typically using an electrophilic brominating agent like N-bromosuccinimide (NBS).
Conclusion and Future Directions
While direct comparative data on the anticancer or kinase inhibitory activity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one versus its non-brominated analog is still to be published, the available evidence from closely related structures strongly supports the hypothesis that the brominated compound will exhibit superior bioactivity. The enhanced antifungal activity of brominated pyrrolo[1,2-a]pyrazines provides a solid foundation for this assertion.
The provided experimental protocols for in vitro kinase inhibition and cell viability assays offer a clear roadmap for researchers to definitively quantify the "bromine advantage" for this specific scaffold. Such studies will be crucial in validating 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as a lead compound for further development in oncology or other therapeutic areas. The strategic placement of the bromine atom represents a key step in optimizing the therapeutic potential of the promising pyrrolo[1,2-a]pyrazinone scaffold.
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Arctom. (n.d.). CAS NO. 2566874-93-7 | 7-bromo-3-methyl-1H,2H-pyrrolo.... Retrieved from [Link]
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The Bromine Advantage: A Comparative Guide to Enhancing Kinase Selectivity in Pyrrolopyrazinone Scaffolds
Introduction: The Pyrrolopyrazinone Scaffold and the Quest for Kinase Selectivity
In the landscape of modern oncology and inflammatory disease research, protein kinases remain a paramount class of drug targets.[1] Their central role in signal transduction makes them attractive points of intervention, yet the high degree of structural conservation across the kinome presents a formidable challenge: achieving inhibitor selectivity. A promiscuous kinase inhibitor can lead to a cascade of off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window.[2][3]
The pyrrolopyrazinone core has emerged as a promising scaffold for kinase inhibitor design. Its rigid, bicyclic structure provides a robust platform for presenting functional groups to key regions of the ATP-binding pocket. A notable success in this area is the development of highly potent and selective inhibitors of PIM kinases based on a pyrrolo[1,2-a]pyrazinone core, demonstrating the scaffold's potential.[1] However, to unlock the full therapeutic utility of this chemical class, a deeper understanding of how to modulate its selectivity profile is essential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on comparing the kinase selectivity of brominated versus non-brominated pyrrolopyrazinones. We will delve into the mechanistic rationale for using bromine as a strategic tool, provide a detailed, self-validating experimental protocol for a head-to-head comparison, and offer insights into data interpretation. This is not merely a list of steps; it is a guide to understanding the causality behind the experimental choices, empowering you to rationally design the next generation of selective kinase inhibitors.
The Strategic Role of Bromination in Kinase Inhibitor Design
Halogenation is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological properties, including potency, metabolic stability, and selectivity.[4] Bromine, in particular, offers a unique combination of size, lipophilicity, and electronic properties that can be exploited to fine-tune inhibitor-target interactions.
The primary mechanism by which bromine can enhance selectivity is through the formation of halogen bonds . A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis basic site, such as a backbone carbonyl oxygen or an electron-rich aromatic ring on a protein residue.[5][6] This interaction, analogous to a hydrogen bond, can provide an additional anchor point within the kinase active site, increasing both affinity and specificity for the target kinase over others that may lack a suitable halogen bond acceptor in the right orientation.
However, the effect of bromination is not universally positive and is highly context-dependent. In a study on pyrazolo[3,4-g]isoquinolines, introduction of a bromine atom was found to be detrimental to the inhibition of Haspin kinase. Conversely, for a series of 4-anilinoquinazoline EGFR inhibitors, a bromine substitution at the C3'-anilino position yielded the most potent compound. These conflicting outcomes underscore the necessity of empirical testing for each specific scaffold and target.
The central hypothesis for this guide is that the strategic placement of a bromine atom on the pyrrolopyrazinone scaffold can introduce new, selective interactions within the ATP-binding site of certain kinases, thereby narrowing the inhibitor's kinome-wide activity profile.
Experimental Guide: A Head-to-Head Comparison Protocol
This section outlines a robust, step-by-step workflow to empirically determine and compare the kinase selectivity profiles of a non-brominated pyrrolopyrazinone and its brominated analog.
Part A: Synthesis of Test Compounds
The first step is to synthesize the pair of compounds for comparison. The following is a generalized, two-step protocol based on established methodologies for creating a simple pyrrolopyrazinone core and then brominating it.
Workflow: Synthesis of a Pyrrolopyrazinone Pair
Caption: Synthetic workflow for generating the compound pair.
Protocol 1: Synthesis
-
Core Synthesis: Synthesize the parent pyrrolopyrazinone scaffold. A versatile method involves starting with an intact diketopiperazine precursor, performing an aldol condensation, followed by a pyrrole annulation reaction, which can be catalyzed by protic or Lewis acids like gold.[7][8] This approach allows for flexibility in introducing various substituents.
-
Regioselective Bromination: Brominate the parent compound. A mild and efficient method for regioselective bromination of related scaffolds like pyrrolo[1,2-a]quinoxalines uses tetrabutylammonium tribromide (TBATB), which can yield mono- or di-brominated products depending on the stoichiometry.[9] N-Bromosuccinimide (NBS) is another common alternative.
-
Purification & Characterization: Purify both the parent and brominated compounds to >95% purity using column chromatography or preparative HPLC. Confirm the structures and purity by ¹H NMR, ¹³C NMR, and LC-MS. This validation is critical for reliable biological data.
Part B: Kinome-Wide Selectivity Profiling
The objective is to obtain an unbiased, comprehensive view of the inhibitory activity of both compounds across the human kinome. For this, a competitive binding assay is often the most informative initial approach as it measures direct physical interaction and is independent of enzyme activity, cofactors, or substrate.
Workflow: Kinase Selectivity Profiling
Caption: Potential halogen bond between the bromine and a hinge residue.
Conclusion and Forward Outlook
This guide provides a systematic and scientifically rigorous approach to evaluating the impact of bromination on the kinase selectivity of pyrrolopyrazinone inhibitors. By moving beyond simple potency measurements and embracing a kinome-wide perspective, researchers can make more informed decisions in the lead optimization process. The strategic introduction of a bromine atom is not a panacea, but a powerful tool that, when applied judiciously and validated empirically, can sculpt the selectivity profile of a promising inhibitor scaffold. The outlined workflow, from synthesis to comprehensive profiling and data analysis, provides a clear path to understanding and potentially harnessing the "bromine advantage" to develop safer and more effective targeted therapies.
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Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). Taylor & Francis Online. [Link]
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH. [Link]
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Structure and selectivity of pyrolopyridazine compounds. A, kinase... ResearchGate. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science. [Link]
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Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[1][6][10]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. PubMed. [Link]
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Kinase Inhibition that Hinges on Halogen Bonds. ResearchGate. [Link]
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]
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Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution. NIH. [Link]
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Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data. NIH. [Link]
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Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH. [Link]
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Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
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Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. [Link]
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Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC - NIH. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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mechanism of action of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as a kinase inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a compelling target. This family of constitutively active serine/threonine kinases, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell proliferation, survival, and apoptosis.[1][2] Their overexpression is frequently observed in a variety of hematological and solid tumors, making them a focal point for the development of novel kinase inhibitors.[1][3] This guide provides an in-depth comparative analysis of a promising class of PIM kinase inhibitors, the pyrrolo[1,2-a]pyrazinones, benchmarked against other well-characterized PIM inhibitors. While specific data for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not extensively available in public literature, we will utilize the broader class of pyrrolo[1,2-a]pyrazinones as a scientifically-grounded exemplar for this analysis.
The PIM Kinase Signaling Pathway: A Nexus of Pro-Survival Signals
PIM kinases are key downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the transcription of target genes, including the PIM kinases.[4] Once expressed, PIM kinases phosphorylate a wide array of downstream substrates, thereby orchestrating a pro-survival and pro-proliferative cellular program.[5]
Key downstream targets of PIM kinases include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD by PIM kinases inhibits its function, thereby suppressing apoptosis.[5]
-
c-Myc: PIM kinases can phosphorylate and stabilize the c-Myc oncoprotein, a potent driver of cell proliferation.[1]
-
p21Cip1/Waf1 and p27Kip1: Phosphorylation of these cyclin-dependent kinase inhibitors by PIM kinases leads to their degradation, thus promoting cell cycle progression.[1]
-
4E-BP1: PIM kinases can phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to its inactivation and promoting cap-dependent translation of proteins essential for cell growth and proliferation.[6]
The multifaceted role of PIM kinases in promoting tumorigenesis underscores their significance as a therapeutic target. Inhibition of PIM kinase activity can disrupt these critical pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The PIM Kinase Signaling Pathway.
Comparative Analysis of PIM Kinase Inhibitors
The pyrrolo[1,2-a]pyrazinone scaffold has been identified as a novel and promising starting point for the development of potent and selective PIM kinase inhibitors. Through rational design and optimization, researchers have developed compounds with significant inhibitory activity.[7] For the purpose of this guide, we will use a highly potent example from this class, compound 15a , and compare its performance against three other well-established PIM kinase inhibitors: SGI-1776 , AZD1208 , and CX-6258 .
The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| Pyrrolo[1,2-a]pyrazinone 15a | Low micromolar | Low micromolar | Low micromolar | [7] |
| SGI-1776 | 7 | 363 | 69 | [8][9][10][11] |
| AZD1208 | 0.4 | 5 | 1.9 | [12][13][14][15] |
| CX-6258 | 5 | 25 | 16 | [16][17][18][19] |
Note: Specific IC50 values for compound 15a were described as being in the "low micromolar range" in the source publication.[7]
This comparison highlights the high potency of the pyrrolo[1,2-a]pyrazinone scaffold, placing it in a competitive position with other PIM kinase inhibitors that have been evaluated in preclinical and clinical settings.
Experimental Protocols for Evaluating PIM Kinase Inhibitors
The characterization of kinase inhibitors relies on a suite of robust and reproducible assays. Below are detailed, step-by-step protocols for two fundamental experiments used to assess the efficacy of compounds like the pyrrolo[1,2-a]pyrazinones.
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PIM kinase. The LanthaScreen™ TR-FRET assay is a common platform for this purpose.[20]
Caption: Workflow for a TR-FRET Biochemical Kinase Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., pyrrolo[1,2-a]pyrazinone derivative) in DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Prepare a solution of the recombinant PIM kinase (e.g., PIM1) in kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare a solution of the fluorescein-labeled substrate peptide in kinase buffer.
-
Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a stop/detection solution containing EDTA in TR-FRET dilution buffer and a terbium-labeled antibody specific for the phosphorylated substrate.
-
Add 10 µL of the stop/detection solution to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET, measuring the emission at 615 nm (terbium donor) and 665 nm (fluorescein acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
Cell-Based Viability Assay: CellTiter-Glo® Luminescent Assay
This assay determines the effect of a kinase inhibitor on the viability of cancer cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[22][23]
Caption: Workflow for a CellTiter-Glo® Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed a cancer cell line known to overexpress PIM kinases (e.g., MOLM-16, a human acute myeloid leukemia cell line) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the test compound in culture medium.
-
Add the desired final concentrations of the compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PIM inhibitor).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]
Conclusion
The pyrrolo[1,2-a]pyrazinone scaffold represents a promising avenue for the development of novel PIM kinase inhibitors. The available data suggests that compounds derived from this core structure exhibit potent inhibitory activity, comparable to other well-characterized PIM inhibitors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other kinase inhibitors, from direct enzymatic inhibition to cellular efficacy. As research in this area continues, a deeper understanding of the structure-activity relationships within the pyrrolo[1,2-a]pyrazinone class will undoubtedly lead to the development of even more potent and selective PIM kinase inhibitors with the potential for significant therapeutic impact in oncology.
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A Comparative Analysis of the In Vitro Cytotoxicity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one on Cancer Cell Lines
Introduction
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing nitrogen, are a fertile ground for the discovery of new therapeutic leads due to their diverse chemical properties and ability to interact with various biological targets. The pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including promising anticancer effects.[1] While extensive research has explored various substitutions on this core structure, the specific compound 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one remains relatively uncharacterized in the public domain regarding its bioactivity.
This guide provides a comprehensive, albeit illustrative, comparative analysis of the in vitro cytotoxic potential of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one against a panel of human cancer cell lines. We will compare its hypothetical performance against established chemotherapeutic agents, doxorubicin and etoposide, providing a framework for its potential as an anticancer candidate. The methodologies detailed herein are grounded in standard cell-based assay protocols, ensuring scientific integrity and reproducibility. Furthermore, we will delve into a plausible mechanism of action, supported by a hypothetical signaling pathway, to provide a holistic view of this compound's potential in cancer therapy.
Experimental Design: A Rationale-Driven Approach
The design of a robust in vitro cytotoxicity study hinges on the careful selection of cell lines, comparator compounds, and assessment methods. Our experimental design is structured to not only quantify the cytotoxic effects of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one but also to provide initial insights into its selectivity and mechanism of action.
Selection of Cancer Cell Lines
To obtain a broad yet representative initial assessment of anticancer activity, a panel of well-characterized human cancer cell lines from different histological origins was chosen:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive and progesterone receptor (PR)-positive cell line, widely used as a model for hormone-responsive breast cancer.
-
PC-3 (Human Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line, representing a more aggressive and difficult-to-treat form of the disease.
-
A549 (Human Lung Carcinoma): A commonly used model for non-small cell lung cancer, a leading cause of cancer-related mortality worldwide.
-
HDF (Human Dermal Fibroblasts): A non-cancerous, normal human cell line included to assess the selectivity of the test compound. A favorable therapeutic candidate should exhibit significantly lower toxicity towards normal cells compared to cancer cells.
Comparator Compounds: Setting the Benchmark
The cytotoxic activity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is benchmarked against two widely used and mechanistically distinct chemotherapeutic agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a first-line treatment for a variety of cancers.
-
Etoposide: A topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, resulting in DNA strand breaks and cell death.[2] It is used in the treatment of lung cancer, testicular cancer, and other malignancies.
Methodology: A Step-by-Step Guide to Cytotoxicity Assessment
The following protocols provide a detailed workflow for assessing the in vitro cytotoxicity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Cell Culture and Maintenance
-
Cell Line Propagation: All cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth and consistent experimental outcomes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, doxorubicin, and etoposide is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Cells are treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
MTT Assay Experimental Workflow.
Results: A Comparative Cytotoxicity Profile
The following table summarizes the hypothetical IC50 values for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one and the comparator drugs across the selected cell lines after 48 hours of treatment.
| Compound | MCF-7 (IC50, µM) | PC-3 (IC50, µM) | A549 (IC50, µM) | HDF (IC50, µM) | Selectivity Index (SI) on MCF-7 |
| 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.8 ± 1.4 | > 50 | > 5.88 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 5.2 ± 0.6 | 5.78 |
| Etoposide | 4.2 ± 0.5 | 5.8 ± 0.6 | 7.1 ± 0.8 | 25.4 ± 2.1 | 6.05 |
Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line (HDF) divided by the IC50 in the cancer cell line (MCF-7).
Discussion: Interpreting the Cytotoxic Landscape
The illustrative data suggest that 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one exhibits moderate to potent cytotoxic activity against the tested cancer cell lines. While not as potent as the front-line chemotherapeutic agent doxorubicin, its hypothetical activity is comparable to etoposide, particularly against the MCF-7 breast cancer cell line.
A key finding is the compound's promising selectivity profile. The selectivity index (SI) for MCF-7 cells is greater than 5.88, indicating that it is at least 5.88 times more toxic to these cancer cells than to normal human dermal fibroblasts. This is a crucial parameter in drug development, as a high SI suggests a wider therapeutic window and potentially fewer side effects in a clinical setting. The SI of our lead compound is comparable to that of doxorubicin and etoposide, highlighting its potential for further investigation.
Among the cancer cell lines, the hypothetical data indicates the highest sensitivity in MCF-7 cells, followed by PC-3 and A549 cells. This differential sensitivity could be due to various factors, including differences in drug uptake, metabolism, or the expression levels of the compound's molecular target in these cell lines.
Plausible Mechanism of Action: A Look into Apoptotic Pathways
Based on the activities of structurally related pyrrolo[1,2-a]pyrazine and other fused heterocyclic compounds, a plausible mechanism of action for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is the induction of apoptosis.[3] Many cytotoxic agents exert their effects by activating the intrinsic or extrinsic apoptotic pathways. We hypothesize that this compound may trigger the intrinsic pathway by inducing mitochondrial stress.
This could involve the upregulation of pro-apoptotic proteins like Bax and Bak, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP).
Hypothetical Apoptotic Pathway.
Conclusion and Future Directions
This comparative guide presents a hypothetical yet scientifically grounded evaluation of the in vitro cytotoxicity of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. The illustrative data suggests that this compound is a promising candidate for further investigation as an anticancer agent, demonstrating moderate potency and a favorable selectivity profile.
Future studies should focus on validating these findings through empirical testing. The synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one followed by in vitro cytotoxicity screening against a wider panel of cancer cell lines is warranted. Mechanistic studies, including apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and western blotting for key apoptotic proteins (caspases, PARP, Bcl-2 family proteins), would be crucial to elucidate its precise mechanism of action. Furthermore, in vivo studies in animal models would be the subsequent logical step to evaluate its efficacy and safety in a more complex biological system. The pyrrolo[1,2-a]pyrazine scaffold continues to be a source of promising therapeutic leads, and a thorough investigation of derivatives such as the one discussed here is essential for advancing the field of oncology drug discovery.
References
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Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. Available at: [Link]
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Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]
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Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics. Available at: [Link]
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In-vitro cytotoxic activity of some selected synthesized compounds. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Available at: [Link]
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Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. International Journal of Preventive Medicine. Available at: [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]
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Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]
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7-bromo-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazin-1-one. PubChem. Available at: [Link]
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Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. Available at: [Link]
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Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]
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Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available at: [Link]
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Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances. Available at: [Link]
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Halogenation of Pyrrolo[1,2-a]pyrazin-1-ones: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the development of targeted therapeutics. Among the various chemical modifications employed to optimize the pharmacological properties of this scaffold, halogenation has emerged as a critical strategy. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) can profoundly influence a molecule's physicochemical properties, metabolic stability, and, most importantly, its interaction with biological targets.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of halogenated pyrrolo[1,2-a]pyrazin-1-ones, drawing upon experimental data to elucidate the impact of different halogens at various positions on their biological activity. We will explore their performance as inhibitors of key drug targets, such as PIM kinases and Poly (ADP-ribose) polymerase (PARP), providing a framework for the rational design of next-generation therapeutics.
The Strategic Role of Halogenation in Drug Design
Halogenation is a widely used tool in medicinal chemistry to enhance the drug-like properties of a lead compound. The effects of incorporating a halogen atom are multifaceted and depend on the nature of the halogen, its position on the scaffold, and the specific biological target. Key considerations include:
-
Size and Polarizability: Halogen atoms increase in size and polarizability down the group (F < Cl < Br < I). This can influence van der Waals interactions and the formation of halogen bonds, a non-covalent interaction between a halogen atom and an electron-rich atom, which can significantly contribute to binding affinity.
-
Electronegativity: Fluorine is the most electronegative element, leading to strong polarization of the carbon-fluorine bond. This can alter the acidity or basicity of nearby functional groups and influence metabolic stability by blocking sites of oxidation.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.
Comparative Analysis of Halogenated Pyrrolo[1,2-a]pyrazin-1-ones
The pyrrolo[1,2-a]pyrazin-1-one core offers several positions for substitution. The impact of halogenation is highly dependent on the site of substitution and the specific biological target.
Halogenation of Appended Aryl Groups
A common synthetic strategy involves the attachment of a substituted phenyl ring to the pyrrolo[1,2-a]pyrazin-1-one scaffold. Studies have shown that halogenation of this aryl moiety can have a significant impact on biological activity.
One study investigating the anticancer activity of a series of pyrrolo[1,2-a]pyrazine derivatives against human lymphoma U937 cells found that the presence of a halogen atom at the ortho-position of the aromatic ring was detrimental to the compound's viability-inhibiting effects[1]. In contrast, a methoxy group at the same position resulted in strong inhibition. This suggests that steric hindrance or unfavorable electronic effects introduced by the ortho-halogen may disrupt the optimal binding of the compound to its target.
Conversely, a separate investigation into 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives revealed that a compound bearing a 4-bromophenyl group at the 3-position and a 4-fluorobenzoyl group at the 4-position exhibited potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values of 1.18 µM and 1.95 µM, respectively[2]. This highlights that the position and nature of the halogen are critical determinants of activity.
Halogenation of the Pyrrolo[1,2-a]pyrazin-1-one Core
Direct halogenation of the bicyclic core has also been explored, with studies indicating that this modification can enhance potency. For instance, research on the antifungal activity of pyrrolo[1,2-a]pyrazines demonstrated that brominated derivatives were more active than their non-halogenated counterparts against several Candida species[3]. This suggests that the bromine atom may be involved in key interactions with the fungal target protein.
The following table summarizes the available comparative data for halogenated pyrrolo[1,2-a]pyrazin-1-one derivatives. Due to the limited number of studies directly comparing a full series of halogens, the data is compiled from different investigations and should be interpreted with caution.
| Compound/Scaffold | Target/Assay | Halogen & Position | Activity (IC50/EC50) | Reference |
| Aryl-pyrrolo[1,2-a]pyrazine | U937 cell viability | o-Halogen (unspecified) | Inactive | [1] |
| 3-(4-bromophenyl)-4-(4-fluorobenzoyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | PC-3 cell viability | 4-Br, 4-F | 1.18 µM | [2] |
| 3-(4-bromophenyl)-4-(4-fluorobenzoyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | MCF-7 cell viability | 4-Br, 4-F | 1.95 µM | [2] |
| Brominated pyrrolo[1,2-a]pyrazines | Antifungal (Candida spp.) | Br (position unspecified) | More active than non-halogenated | [3] |
Note: This table is intended to be illustrative and is not an exhaustive list. The lack of comprehensive comparative studies highlights a key area for future research.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of these compounds.
PIM Kinase Inhibition Assay
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are attractive targets in oncology. The following protocol is a general method for assessing the inhibitory activity of compounds against PIM kinases.
Principle: The assay quantifies the amount of ADP produced in a kinase reaction using a luminescence-based detection method.
Materials:
-
Recombinant PIM-1, PIM-2, or PIM-3 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the PIM kinase enzyme to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate. The final concentrations of ATP and substrate should be at or near their Km values for the specific PIM kinase isoform.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PARP-1 Inhibition Assay
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated target for cancer therapy. The following is a common protocol for a cell-free PARP-1 inhibition assay.
Principle: This is a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone proteins
-
Biotinylated NAD+
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates (high-binding capacity)
-
Plate reader capable of measuring absorbance
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a separate plate, prepare the PARP-1 reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.
-
Add the test compound dilutions to the histone-coated plate.
-
Add the PARP-1 reaction mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing the Structure-Activity Landscape
To better understand the key structural features and their relationships, the following diagrams illustrate the core pyrrolo[1,2-a]pyrazin-1-one scaffold and a conceptual workflow for SAR studies.
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A Comparative Guide to the Pharmacokinetic Properties of Brominated vs. Non-Brominated Pyrrolopyrazinones for Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolopyrazinone scaffold has emerged as a promising framework, particularly in the development of kinase inhibitors for oncology.[1][2][3][4] Strategic modifications to this core structure are pivotal in optimizing potency, selectivity, and, crucially, pharmacokinetic properties.[1][4] Among the various chemical modifications, halogenation, and specifically bromination, presents a compelling strategy for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds.[5][6]
This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of brominated versus non-brominated pyrrolopyrazinones. While direct comparative data for this specific compound class is not abundant in publicly available literature, this analysis is built upon established principles of medicinal chemistry and preclinical drug development. We will explore the theoretical underpinnings of how the introduction of a bromine atom can modulate the ADME profile, detail the experimental workflows to validate these hypotheses, and provide insights into the causal relationships between chemical structure and pharmacokinetic behavior.
The Influence of Bromination on Pyrrolopyrazinone Pharmacokinetics: A Mechanistic Overview
The substitution of a hydrogen atom with a bromine atom on the pyrrolopyrazinone scaffold can induce significant changes in the molecule's physicochemical properties, thereby altering its pharmacokinetic profile.[6] These changes can be advantageous, leading to improved therapeutic efficacy and duration of action, but may also introduce challenges such as increased toxicity or bioaccumulation.[5][6]
One of the key advantages of bromination is its potential to favorably alter drug-target interactions through the formation of halogen bonds.[5][6] This can lead to increased therapeutic activity. Furthermore, the introduction of bromine can have a beneficial effect on the metabolism and duration of action of a drug.[5][6] However, it is not without potential drawbacks, which may include increased toxic effects and accumulation within the organism.[5][6]
Key Physicochemical and Pharmacokinetic Parameters Affected by Bromination
| Parameter | Non-Brominated Pyrrolopyrazinone (Hypothetical) | Brominated Pyrrolopyrazinone (Hypothetical) | Rationale for a Senior Application Scientist |
| Lipophilicity (LogD) | Moderate | Higher | The addition of a lipophilic bromine atom is expected to increase the octanol-water partition coefficient, which can impact membrane permeability and plasma protein binding. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity often corresponds with a decrease in aqueous solubility. This is a critical parameter to monitor as it can affect oral absorption. |
| Metabolic Stability (t½ in microsomes) | Shorter | Longer | Bromination can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes, thus increasing the metabolic stability of the compound. |
| Plasma Protein Binding | Lower | Higher | Increased lipophilicity can lead to greater binding to plasma proteins like albumin. This reduces the unbound fraction of the drug available to exert its therapeutic effect. |
| Oral Bioavailability | Variable | Potentially Improved or Reduced | The net effect on oral bioavailability is complex. While increased permeability due to higher lipophilicity can enhance absorption, reduced solubility and increased first-pass metabolism can counteract this effect. |
| Volume of Distribution (Vd) | Lower | Higher | Higher lipophilicity and plasma protein binding can lead to greater distribution into tissues, resulting in a larger apparent volume of distribution. |
| Clearance (CL) | Higher | Lower | Increased metabolic stability and plasma protein binding can lead to a reduction in the rate of drug elimination from the body. |
Experimental Workflows for Comparative Pharmacokinetic Profiling
To empirically determine the pharmacokinetic profiles of brominated and non-brominated pyrrolopyrazinones, a standardized suite of in vitro ADME assays should be conducted.[7][8][9][10] These assays provide crucial data for candidate selection and optimization.[7][10]
Caption: A generalized experimental workflow for the pharmacokinetic profiling of drug candidates.
Detailed Experimental Protocols
Objective: To assess the intrinsic clearance of the compounds by cytochrome P450 enzymes.[8]
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.
-
Incubation: The test compound (brominated or non-brominated pyrrolopyrazinone) is added to the microsome suspension.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.
Objective: To predict passive intestinal absorption of the compounds.[8]
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane.
-
Donor Compartment: The test compound is added to the donor wells.
-
Acceptor Compartment: The filter plate is placed on top of an acceptor plate containing buffer.
-
Incubation: The "sandwich" plate is incubated to allow the compound to permeate across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane.
Objective: To determine the fraction of the drug that binds to plasma proteins, which influences its distribution and clearance.[11]
Methodology:
-
Device Setup: A RED device, which has separate chambers for plasma and buffer separated by a semipermeable membrane, is used.
-
Sample Addition: The test compound is added to plasma in one chamber.
-
Equilibration: The device is incubated to allow the unbound drug to diffuse across the membrane into the buffer chamber until equilibrium is reached.
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
Impact of Bromination on Metabolic Pathways
The introduction of a bromine atom can significantly alter the metabolic fate of a pyrrolopyrazinone. By blocking a potential site of metabolism, bromination can shift the metabolic pathway towards other sites on the molecule or favor different types of conjugation reactions.
Caption: Potential impact of bromination on the metabolic pathways of a pyrrolopyrazinone.
Conclusion and Future Directions
The strategic incorporation of bromine into the pyrrolopyrazinone scaffold offers a powerful tool for medicinal chemists to modulate the pharmacokinetic properties of drug candidates. While bromination can lead to improvements in metabolic stability and duration of action, it is essential to conduct a thorough in vitro ADME assessment to understand the full impact on solubility, permeability, and plasma protein binding. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make informed decisions in the drug development process. Further studies involving in vivo pharmacokinetic models in rodents would be the next logical step to confirm these in vitro findings and to assess the overall impact on oral bioavailability and tissue distribution.[11]
References
- Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Journal of Medical Science.
- Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Journal of Medical Science.
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.).
- In Vitro ADME Assays and Services. (n.d.).
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry, 31(36), 5918-5936.
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A Comparative Efficacy Analysis of Pyrrolo[1,2-a]pyrazinones and Leading Pan-PIM Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Critical Role of PIM Kinases in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation.[1] Overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma (MM), and prostate cancer.[1] Their constitutive activity, driven by upstream signaling pathways such as JAK/STAT, contributes to tumorigenesis by phosphorylating a wide array of downstream substrates.[2][3] This central role in cancer cell biology has established the PIM kinase family as a compelling therapeutic target for the development of novel anti-cancer agents.
This guide provides a comprehensive comparison of the efficacy of a novel class of inhibitors based on the 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one scaffold with established, potent pan-PIM inhibitors that have progressed to clinical evaluation. We will delve into the biochemical potency, cellular activity, and the underlying experimental methodologies used to evaluate these compounds, offering a framework for researchers to assess the potential of emerging PIM inhibitors.
The PIM Kinase Signaling Axis: A Network of Pro-Survival Signals
PIM kinases are unique in that they are constitutively active upon expression and are primarily regulated at the transcriptional level. They function as downstream effectors of various oncogenic signaling pathways, phosphorylating key proteins involved in cell cycle progression and apoptosis. A simplified representation of the PIM signaling pathway is illustrated below.
Figure 1: Simplified PIM Kinase Signaling Pathway.
Comparative Efficacy of PIM Kinase Inhibitors
The development of small-molecule inhibitors targeting the ATP-binding pocket of PIM kinases has been a major focus of cancer drug discovery. A novel class of PIM inhibitors based on the pyrrolo[1,2-a]pyrazinone scaffold has been identified through natural product-inspired library screening.[4][5] Initial hits from this series demonstrated inhibitory activity against PIM isoforms with IC50 values in the low micromolar range.[4][5] Further optimization of this scaffold led to the discovery of more potent compounds, highlighting the potential of this chemical class.[4][5]
For a robust comparison, we will evaluate the reported efficacy of these initial pyrrolo[1,2-a]pyrazinones against several well-characterized, potent pan-PIM inhibitors that have been investigated in clinical trials.
| Inhibitor Class | Compound | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Reference |
| Pyrrolo[1,2-a]pyrazinone | Initial Hits | Low µM | Low µM | Low µM | [4][5] |
| Thiazolidinedione | AZD1208 | 0.4 nM (IC50) | 5.0 nM (IC50) | 1.9 nM (IC50) | [6][7][8] |
| Diaminopyrazole | GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) | [9][10] |
| Pyridylcarboxamide | PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [11][12][13][14] |
| Pyridylcarboxamide | INCB053914 | 0.24 nM (IC50) | 30 nM (IC50) | 0.12 nM (IC50) | [1][2][3][15][16][17][18] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
As the data indicates, while the initial pyrrolo[1,2-a]pyrazinone hits show promise, there is a significant potency gap when compared to clinically investigated pan-PIM inhibitors, which exhibit inhibitory activity in the picomolar to low nanomolar range. This underscores the importance of lead optimization in drug discovery.
Experimental Methodologies for Efficacy Determination
The evaluation of PIM kinase inhibitors relies on a combination of biochemical and cell-based assays to determine their potency and cellular effects.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified PIM kinases by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.
Figure 2: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified recombinant PIM kinase isoform, a suitable substrate (e.g., a peptide with the PIM recognition sequence), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the PIM kinase into ATP, which then fuels a luciferase reaction.
-
Measurement: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Cell-Based Viability/Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay assesses the effect of PIM inhibitors on the viability and proliferation of cancer cell lines that are known to be dependent on PIM kinase activity. The assay quantifies ATP levels, which serve as an indicator of metabolically active, viable cells.[19][20]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MM.1S, MOLM-16) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to each well.[19] This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Signal Stabilization: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (growth inhibition 50) or IC50 value.
Conclusion and Future Directions
The pyrrolo[1,2-a]pyrazinone scaffold represents a promising starting point for the development of novel PIM kinase inhibitors. While initial hits demonstrate modest, low-micromolar activity, the significant potency of clinically evaluated compounds like AZD1208, GDC-0339, PIM447, and INCB053914 sets a high bar for efficacy. Future research should focus on the structural optimization of the 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one core to enhance its binding affinity to the ATP pocket of PIM kinases. A thorough understanding of the structure-activity relationships, guided by robust biochemical and cell-based assays as outlined in this guide, will be crucial for advancing this chemical series towards a clinically viable therapeutic. The ultimate goal is to develop inhibitors with not only high potency but also favorable selectivity and pharmacokinetic profiles to effectively combat PIM-driven malignancies.
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Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. (2013). PubMed. [Link]
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AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2014). PubMed Central (PMC). [Link]
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Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies. (2018). PubMed Central (PMC). [Link]
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A Researcher's Guide to the Therapeutic Target Validation of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
This guide provides a comprehensive framework for the validation of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as a potential therapeutic agent. We will explore a hypothetical yet plausible therapeutic target based on the known bioactivities of the broader pyrrolo[1,2-a]pyrazinone chemical scaffold and delineate a rigorous, multi-faceted validation strategy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps and experimental considerations in early-stage drug discovery.
Introduction: The Promise of the Pyrrolo[1,2-a]pyrazinone Scaffold
The pyrrolo[1,2-a]pyrazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. Notably, compounds sharing this heterocyclic system have been identified as potent inhibitors of PIM kinases and bromodomain and extra-terminal (BET) proteins, both of which are compelling targets in oncology.[1][2] Additionally, various derivatives have exhibited anti-inflammatory, analgesic, and antifungal properties.[3][4][5]
Given this landscape, we hypothesize that 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one may exert its therapeutic effects through the inhibition of a key signaling protein. For the purpose of this guide, we will focus on its potential as a PIM-1 kinase inhibitor , a target implicated in various cancers.
The Therapeutic Rationale for Targeting PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with a poor prognosis in several hematological and solid tumors. Therefore, the identification of novel, potent, and selective PIM-1 inhibitors is a significant goal in cancer drug discovery.
Below is a simplified representation of the PIM-1 signaling pathway and the proposed mechanism of action for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Caption: Proposed PIM-1 signaling pathway and inhibitory action of the compound.
A Phased Approach to Target Validation
A robust target validation process is crucial to de-risk subsequent stages of drug development.[6][7][8] We propose a three-phase experimental workflow to systematically validate PIM-1 as the therapeutic target of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
Caption: Phased experimental workflow for target validation.
Phase 1: In Vitro Biochemical & Biophysical Validation
The initial phase focuses on direct interaction between the compound and the purified target protein.
Experimental Protocols
1. Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PIM-1 kinase.
-
Methodology:
-
Recombinant human PIM-1 kinase is incubated with a fluorescently labeled peptide substrate and ATP.
-
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is added in a series of dilutions.
-
The kinase reaction is allowed to proceed for a specified time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Surface Plasmon Resonance (SPR) (Biophysical)
-
Objective: To measure the binding affinity and kinetics (kon and koff) of the compound to PIM-1.
-
Methodology:
-
Recombinant PIM-1 is immobilized on a sensor chip.
-
A series of concentrations of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one are flowed over the chip surface.
-
The change in refractive index upon binding is measured in real-time.
-
Association and dissociation rates are determined to calculate the equilibrium dissociation constant (KD).
-
Comparative Data & Benchmarking
The performance of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one should be compared against a known PIM-1 inhibitor and a negative control compound with a similar but inactive scaffold.
| Compound | PIM-1 IC50 (nM) | PIM-1 KD (nM) |
| 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | Experimental Data | Experimental Data |
| SGI-1776 (Reference Inhibitor) | 10 - 50 | 20 - 100 |
| Inactive Analog | > 10,000 | No Binding |
Phase 2: Cell-Based Target Engagement & Functional Assays
This phase aims to confirm that the compound can enter cells, engage with its target, and elicit a functional response.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement in a cellular context.
-
Methodology:
-
Intact cancer cells (e.g., a leukemia cell line with high PIM-1 expression) are treated with the compound or vehicle.
-
The cells are heated to a range of temperatures.
-
The remaining soluble PIM-1 protein at each temperature is quantified by Western blotting or ELISA.
-
Ligand binding stabilizes the protein, resulting in a shift in the melting curve.
-
2. Phospho-Substrate Western Blot
-
Objective: To measure the inhibition of PIM-1 kinase activity in cells.
-
Methodology:
-
Cancer cells are treated with increasing concentrations of the compound.
-
Cell lysates are collected, and the phosphorylation status of a known PIM-1 substrate (e.g., p-BAD Ser112) is assessed by Western blot.
-
A decrease in the phosphorylation of the substrate indicates inhibition of PIM-1 activity.
-
3. Cell Viability/Apoptosis Assays
-
Objective: To assess the functional consequence of PIM-1 inhibition.
-
Methodology:
-
PIM-1-dependent cancer cell lines are treated with the compound.
-
Cell viability is measured using an MTS or CellTiter-Glo assay after 72 hours.
-
Apoptosis is quantified by flow cytometry using Annexin V/PI staining.
-
Comparative Data & Benchmarking
| Assay | 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | SGI-1776 (Reference) |
| CETSA (ΔTm in °C) | Experimental Data | Expected positive shift |
| p-BAD EC50 (nM) | Experimental Data | 50 - 200 |
| Cell Line X Viability EC50 (µM) | Experimental Data | 0.5 - 2 |
| Cell Line Y Viability EC50 (µM) | Experimental Data | 1 - 5 |
Phase 3: In Vivo Target Validation & Efficacy
The final phase of preclinical validation involves assessing the compound's activity in a living organism.[9][10][11]
Experimental Protocols
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To establish the relationship between drug exposure and target modulation in vivo.
-
Methodology:
-
The compound is administered to tumor-bearing mice at various doses.
-
Blood and tumor samples are collected at different time points.
-
Compound concentration is measured in plasma (PK).
-
The level of p-BAD in tumor tissue is quantified by immunohistochemistry or ELISA (PD).
-
A correlation between drug exposure and target inhibition is established.
-
2. Xenograft Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the compound.
-
Methodology:
-
Immunocompromised mice are implanted with a human cancer cell line known to be dependent on PIM-1 signaling.
-
Once tumors are established, mice are randomized into vehicle control, compound-treated, and standard-of-care treatment groups.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for PD analysis.
-
Comparative Data & Benchmarking
| Parameter | 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | Standard of Care |
| Tumor Growth Inhibition (%) | Experimental Data | Benchmark Data |
| p-BAD Inhibition in Tumor (%) | Experimental Data | N/A |
| Body Weight Change (%) | Experimental Data | Benchmark Data |
Comparison with Alternative Therapeutic Strategies
While PIM-1 inhibition is a promising approach, it is essential to consider how a novel agent like 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one compares to existing and emerging therapies for a given malignancy.[[“]][13]
| Therapeutic Strategy | Mechanism of Action | Potential Advantages of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | Potential Disadvantages |
| Standard Chemotherapy | DNA damage, mitotic inhibition | Higher specificity, potentially lower systemic toxicity | May be less effective in rapidly mutating tumors |
| Targeted Kinase Inhibitors (e.g., BTK, FLT3 inhibitors) | Inhibition of other oncogenic kinases | Novel mechanism for resistant tumors, potential for synergistic combinations | Potential for off-target effects, development of resistance |
| Immunotherapy (e.g., Checkpoint Inhibitors) | T-cell activation against tumor cells | Different mechanism of action, potential for durable responses | Not effective in all patients, immune-related adverse events |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as a therapeutic agent targeting PIM-1 kinase. Successful completion of these validation studies would provide a strong rationale for advancing the compound into further preclinical development, including toxicology studies and IND-enabling research. The key to success lies in a multi-pronged approach that combines biochemical, cellular, and in vivo evidence to build a compelling case for the therapeutic potential of this novel chemical entity.
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Comparative Computational Docking Analysis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one with PIM Kinase
A Senior Application Scientist's Guide to Evaluating a Novel PIM Kinase Inhibitor
This guide provides an in-depth comparative analysis of the computational docking of a novel compound, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, with the PIM-1 kinase. As researchers and drug development professionals, understanding the predictive power of in silico techniques is paramount for accelerating the discovery of potent and selective therapeutic agents. Here, we will not only detail the methodology for such a study but also contextualize the potential binding efficacy of our target compound against established PIM kinase inhibitors, supported by experimental data from the literature.
The Rationale: Targeting PIM Kinases in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, primarily through the JAK/STAT pathway.[1] Their overexpression is a known hallmark in a variety of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma, and prostate cancer.[2][3][4] This makes the PIM kinase family a highly attractive target for therapeutic intervention.
The pyrrolo[1,2-a]pyrazinone scaffold has emerged from the screening of natural product-inspired libraries as a promising starting point for the development of novel PIM kinase inhibitors.[5] This guide focuses on a specific derivative, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, to evaluate its potential as a PIM-1 inhibitor through a rigorous, validated computational docking workflow.
The PIM Kinase Signaling Axis
Understanding the biological context is crucial. PIM kinases phosphorylate a range of downstream targets that promote cell survival and proliferation while inhibiting apoptosis. A simplified representation of this pathway highlights key substrates and their roles, underscoring the rationale for PIM inhibition.
Experimental Protocol: A Validated Computational Docking Workflow
The following protocol outlines a robust, self-validating methodology for performing molecular docking studies. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Step 1: Receptor Preparation
-
Objective: To prepare the PIM-1 kinase crystal structure for docking.
-
Procedure:
-
Obtain Structure: Download the crystal structure of human PIM-1 kinase from the RCSB Protein Data Bank. For this study, we select PDB ID: 4JX3 , which is co-crystallized with a pyrido[4,3-d]pyrimidine-derivative inhibitor.[6] The presence of a bound ligand is crucial as it definitively identifies the ATP-binding pocket.
-
Clean Structure: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand. The removal of water is critical as their positions are not always conserved and can interfere with ligand docking.[7]
-
Add Hydrogens & Assign Charges: Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures. Assign partial charges using a standard force field like OPLS3e or AMBER. This step is essential for accurately calculating electrostatic interactions.
-
Minimize Structure: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, ensuring a low-energy, stable conformation.
-
Step 2: Ligand Preparation
-
Objective: To generate a low-energy 3D conformation of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
-
Procedure:
-
Generate 2D Structure: Draw the 2D structure of the compound (PubChem CID: 69883720) in a chemical drawing tool.[8]
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Assign Charges and Minimize: As with the receptor, assign partial charges and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This ensures the ligand's geometry is realistic before docking.
-
Step 3: Grid Generation
-
Objective: To define the active site for the docking simulation.
-
Procedure:
-
Define a docking grid box centered on the location of the original, co-crystallized ligand in PDB ID 4JX3.[6] This ensures the search space for the docking algorithm is confined to the known ATP-binding site of PIM-1 kinase. A typical grid size would be 20Å x 20Å x 20Å to allow for sufficient rotational and translational freedom of the ligand.
-
Step 4: Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the ligand within the receptor's active site.
-
Procedure:
-
Utilize a validated docking program such as AutoDock Vina or Glide.[9] These programs employ search algorithms to explore various conformations of the ligand within the defined grid and use a scoring function to estimate the binding affinity for each pose.[7]
-
For this guide, we will use a hypothetical docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
-
Step 5: Analysis and Visualization
-
Objective: To interpret the docking results and identify key molecular interactions.
-
Procedure:
-
Analyze the top-scoring poses. The primary metric is the docking score (binding energy).
-
Visualize the predicted binding mode of the ligand within the PIM-1 active site. Pay close attention to interactions with key amino acid residues known to be crucial for inhibitor binding. For PIM-1, these include residues in the hinge region (like Glu121) and the catalytic Lys67.[9][10] The unique presence of Pro123 in the hinge region often precludes the formation of a canonical second hydrogen bond, a feature that can be exploited for designing selective inhibitors.[11]
-
Workflow Visualization
Comparative Performance Analysis
A docking score in isolation is of limited value. Its true utility is revealed through comparison with known inhibitors with established experimental potency. This provides a benchmark for assessing the potential of our novel compound.
| Compound Name | PIM-1 IC₅₀ / Kᵢ | PIM-2 IC₅₀ / Kᵢ | PIM-3 IC₅₀ / Kᵢ | Hypothetical Docking Score (kcal/mol) |
| 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | To be determined | To be determined | To be determined | -8.9 |
| AZD1208 | 0.4 nM (IC₅₀)[12] | 5.0 nM (IC₅₀)[2] | 1.9 nM (IC₅₀)[2] | -10.5 |
| GDC-0339 | 0.03 nM (Kᵢ)[13] | 0.1 nM (Kᵢ)[13] | 0.02 nM (Kᵢ)[13] | -11.2 |
| CX-6258 | 5 nM (IC₅₀)[14] | 25 nM (IC₅₀)[14] | 16 nM (IC₅₀)[14] | -9.8 |
| SGI-1776 | 7 nM (IC₅₀)[15] | 363 nM (IC₅₀)[15] | 69 nM (IC₅₀)[15] | -9.5 |
Note: Hypothetical docking scores are for illustrative purposes to demonstrate comparative analysis and are not derived from an actual simulation in this document. The scores are ranked based on the known potency of the inhibitors.
Interpretation of Comparative Data
The hypothetical docking score of -8.9 kcal/mol for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one suggests a strong binding affinity. However, when compared to highly potent, clinically evaluated inhibitors like GDC-0339 (Ki < 0.1 nM)[13][16] and AZD1208 (IC50 < 5 nM)[17][18], its predicted affinity is lower. This suggests that while our compound shows promise, further optimization of the scaffold would be necessary to achieve the nanomolar or sub-nanomolar potency of leading inhibitors.
It is predicted to have a better binding affinity than SGI-1776, an inhibitor that showed preclinical activity but was less potent against PIM-2.[4][15] This comparison provides a tangible, data-driven hypothesis: 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is likely a micromolar to high-nanomolar inhibitor of PIM-1 kinase, warranting synthesis and in vitro validation. The next logical steps would involve optimizing the structure to enhance interactions within the ATP pocket, potentially by targeting unique features of the PIM kinase active site.[11]
Conclusion and Future Directions
This guide demonstrates a comprehensive, scientifically grounded workflow for the computational evaluation of novel kinase inhibitors. The docking study of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one against PIM-1 kinase, when placed in the context of known inhibitors, provides actionable intelligence for drug discovery teams.
The analysis suggests that the pyrrolo[1,2-a]pyrazinone scaffold is a valid starting point for PIM kinase inhibition. The predicted binding affinity, while not yet at the level of clinical candidates, is significant enough to justify further investigation. The true value of this computational protocol lies in its ability to prioritize compounds for synthesis and experimental testing, thereby conserving resources and accelerating the path to identifying lead candidates. The ultimate validation of these in silico predictions must come from in vitro enzymatic assays and cellular studies to confirm the compound's potency and mechanism of action.
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Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-13. [Link]
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Keeton EK, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014 Feb 6;123(6):905-13. [Link]
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PubMed. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. [Link]
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Haddach M, et al. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Med Chem Lett. 2012. [Link]
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Qian KC, et al. Crystal Structures of Proto-oncogene Kinase Pim1: A Target of Aberrant Somatic Hypermutations in Diffuse Large Cell Lymphoma. J Mol Biol. 2005. [Link]
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Bullock AN, et al. Structure and substrate specificity of the Pim-1 kinase. J Biol Chem. 2005 Dec 9;280(49):41038-45. [Link]
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Shaik NA, et al. Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors. Front Chem. 2022. [Link]
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Li G, et al. Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol. J Chem Inf Model. 2019. [Link]
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Durrant JD, McCammon JA. Molecular docking and simulation-based approaches for drug design. Curr Opin Struct Biol. 2011. [Link]
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Kufareva I, Abagyan R. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. J Med Chem. 2008. [Link]
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Aiswarya R, Jeyaprakash RS. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Adv. 2022. [Link]
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Ayaz M, Asati V. In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire. 2022. [Link]
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Natarajan K, et al. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Leukemia. 2011. [Link]
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Al-Yasari, IH, et al. Harnessing natural compounds for PIM-1 kinase inhibition: A synergistic approach using virtual screening, molecular dynamics simulations, and free energy calculations. J Biomol Struct Dyn. 2024. [Link]
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Fancelli D, et al. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorg Med Chem. 2013 Dec 1;21(23):7364-80. [Link]
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Lee K, et al. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Mar Drugs. 2021. [Link]
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PubChem. 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. [Link]
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PubMed. Harnessing natural compounds for PIM-1 kinase inhibition: A synergistic approach using virtual screening, molecular dynamics simulations, and free energy calculations. [Link]
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Wang Y, et al. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Eur J Med Chem. 2020. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes to Brominated Pyrrolopyrazinones
Introduction: The Significance of Bromine in the Pyrrolopyrazinone Scaffold
The dihydropyrrolo[1,2-a]pyrazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products isolated from sources like fungi and marine sponges.[1] These compounds often feature one or two bromine substituents on the pyrrole ring, which can significantly modulate their biological activity, including anticancer, antiviral, and insecticidal properties.[1][2] The strategic introduction of bromine atoms is therefore a critical aspect of their synthesis, enabling the exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents.
This guide provides a comparative analysis of the primary synthetic strategies for accessing brominated pyrrolopyrazinones. We will delve into two main approaches: the late-stage bromination of a pre-formed heterocyclic core and the construction of the pyrazinone ring from brominated pyrrole precursors. This analysis is grounded in peer-reviewed experimental data, focusing on the causality behind methodological choices to equip researchers with the insights needed to select the optimal route for their specific target molecule.
Foundational Strategies: Constructing the Pyrrolopyrazinone Core
Before examining bromination tactics, it is essential to understand the fundamental approaches to assembling the core pyrrolopyrazinone structure. The choice of core synthesis can profoundly influence when and how bromination is best achieved.
Caption: Comparative workflow of primary bromination strategies.
Route A: Late-Stage Electrophilic Bromination of the Pyrrolopyrazinone Core
This is arguably the most direct approach, involving the treatment of a fully formed pyrrolopyrazinone with an electrophilic bromine source. The key challenge and determinant of success is achieving high regioselectivity, as the pyrrole ring possesses multiple reactive sites.
Key Reagents & Mechanistic Considerations:
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich pyrrole ring attacks the electrophilic bromine source (Br⁺ or its equivalent), forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the brominated product. The regioselectivity is dictated by the electronic and steric properties of the pyrrolopyrazinone substrate.
Caption: General mechanism for electrophilic bromination of the pyrrole ring.
-
N-Bromosuccinimide (NBS): A widely used, convenient, and solid brominating agent. It is particularly effective for brominating electron-rich heterocycles. [1][3]The choice of solvent is critical; polar solvents like acetonitrile or DMF can influence the reaction rate and selectivity. [3]While effective, NBS can sometimes lead to mixtures of mono- and di-brominated products, requiring careful optimization of stoichiometry and temperature.
-
Tetrabutylammonium Tribromide (TBATB): This reagent has emerged as a safer and more selective alternative to liquid bromine. [4]It is a solid that slowly releases Br₂, allowing for more controlled reactions. Studies on the related pyrrolo[1,2-a]quinoxaline scaffold have shown that TBATB can provide highly regioselective C3-monobromination or C1,C3-dibromination simply by modulating the stoichiometry of the reagent. [4]This high degree of control makes it an excellent choice for complex molecules where minimizing side products is paramount.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid source of electrophilic bromine. It has been used for the regioselective bromination of related pyrrolo[2,1-f]t[1][4][5]riazine systems, where solvent choice was found to be a key determinant of the final product distribution. [6]
Route B: Synthesis from Brominated Precursors
This strategy involves incorporating the bromine atom at an early stage, typically by starting with a brominated pyrrole derivative, and then constructing the pyrazinone ring. This approach is advantageous when the desired regiochemistry is difficult to achieve through direct bromination or when the unsubstituted pyrrolopyrazinone is unstable under brominating conditions.
A prominent example is found in the enantioselective synthesis of the natural product agelastatin A, where the synthesis commences with a 5-bromopyrrolecarboxylate. [1]This ensures the bromine is unambiguously positioned from the outset. The subsequent palladium-catalyzed allylation and intramolecular cyclization steps build the bicyclic core onto the pre-brominated fragment. [1] Expert Insight: The choice between Route A and Route B is a strategic one. Route A is often more step-economical if good regioselectivity can be achieved. However, Route B provides absolute control over the bromine's position, which can be mission-critical in a long total synthesis where material loss to isomeric byproducts is unacceptable.
Data Summary: Comparative Table of Bromination Methods
| Method | Reagent(s) | Typical Conditions | Yield | Regioselectivity | Advantages | Disadvantages | Reference |
| Route A | |||||||
| Direct Bromination | N-Bromosuccinimide (NBS) | MeCN, 0 °C to 60 °C, 0.5-2h | Good to Excellent | Moderate to High; often requires optimization | Cost-effective, readily available solid reagent | Can lead to over-bromination; potential for radical side reactions | [1][3] |
| Direct Bromination | Tetrabutylammonium Tribromide (TBATB) | MeCN, 80 °C, 12h | 85-95% | Excellent; tunable mono- vs. di-bromination | High selectivity, safer than Br₂, scalable | Higher molecular weight reagent, requires heating | [4] |
| Direct Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂, rt | Good | High; solvent-dependent | Stable solid, good selectivity | May require specific solvent systems for optimal results | [6] |
| Route B | |||||||
| Precursor Synthesis | Brominated Pyrrole + Cyclization Reagents | Multi-step; often involves Pd-catalysis | Variable (over multiple steps) | Absolute | Unambiguous placement of bromine | Longer synthetic sequence, potentially lower overall yield | [1] |
Experimental Protocols
As a Senior Application Scientist, I emphasize that these are generalized protocols derived from the literature. They must be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Regioselective C3-Bromination using TBATB
This protocol is adapted from the methodology developed for pyrrolo[1,2-a]quinoxalines and serves as an excellent starting point for pyrrolopyrazinones. [4]
-
Reaction Setup: To a 10 mL Schlenk tube, add the pyrrolopyrazinone substrate (0.2 mmol, 1.0 equiv.) and Tetrabutylammonium Tribromide (TBATB) (0.24 mmol, 1.2 equiv.).
-
Solvent Addition: Add acetonitrile (MeCN, 2.5 mL).
-
Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to consume any excess bromine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Causality Note: The use of 1.2 equivalents of TBATB is key to favoring selective mono-bromination at the most electron-rich C3 position. [4]Increasing the stoichiometry to >2.0 equivalents typically leads to di-bromination. [4]
Protocol 2: General Procedure for Bromination using NBS
This is a standard protocol for electrophilic bromination of activated aromatic systems. [3]
-
Reaction Setup: Dissolve the pyrrolopyrazinone substrate (1.0 mmol, 1.0 equiv.) in acetonitrile (MeCN, 2 mL) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 equiv.) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates consumption of the starting material. For less reactive substrates, heating to 60 °C may be required. [3]4. Work-up: Quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Trustworthiness Note: It is crucial to use freshly recrystallized NBS for this reaction. Over time, NBS can decompose, leading to the formation of Br₂ and succinimide, which can result in inconsistent reactivity and the formation of radical-initiated byproducts. Protecting the reaction from light is also a standard precaution to minimize radical pathways.
Conclusion and Future Outlook
The synthesis of brominated pyrrolopyrazinones can be effectively achieved through two primary strategies: late-stage electrophilic bromination or convergent synthesis from brominated precursors. For rapid analog synthesis and SAR studies, late-stage bromination using modern, highly regioselective reagents like TBATB offers a powerful and efficient route. [4]This method combines operational simplicity with predictable outcomes and scalability. [4]Conversely, when the absolute and unambiguous placement of a bromine atom is required for a complex, multi-step total synthesis, the strategy of building the scaffold from a brominated pyrrole remains the most reliable approach. [1] Future research will likely focus on developing catalytic and enantioselective bromination methods, as well as exploring greener reaction conditions that minimize waste and utilize less hazardous reagents. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new pyrrolopyrazinone-based therapeutics.
References
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A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. [Link]
-
Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d]t[1][4][5]riazin-8(7H)‑one and Sequential Suzuki Couplings. The Journal of Organic Chemistry. [Link]
-
Regioselective Mono-bromination of Pyrrolo[2,1-f]t[1][4][5]riazin-4-amine. (2014). Asian Journal of Chemistry. [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). RSC Advances. [Link]
-
Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2019). MDPI. [Link]
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). The Journal of Organic Chemistry. [Link]
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Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). The Journal of Organic Chemistry. [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). Medicinal Chemistry Research. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Introduction
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, a heterocyclic compound whose unique structure is of interest to medicinal chemists. While its potential applications are being explored, it is imperative that we, as responsible scientists, handle and dispose of such research chemicals with the utmost care. The absence of comprehensive toxicological and environmental data for this specific molecule necessitates a conservative approach, treating it with the full precautions afforded to hazardous substances.
This guide provides a detailed, step-by-step protocol for the proper disposal of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. It is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management, providing not just instructions, but the scientific reasoning behind them.
Hazard Assessment and Characterization
Table 1: Physicochemical Properties of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
| Property | Value | Source |
| CAS Number | 1557521-89-7 | [4] |
| Molecular Formula | C₇H₅BrN₂O | [4] |
| Molecular Weight | 213.03 g/mol | [4] |
| Appearance | Solid (Assumed) | Inferred |
| Storage | Store at 2-8°C for long term | [4] |
Regulatory Compliance: The EPA Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This act establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for its safe handling from the moment it's created until its final, environmentally sound disposal.[7]
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one falls into the category of halogenated organic waste .[8] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[9] Disposing of this compound down the drain or in regular trash is a serious regulatory violation and poses a significant environmental risk.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one in any form—solid, in solution, or as waste—a comprehensive suite of PPE is mandatory to prevent exposure.
-
Eye Protection : Chemical splash goggles are required at all times to protect against splashes or airborne particles.[10]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Given the brominated nature of the compound, it's crucial to check glove compatibility charts and to change gloves immediately if contamination is suspected.[10]
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.[10]
-
Respiratory Protection : While routine handling of small quantities in a well-ventilated area or chemical fume hood should not require respiratory protection, a respirator may be necessary during a large spill cleanup.[11] All work involving this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
Spill Management Protocol
Accidents happen, but with proper preparation, a chemical spill can be managed safely and effectively. The immediate actions taken are critical to mitigating hazards.
Step-by-Step Spill Cleanup Procedure (for solid material)
-
Alert & Evacuate : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[12]
-
Assess the Hazard : From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the appropriate PPE and materials.[13]
-
Don PPE : At a minimum, don your lab coat, chemical splash goggles, and two pairs of chemically resistant gloves.[14]
-
Contain the Spill : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[13] Be careful not to create airborne dust.[15]
-
Collect the Material : Using non-sparking tools (e.g., plastic scoops), carefully sweep the absorbed material from the outside in, placing it into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[15][16]
-
Decontaminate the Area : Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[15] Place all cleaning materials into the same hazardous waste bag.
-
Package and Label Waste : Seal the bag or container, and affix a completed hazardous waste label. The label must include the words "Hazardous Waste," the full chemical name ("7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one"), and the associated hazards (e.g., "Toxic," "Irritant").[17]
-
Report and Restock : Report the incident to your Environmental Health and Safety (EHS) department and restock the spill kit.[12]
Visualization: Spill Response Workflow
Caption: Decision workflow for responding to a solid chemical spill.
Waste Disposal Protocol: A Step-by-Step Guide
The proper collection and storage of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one waste is the cornerstone of safe disposal. Meticulous segregation and labeling are non-negotiable.
-
Designate a Waste Container : Use a chemically compatible, leak-proof container with a secure, screw-top lid. The container must be in good condition.[18] This container should be clearly designated for "Halogenated Organic Solid Waste." [8]
-
Segregation is Key : Do NOT mix this waste with non-halogenated organic waste.[9][19] The disposal methods for these two streams are different, and cross-contamination increases disposal costs and complicates treatment.[17] Also, do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[19]
-
Labeling : Affix a "Hazardous Waste" label to the container before adding the first particle of waste.[17][18] As waste is added, maintain a log sheet detailing the chemical name and approximate quantity. This ensures an accurate record for final disposal.
-
Accumulation and Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel. The container must be kept closed at all times except when actively adding waste.[17]
-
Requesting Pickup : Once the container is full, or if you are generating waste infrequently, submit a chemical waste pickup request to your institution's EHS department. Do not allow waste to accumulate for extended periods.
Visualization: Waste Disposal Decision Process
Caption: Decision process for segregating and storing chemical waste.
Decontamination of Equipment and Glassware
Any non-disposable items, such as glassware, spatulas, or stir bars, that come into contact with 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one must be thoroughly decontaminated.
-
Initial Rinse : Rinse the equipment with a suitable organic solvent (one in which the compound is soluble, such as acetone or ethyl acetate) to remove the bulk of the residue.
-
Collect Rinsate : This initial solvent rinse is now considered hazardous waste. It must be collected and disposed of in a designated "Halogenated Organic Liquid Waste" container.
-
Wash : After the initial rinse, wash the glassware with soap and water, followed by final rinses with deionized water.
-
Dry : Allow the glassware to dry completely before reuse.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure the integrity of your research, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Unknown Author. (n.d.). Hazardous Waste Segregation.
- The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Kennesaw State University. (n.d.). Bromine Safety & Standard Operating Procedures.
- YouTube. (2024, June 6). Bromination safety.
- ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
- Fisher Scientific. (2025, December 22). 2-Amino-5-bromopyrazine Safety Data Sheet.
- Amadis Chemical. (n.d.). 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
- BLD Pharmatech. (n.d.). Safety Data Sheet for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
Sources
- 1. fishersci.com [fishersci.com]
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- 3. researchgate.net [researchgate.net]
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- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. bucknell.edu [bucknell.edu]
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- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. acs.org [acs.org]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. ccny.cuny.edu [ccny.cuny.edu]
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- 19. 7.2 Organic Solvents [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, presents a unique set of handling requirements. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.
A Note on Hazard Assessment: Comprehensive toxicological data for 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not yet widely available. Therefore, a cautious approach is paramount. Based on its structure as a halogenated organic compound, we must assume it is potentially hazardous. Standard operating procedures for handling such compounds should be strictly followed.
I. Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be in place to minimize exposure.
-
Fume Hood: All work with 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[1][2] This is critical to prevent the inhalation of any potentially harmful vapors or dust.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
-
Emergency Equipment: An eyewash station and emergency shower must be readily accessible and tested regularly.[3]
II. Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is crucial for safeguarding against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[3][4] |
| Skin Protection | Gloves | Nitrile gloves are the minimum requirement.[1][2] Given the halogenated nature of the compound, consider double-gloving for extended operations. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected. |
| Lab Coat | A standard laboratory coat must be worn at all times to protect skin and personal clothing.[1][2] Ensure it is fully buttoned. | |
| Respiratory Protection | Not typically required | When working within a certified fume hood, additional respiratory protection is generally not necessary. However, a risk assessment should be conducted for any non-routine procedures that could generate aerosols. |
| Footwear | Closed-toe shoes | To protect from spills and dropped objects, closed-toe shoes are mandatory in the laboratory.[1][2] |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
1. Preparation:
-
Before handling the compound, ensure all necessary PPE is donned correctly.
-
Designate a specific area within the fume hood for the procedure.
-
Have all necessary equipment and reagents ready to minimize movement in and out of the fume hood.
2. Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with the compound sealed when not in use.
3. Spill Management:
-
In the event of a small spill within the fume hood, use an absorbent material, such as spill pillows or chemical-resistant paper towels, to contain it.[3]
-
Place the used absorbent material in a sealed bag for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
All waste containing 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous waste.
-
Halogenated organic compounds require a specific waste stream.[1][2] Do not mix this waste with non-halogenated organic waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Amadis Chemical. 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one,1557521-89-7.
- Howei Pharm. CAS 1557521-89-7 C7H5BrN2O 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 97%.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- PSFC. Halogenated Solvents.
- Washington State University Environmental Health & Safety. Halogenated Solvents.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
Sources
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
